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Core Science & Biosynthesis

Foundational

SKF 86002 Dihydrochloride: Comprehensive Mechanism of Action and Translational Applications

Executive Summary SKF 86002 dihydrochloride is a potent, orally active small molecule historically recognized as a dual inhibitor of arachidonic acid metabolism, but now primarily utilized as a highly selective p38 mitog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

SKF 86002 dihydrochloride is a potent, orally active small molecule historically recognized as a dual inhibitor of arachidonic acid metabolism, but now primarily utilized as a highly selective p38 mitogen-activated protein kinase (MAPK) inhibitor 1. By binding to the ATP-binding pocket of p38 MAPK, it arrests the downstream phosphorylation cascades responsible for pro-inflammatory cytokine production and stress-induced apoptosis 2. This whitepaper provides a rigorous technical breakdown of its polypharmacological profile, mechanism of action, and self-validating experimental workflows designed for researchers investigating neuroinflammation and immunology.

Molecular Profile and Polypharmacology

SKF 86002 exhibits a concentration-dependent polypharmacological profile. Understanding the causality behind its target selectivity is critical for experimental design:

  • Primary Target (p38 MAPK): At low micromolar concentrations (IC₅₀ = 0.1 - 1 μM), SKF 86002 acts as a highly selective p38 MAPK inhibitor 3.

  • Secondary Targets (LOX/COX): At higher concentrations, it inhibits 5-lipoxygenase (IC₅₀ = 10 μM) and cyclooxygenase (IC₅₀ = 100 μM) in RBL-1 cells 3.

Application Insight: The 10- to 100-fold difference in IC₅₀ values provides a distinct therapeutic and experimental window. To isolate p38 MAPK-dependent mechanisms without confounding effects from suppressed arachidonic acid metabolism, in vitro assays must strictly cap SKF 86002 concentrations at or below 1–5 μM.

Primary Mechanism of Action: p38 MAPK Inhibition

The p38 MAPK pathway is a core three-kinase cascade activated by cellular stress, lipopolysaccharides (LPS), and inflammatory cytokines [[4]]().

SKF 86002 functions as a selective, ATP-competitive inhibitor. Its unique steric configuration allows it to engage in specific hydrogen bonding and strong electrostatic interactions with critical amino acid residues within the orthosteric active site of p38 MAPK 5. This binding induces a conformational shift that physically obstructs substrate entry, thereby preventing the enzyme from phosphorylating downstream effectors such as MAPKAPK-2, ATF2, and HSP27 2. Consequently, the transcription and release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are profoundly suppressed 2.

Pathway Stimulus Extracellular Stress / LPS MAP2K MKK3 / MKK6 Stimulus->MAP2K Activates p38 p38α MAPK MAP2K->p38 Phosphorylates Downstream ATF2 / MAPKAPK-2 p38->Downstream Phosphorylates SKF SKF 86002 (ATP-Competitive Inhibitor) SKF->p38 Blocks Activation Effect Pro-inflammatory Cytokines (TNF-α, IL-1β) Downstream->Effect Induces Transcription

Caption: SKF 86002 disruption of the p38 MAPK signaling cascade.

Quantitative Pharmacodynamics

To facilitate accurate experimental design, the following table summarizes the validated quantitative metrics of SKF 86002 across different assays and cellular models:

Target / ReadoutIC₅₀ ValueExperimental ModelReference
p38 MAPK Inhibition 0.1 - 1 μMCell-free kinase assay3
IL-1β Production 1 μMLPS-stimulated human monocytes[[1]]()
TNF-α Production 1 μMLPS-stimulated human monocytes1
5-Lipoxygenase (5-LOX) 10 μMRBL-1 cells3
Cyclooxygenase (COX) 100 μMRBL-1 cells3

Experimental Methodologies: Self-Validating Assays

When utilizing SKF 86002 to study neuroinflammation, protocols must be designed as self-validating systems. A common pitfall is observing a reduction in cytokine release and falsely attributing it exclusively to p38 inhibition without confirming the upstream kinase state. The following protocol establishes a robust, internally controlled workflow for primary microglia.

Step-by-Step Protocol: Microglial Activation Assay
  • Cell Preparation: Isolate and culture primary murine microglia. Control Requirement: Run parallel cultures of p38α knockout microglia or use vehicle-only (DMSO) controls to establish baseline reactivity.

  • Pre-treatment Phase: Exchange media to serum-free conditions (to prevent drug-protein binding from artificially lowering the free drug concentration). Treat cells with 1 μM SKF 86002 for 1 hour.

    • Causality: p38 MAPK phosphorylation occurs within minutes of receptor activation. Pre-incubation ensures steady-state target occupancy, blocking the immediate-early gene transcription wave before the stimulus arrives.

  • Stimulation: Introduce 100 ng/mL LPS or oligomeric α-synuclein to the cultures 6. Incubate for 4 to 24 hours depending on the readout.

  • Orthogonal Validation (The Self-Validating Step):

    • Functional Readout: Harvest the supernatant and quantify TNF-α and IL-1β via ELISA.

    • Mechanistic Readout: Lyse the cells and perform a Western blot for phosphorylated ATF2 (p-ATF2) and total ATF2.

    • Logic: If TNF-α decreases but p-ATF2 remains high, the compound is acting off-target (e.g., via LOX/COX inhibition). A concurrent drop in both definitively validates the p38-dependent mechanism.

Workflow cluster_val 4. Orthogonal Self-Validation Step1 1. Cell Isolation Primary Microglia Culturing Step2 2. Inhibitor Pre-treatment SKF 86002 (1 μM) for 1h Step1->Step2 Step3 3. Inflammatory Stimulus LPS or α-synuclein Exposure Step2->Step3 Readout1 Functional Readout ELISA: ↓ TNF-α Release Step3->Readout1 Readout2 Mechanistic Readout Western Blot: ↓ p-ATF2 Step3->Readout2 Step5 5. Data Synthesis Confirm p38-dependent Mechanism Readout1->Step5 Readout2->Step5

Caption: Self-validating microglial assay workflow for p38 MAPK inhibition.

Translational Applications: Neurodegeneration (DLB/PD)

Recent advancements have highlighted SKF 86002 as a critical tool compound for investigating neurodegenerative diseases, specifically Dementia with Lewy Bodies (DLB) and Parkinson's Disease (PD).

Crucially, SKF 86002 is capable of crossing the blood-brain barrier 6. In transgenic mouse models overexpressing human α-synuclein, the activation of the p38α MAPK isoform drives neuroinflammation and synaptic degeneration. Experimental data reveals a vital cellular causality: direct treatment of isolated neurons with SKF 86002 does not protect against α-synuclein-induced neurotoxicity [[6]](). However, when microglia are pre-treated with SKF 86002, neuronal degeneration is ameliorated. This proves that SKF 86002's neuroprotective efficacy is mediated indirectly through the suppression of microglial neurotoxicity rather than direct neuronal fortification 6.

Furthermore, inhibiting p38α with SKF 86002 promotes the redistribution of the p38γ isoform back to the synapses, reducing α-synuclein accumulation and rescuing motor behavioral deficits 6.

Conclusion

SKF 86002 dihydrochloride remains an invaluable pharmacological tool for dissecting the p38 MAPK pathway. By understanding its dual-inhibition legacy and strictly controlling assay concentrations, researchers can leverage its potent ATP-competitive inhibition to map inflammatory cascades. Its proven efficacy in modulating microglia-mediated neurotoxicity positions it as a benchmark compound for validating novel therapeutics in neurodegenerative disease models.

References

  • MedChemExpress. SKF-86002 | p38 MAPK Inhibitor.1

  • Santa Cruz Biotechnology. p38 Inhibitors | SCBT.5

  • MedKoo Biosciences. SKF86002 | CAS#72873-74-6 | p38 MAP kinase inhibitor.2

  • Tocris Bioscience. SKF 86002 dihydrochloride | CAS 116339-68-5 | SKF86002.3

  • National Institutes of Health (PMC). Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD.6

  • Davies et al. Functions and Modulation of MAP Kinase Pathways.4

Sources

Exploratory

SKF 86002 Dihydrochloride: A Comprehensive Guide to p38 MAPK Inhibition and Anti-Inflammatory Signaling

Executive Summary In the landscape of targeted anti-inflammatory therapeutics and signal transduction research, SKF 86002 dihydrochloride (CAS: 116339-68-5) stands as a foundational tool compound. Originally identified a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted anti-inflammatory therapeutics and signal transduction research, SKF 86002 dihydrochloride (CAS: 116339-68-5) stands as a foundational tool compound. Originally identified as a dual inhibitor of arachidonic acid metabolism, its legacy was cemented when it was discovered to be a potent, ATP-competitive inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK)[2].

This whitepaper provides an in-depth technical analysis of SKF 86002, detailing its mechanism of action, pharmacological profile, and field-validated experimental protocols. Designed for senior application scientists and drug development professionals, this guide synthesizes the causality behind experimental design with robust, self-validating methodologies.

Mechanistic Overview & Target Biology

The p38 MAPK Axis and Cytokine Biosynthesis

The p38 MAPK pathway is a critical intracellular signaling cascade activated by environmental stress and inflammatory cytokines. Upon stimulation by agents such as Lipopolysaccharide (LPS), the signal is transduced via Toll-like receptor 4 (TLR4), leading to the activation of upstream kinases (MKK3/MKK6). These kinases phosphorylate p38 MAPK, which subsequently activates downstream effectors like MAPKAPK-2 and transcription factors (e.g., ATF2). This cascade culminates in the biosynthesis of pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β)[2].

SKF 86002 Mechanism of Action (MoA)

SKF 86002 functions as a Cytokine-Suppressive Anti-Inflammatory Drug (CSAID) . It achieves this by binding specifically to the ATP-binding pocket of the active p38 MAPK enzyme.

  • Causality of Inhibition: The bicyclic imidazole structure of SKF 86002 engages in specific hydrogen bonding with key amino acid residues in the hinge region of the kinase. This reversible, ATP-competitive binding induces a conformational shift that physically obstructs substrate access, halting the phosphorylation of downstream targets [2].

  • Secondary Targets: Beyond p38 MAPK, SKF 86002 exhibits inhibitory activity against 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), effectively blocking the metabolism of arachidonic acid into leukotrienes and prostaglandins [1].

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3 / MKK6 TAK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates ATF2 ATF2 / MAPKAPK-2 p38->ATF2 Activates SKF SKF 86002 (ATP-Competitive Inhibitor) SKF->p38 Blocks Active Site Cytokines TNF-α & IL-1β Biosynthesis ATF2->Cytokines Gene Transcription

Mechanism of Action: SKF 86002 inhibiting the p38 MAPK signaling cascade.

Pharmacological Profile & Quantitative Data

The dihydrochloride salt form of SKF 86002 is highly preferred in experimental settings due to its superior aqueous solubility compared to the free base, ensuring consistent bioavailability in both in vitro culture media and in vivo dosing vehicles.

Table 1: Pharmacological Target Profile of SKF 86002

Target / AssayIC₅₀ ValueBiological ContextReference
p38 MAP Kinase 0.1 – 1 μMDirect enzymatic inhibition (Radiolabeled ATP assay)[2]
TNF-α Production 1 μMLPS-stimulated human monocytes[2]
IL-1β Production 1 μMLPS-stimulated human monocytes[2]
5-Lipoxygenase (5-LOX) 10 μMRBL-1 cells (Arachidonic acid metabolism)[1]
Cyclooxygenase (COX) 100 μMRBL-1 cells (Arachidonic acid metabolism)[1]

Note: In human neutrophils, SKF 86002 also blocks superoxide anion production in response to FMLP and reduces stress-induced apoptosis, validating its utility in studying complex cellular stress responses [3], [4].

Experimental Methodologies

To ensure scientific integrity, any assay utilizing SKF 86002 must be designed as a self-validating system. The following protocol outlines the gold-standard method for evaluating p38 MAPK inhibition via cytokine suppression.

Protocol: In Vitro Cytokine Inhibition Assay (LPS-Stimulated Monocytes)

Experimental Logic: LPS is utilized because it reliably triggers the TLR4-MyD88-TRAF6 axis, creating a robust and measurable surge in p38-dependent TNF-α and IL-1β production. Pre-incubating cells with SKF 86002 allows the inhibitor to occupy the ATP-binding pocket before the kinase cascade is fully activated. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) is mandatory to prove that cytokine reduction is caused by specific kinase inhibition, not off-target cytotoxicity.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or utilize a standardized monocyte cell line (e.g., THP-1). Seed at

    
     cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS.
    
  • Compound Preparation: Dissolve SKF 86002 dihydrochloride in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 μM to 10 μM. Ensure final DMSO concentration does not exceed 0.1% (v/v).

  • Pre-incubation: Add the SKF 86002 dilutions to the cells and incubate for 1 hour at 37°C in a 5% CO₂ atmosphere.

  • Stimulation: Add LPS (e.g., E. coli O111:B4) to a final concentration of 1 μg/mL to all wells (excluding negative controls).

  • Incubation: Incubate the plate for 4 to 24 hours. (TNF-α peaks earlier around 4-8 hours; IL-1β may require 18-24 hours for optimal detection).

  • Harvest & Quantification: Centrifuge the plate to pellet cells. Extract the supernatant and quantify TNF-α and IL-1β levels using target-specific sandwich ELISAs.

  • Viability Control: Perform an MTT assay on the remaining cell pellets to confirm that cell viability remains >95% across all SKF 86002 concentrations.

Workflow Step1 Isolate Human Monocytes Step2 Pre-incubate with SKF 86002 (0.1-10 μM) Step1->Step2 Step3 Stimulate with LPS (1 μg/mL) Step2->Step3 Step4 Incubate 4-24h at 37°C Step3->Step4 Step5 Quantify TNF-α/IL-1β via ELISA Step4->Step5

Experimental workflow for evaluating SKF 86002 efficacy in LPS-stimulated monocytes.

Conclusion

SKF 86002 dihydrochloride remains a highly authoritative reference compound for dissecting the p38 MAPK pathway and evaluating dual COX/LOX inhibition. By understanding the structural causality of its ATP-competitive binding and implementing rigorous, viability-controlled protocols, researchers can leverage this molecule to uncover novel insights into inflammatory diseases, autoimmune disorders, and stress-induced apoptosis.

References

  • Griswold DE, et al. "SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid." Biochem Pharmacol. 1987.
  • Lee JC, et al. "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis." Nature. 1994.
  • Frasch SC, et al. "p38 mitogen-activated protein kinase-dependent and -independent intracellular signal transduction pathways leading to apoptosis in human neutrophils." J Biol Chem. 1998.
  • Nick JA, et al. "Common and distinct intracellular signaling pathways in human neutrophils utilized by platelet activating factor and FMLP." J Clin Invest. 1997.
Foundational

SKF 86002 Dihydrochloride: A Technical Guide to p38 MAPK and Cyclooxygenase/Lipoxygenase Inhibition

Executive Summary SKF 86002 dihydrochloride (6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride) is a structurally distinct, orally active anti-inflammatory and analgesic compound[1]. Hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

SKF 86002 dihydrochloride (6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride) is a structurally distinct, orally active anti-inflammatory and analgesic compound[1]. Historically, it was first characterized as a dual inhibitor of the arachidonic acid cascade, specifically targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)[2]. However, subsequent mechanistic deconvolution revealed that its profound anti-inflammatory efficacy—particularly its ability to halt cytokine storms—was primarily driven by its potent inhibition of p38 mitogen-activated protein kinase (MAPK)[3]. This whitepaper dissects the pharmacological profile, target intersections, and validated experimental workflows for evaluating SKF 86002 in preclinical settings.

Molecular Profile & Mechanism of Action

p38 MAPK Inhibition (The Primary Driver)

SKF 86002 is now recognized as a prototypical p38 MAPK inhibitor. It binds competitively to the ATP-binding pocket of the p38 kinase[3]. This interaction prevents the phosphorylation of downstream effectors such as MAPKAPK-2 and ATF2. By halting this cascade, SKF 86002 effectively suppresses the transcription and translation of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated human monocytes, it potently inhibits the production of TNF-α and IL-1β with an IC50 of approximately 1 µM[4].

Cyclooxygenase (COX) & 5-Lipoxygenase (5-LOX) Inhibition

While highly potent against p38 MAPK, SKF 86002 exhibits moderate to weak inhibition of arachidonic acid-metabolizing enzymes. The causality of this dual, albeit weaker, inhibition lies in the compound's hydrophobic regions, which can partially occlude the substrate channels of both COX and 5-LOX.

  • 5-LOX Inhibition: In rat basophilic leukemia (RBL-1) cells, SKF 86002 inhibits 5-LOX-mediated leukotriene synthesis with an IC50 of 10 µM[2].

  • COX Inhibition: Its effect on COX is markedly weaker, requiring concentrations of ~100 µM to inhibit prostanoid production in RBL-1 cells[2], and demonstrating an IC50 of 120 µM against isolated rat seminal vesicle PGH2 synthase[5].

Signaling Pathways & Target Intersections

The following diagram illustrates how SKF 86002 bifurcates its inhibitory activity across the stress-induced p38 MAPK cascade and the arachidonic acid metabolic pathways.

Pathway SKF SKF 86002 p38 p38 MAPK SKF->p38 Potent Inhibition (IC50 ~0.1-1 μM) COX Cyclooxygenase (COX) SKF->COX Weak Inhibition (IC50 ~100 μM) LOX 5-Lipoxygenase (5-LOX) SKF->LOX Moderate Inhibition (IC50 ~10 μM) Stimulus LPS / Stress Receptor TLR4 Receptor Stimulus->Receptor MKK MKK3 / MKK6 Receptor->MKK MKK->p38 Cytokines TNF-α & IL-1β p38->Cytokines Transcription AA Arachidonic Acid AA->COX AA->LOX PG Prostaglandins (PGE2) COX->PG Synthesis LT Leukotrienes (LTB4) LOX->LT Synthesis

Fig 1: SKF 86002 modulation of p38 MAPK, COX, and 5-LOX signaling pathways.

Quantitative Data: Target Affinities

To provide a clear comparative baseline for assay development, the established inhibitory concentrations (IC50) of SKF 86002 across its primary and secondary targets are summarized below.

TargetAssay SystemIC50 ValueReference
p38 MAPK Isolated Enzyme Assay0.1 - 1 µMTocris Bioscience[2]
TNF-α / IL-1β LPS-Stimulated Human Monocytes~1 µMSelleck Chemicals[4]
5-Lipoxygenase (5-LOX) RBL-1 Cell Line10 µMMedChemExpress[6]
Cyclooxygenase (COX) RBL-1 Cell Line100 µMTocris Bioscience[2]
PGH2 Synthase Rat Seminal Vesicle120 µMCayman Chemical[5]

Experimental Methodologies & Protocols

As an application scientist, ensuring self-validating and reproducible assays is paramount. The following protocols detail the optimal conditions for evaluating SKF 86002's multi-target profile.

Protocol 1: Evaluating Dual COX/5-LOX Inhibition in RBL-1 Cells

Application Note: RBL-1 (Rat Basophilic Leukemia) cells are utilized because they constitutively express high basal levels of both COX and 5-LOX. This provides a robust, endogenous system for evaluating dual-pathway inhibitors without the artifacts associated with exogenous enzyme transfection.

Step-by-Step Workflow:

  • Cell Preparation: Culture RBL-1 cells in RPMI-1640 supplemented with 10% FBS. Harvest and resuspend cells in a calcium-rich Tyrode's buffer at a density of

    
     cells/mL.
    
  • Compound Pre-incubation: Prepare SKF 86002 dihydrochloride in anhydrous DMSO. Treat the cell suspension with a concentration gradient of SKF 86002 (0.1 µM to 300 µM) to capture the higher IC50 requirements for COX/LOX. Incubate at 37°C for 15 minutes.

  • Stimulation: Induce arachidonic acid release by adding the calcium ionophore A23187 (final concentration 2.5 µM). Incubate for exactly 15 minutes at 37°C.

  • Termination: Stop the reaction by rapid cooling on ice and immediate centrifugation (10,000 x g for 5 minutes at 4°C) to pellet the cells.

  • Quantification: Analyze the supernatant using commercial Enzyme Immunoassay (EIA) kits. Measure PGE2 to quantify COX activity and LTB4 to quantify 5-LOX activity. Calculate IC50 using non-linear regression.

Protocol 2: Assessing p38 MAPK-Mediated Cytokine Suppression in Human Monocytes

Application Note: Pre-incubation of SKF 86002 for 60 minutes is critical. Because it acts as an ATP-competitive inhibitor of p38 MAPK, allowing sufficient intracellular accumulation prior to LPS-induced TLR4 activation ensures the kinase is fully saturated and blocked before the rapid phosphorylation cascade initiates.

Step-by-Step Workflow:

  • Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation. Enrich for monocytes via adherence to plastic culture plates for 2 hours in serum-free RPMI.

  • Inhibitor Treatment: Wash non-adherent cells. Treat the adhered monocytes with SKF 86002 (0.01 µM to 10 µM) in complete media (RPMI + 10% FBS). Incubate for 60 minutes at 37°C, 5% CO2.

  • LPS Challenge: Stimulate the cells with 1 µg/mL of E. coli lipopolysaccharide (LPS).

  • Incubation & Harvest: Incubate for 4 hours (optimal for TNF-α mRNA translation) to 24 hours (optimal for IL-1β accumulation). Collect the cell-free supernatant.

  • Readout: Quantify secreted TNF-α and IL-1β using high-sensitivity ELISA. A successful assay will demonstrate a sharp dose-dependent suppression curve centering around an IC50 of 1 µM.

References

  • Nordic Biosite.SKF-86002 (dihydrochloride) Product Specifications.
  • Selleck Chemicals.SKF-86002 | p38 MAPK inhibitor | CAS 72873-74-6.
  • Tocris Bioscience.SKF 86002 dihydrochloride | CAS 116339-68-5.
  • National Institutes of Health (PMC).Drugs to Block Cytokine Signaling for the Prevention and Treatment of Inflammation-Induced Preterm Birth.
  • Cayman Chemical.SKF 86002 (CAS Number: 72873-74-6).
  • MedChemExpress.SKF-86002 | p38 MAPK Inhibitor.

Sources

Exploratory

SKF 86002 Dihydrochloride: A Comprehensive Technical Guide on Dual 5-Lipoxygenase and p38 MAPK Inhibition

As drug development increasingly shifts toward polypharmacology to address complex inflammatory networks, understanding multi-target inhibitors is critical. SKF 86002 dihydrochloride (CAS: 116339-68-5) is a structurally...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly shifts toward polypharmacology to address complex inflammatory networks, understanding multi-target inhibitors is critical. SKF 86002 dihydrochloride (CAS: 116339-68-5) is a structurally novel, orally active anti-inflammatory agent that bridges the gap between traditional non-steroidal anti-inflammatory drugs (NSAIDs) and advanced cytokine suppressive anti-inflammatory drugs (CSAIDs)[1][2].

This technical guide synthesizes the mechanistic grounding, quantitative profiling, and self-validating experimental workflows required to successfully leverage SKF 86002 in preclinical research.

Mechanistic Grounding & Multi-Target Pharmacology

Unlike classical NSAIDs that selectively target cyclooxygenase (COX), SKF 86002 exhibits a sophisticated multi-target mechanism of action. Its pharmacological profile is defined by its ability to simultaneously disrupt lipid mediator synthesis and cytokine signaling cascades[1].

5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX) Inhibition

In the arachidonic acid cascade, SKF 86002 acts as a dual inhibitor. It effectively inhibits 5-LOX, the key enzyme responsible for converting arachidonic acid into potent chemotactic and vasoactive leukotrienes (LTB4, LTC4)[3]. Simultaneously, it exerts a weaker inhibitory effect on COX, reducing the synthesis of prostaglandins (PGE2)[2][3]. This dual inhibition is highly advantageous in in vivo models where selective COX inhibition often shunts arachidonic acid toward the 5-LOX pathway, inadvertently exacerbating leukotriene-mediated inflammation.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

Beyond lipid metabolism, SKF 86002 is a highly potent inhibitor of p38 MAPK (originally termed Cytokine Suppressive Binding Protein, CSBP)[2][4]. By binding to the ATP-binding pocket of the p38 enzyme, SKF 86002 prevents the stress-induced phosphorylation cascades that stabilize mRNA transcripts for pro-inflammatory cytokines, profoundly suppressing the production of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated monocytes[1][4].

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX COX Cyclooxygenase (COX) AA->COX LT Leukotrienes (LTB4, LTC4) LOX->LT PG Prostaglandins (PGE2) COX->PG Stim LPS / Stress Signals p38 p38 MAP Kinase Stim->p38 Cytokines IL-1β & TNF-α p38->Cytokines Gene Transcription SKF SKF 86002 SKF->LOX Inhibits (IC50 ~10-20 µM) SKF->COX Inhibits (IC50 ~100 µM) SKF->p38 Inhibits (IC50 0.1-1 µM)

Diagram 1: Multi-target inhibition of arachidonic acid metabolism and p38 MAPK signaling by SKF 86002.

Physicochemical Properties & Quantitative Profiling

To ensure reproducible assay design, researchers must account for the compound's differential potency across its targets. The table below summarizes the critical quantitative data for the dihydrochloride salt form of SKF 86002[5][][7].

Property / TargetValue / IC₅₀Causality & Experimental Relevance
Molecular Weight 370.27 g/mol Small molecule size ensures rapid cellular permeability.
CAS Number 116339-68-5Dihydrochloride salt provides enhanced aqueous solubility over the free base.
p38 MAP Kinase 0.1 - 1 µMHigh-affinity primary target; drives the cytokine suppressive phenotype.
TNF-α / IL-1β ~1 µMDownstream functional readout of p38 inhibition in human monocytes.
5-Lipoxygenase 10 - 20 µMModerate affinity; effectively blocks LTB4/LTC4 synthesis in RBL-1 cells.
Cyclooxygenase ~100 µMLow affinity; requires higher dosing to significantly impact PGE2 levels.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to inherently validate their own accuracy. Below are two robust methodologies for evaluating SKF 86002.

Protocol A: In Vitro 5-Lipoxygenase Inhibition Assay

This assay evaluates the suppression of leukotriene synthesis. We utilize Rat Basophilic Leukemia (RBL-1) cells because their high constitutive expression of 5-LOX provides a highly sensitive and biologically relevant environment for lipid metabolism[3][8].

  • Cell Preparation & Starvation: Culture RBL-1 cells to 80% confluence. Wash and resuspend in a calcium-free buffer. Causality: Removing serum and extracellular calcium prevents premature, spontaneous activation of 5-LOX, reducing background noise.

  • Inhibitor Pre-incubation: Treat cells with SKF 86002 (1 to 50 µM), a vehicle control (0.1% DMSO), and a positive control (, 1 µM) for 15 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to partition across the cell membrane and reach thermodynamic binding equilibrium with the 5-LOX enzyme before the substrate is introduced.

  • Stimulation: Add Calcium Ionophore A23187 (2 µM) and exogenous Arachidonic Acid (10 µM). Causality: The ionophore triggers a rapid calcium influx, causing 5-LOX to translocate to the nuclear envelope where it metabolizes the exogenously supplied arachidonic acid into LTB4.

  • Reaction Termination & Internal Standard: Stop the reaction after 10 minutes using ice-cold methanol spiked with a deuterated internal standard (LTB4-d4). Self-Validation: The internal standard corrects for any sample loss during subsequent lipid extraction, ensuring absolute quantification accuracy.

  • LC-MS/MS Quantification: Extract lipids via Solid Phase Extraction (SPE) and quantify LTB4 levels. The positive control (Zileuton) must show >80% inhibition to validate the assay run.

Workflow N1 RBL-1 Cell Preparation N2 Pre-incubation with SKF 86002 N1->N2 Wash & Starve N3 Stimulation (A23187 + AA) N2->N3 15 min, 37°C N4 Lipid Extraction (SPE + LTB4-d4) N3->N4 Stop Reaction N5 LC-MS/MS Quantification N4->N5 Analyze LTB4

Diagram 2: Self-validating experimental workflow for the cellular 5-LOX inhibition assay.

Protocol B: LPS-Stimulated Cytokine Suppression Assay

To evaluate the p38 MAPK-driven CSAID activity of SKF 86002, human monocytes are utilized[1].

  • Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for monocytes via adherence.

  • Pre-incubation: Treat with SKF 86002 (0.1 to 10 µM) for 30 minutes.

  • LPS Challenge: Stimulate with Lipopolysaccharide (LPS, 100 ng/mL) for 24 hours. Causality: LPS binds to the TLR4 receptor, triggering the MyD88-dependent pathway which robustly activates p38 MAPK, leading to the transcription and stabilization of TNF-α and IL-1β mRNA[9][10].

  • Viability Control (Self-Validation): Perform a parallel CellTiter-Glo (ATP-based) viability assay on the treated cells. Causality: This crucial step proves that the reduction in cytokine levels in the supernatant is due to true pharmacological inhibition of the p38 pathway, rather than compound-induced cytotoxicity or cell death.

  • ELISA Readout: Quantify secreted TNF-α and IL-1β in the cell-free supernatant using standard ELISA kits.

Translational Impact & Field-Proven Insights

In translational research, SKF 86002 serves as a vital benchmark compound. Its structural novelty and dual-action profile were instrumental in defining the CSAID pharmacological class[2]. By inhibiting both the synthesis of direct inflammatory mediators (leukotrienes via 5-LOX) and the upstream regulators of the immune response (cytokines via p38 MAPK), SKF 86002 demonstrates profound efficacy in in vivo models of arthritis and arachidonic acid-induced edema—models that are notoriously insensitive to standard, selective COX inhibitors[3].

For drug development professionals, SKF 86002 illustrates the therapeutic potential of rationally designed polypharmacology, offering a blueprint for next-generation anti-inflammatory therapeutics that mitigate the gastrointestinal and cardiovascular liabilities associated with selective COX-2 inhibitors.

References

  • Griswold DE, Marshall PJ, Webb EF, Godfrey R, et al. "SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid." Biochemical Pharmacology, 1987.[Link]

  • Lee JC, Laydon JT, McDonnell PC, Gallagher TF, et al. "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis." Nature, 1994.[Link]

Sources

Foundational

SKF 86002 Dihydrochloride: Mechanistic Profiling and Protocols for Cytokine Suppression Analysis

Executive Summary In the landscape of targeted immunomodulation, the regulation of pro-inflammatory cytokine biosynthesis remains a critical focal point for drug development. SKF 86002 dihydrochloride is a highly validat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted immunomodulation, the regulation of pro-inflammatory cytokine biosynthesis remains a critical focal point for drug development. SKF 86002 dihydrochloride is a highly validated, orally active, and cell-permeable[1]. Primarily recognized as a potent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor, it serves as a cornerstone tool compound for dissecting inflammatory signaling, arachidonic acid metabolism, and stress-induced cellular responses. This technical guide synthesizes the pharmacodynamic profile of SKF 86002 and provides a self-validating experimental framework for quantifying its effects on cytokine production.

Mechanistic Grounding: The "Why" and "How"

ATP-Competitive p38 MAPK Inhibition

The primary mechanism of action for SKF 86002 involves its reversible binding to the ATP-binding pocket of the p38 MAP kinase[2]. During cellular stress or pathogen-associated molecular pattern (PAMP) recognition—such as Lipopolysaccharide (LPS) binding to Toll-Like Receptor 4 (TLR4)—a rapid MAP3K/MAP2K phosphorylation cascade is initiated. By occupying the ATP-binding site, [2], most notably MAPKAPK-2, ATF2, and HSP27. This blockade directly aborts the transcription and translational derepression of pro-inflammatory cytokines.

Dual Inhibition of Arachidonic Acid Metabolism

Beyond kinase inhibition, SKF 86002 exhibits a secondary, dose-dependent polypharmacology. It functions as a dual inhibitor of both the lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways[3]. By[3], it provides a comprehensive blockade of lipid mediators (prostaglandins and leukotrienes) alongside its cytokine-suppressive effects, making it uniquely potent in complex inflammatory models.

Pathway Stimulus LPS / Cellular Stress Receptor TLR4 / Stress Receptors Stimulus->Receptor MAP3K MAP3K / MAP2K Cascade Receptor->MAP3K p38 p38 MAPK MAP3K->p38 Downstream MAPKAPK-2 / ATF2 Phosphorylation p38->Downstream Active SKF SKF 86002 (ATP-Competitive) SKF->p38 Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Downstream->Cytokines Transcription

Fig 1: Mechanism of SKF 86002 inhibiting p38 MAPK and downstream cytokine production.

Quantitative Pharmacodynamics

To effectively utilize SKF 86002 in preclinical assays, researchers must account for its differential potency across its targets. The compound demonstrates high selectivity for p38 MAPK at nanomolar to low-micromolar concentrations, while requiring higher concentrations to modulate lipid metabolism.

Table 1: Target Affinity and Biological Effect of SKF 86002

Target / ParameterBiological EffectIC₅₀ ValueExperimental Model
p38 MAP Kinase Direct Kinase Inhibition0.1 – 1 μMCell-free enzymatic assay,[4]
IL-1β Production Cytokine Suppression~1 μMLPS-stimulated human monocytes[5]
TNF-α Production Cytokine Suppression~1 μMLPS-stimulated human monocytes[3]
5-Lipoxygenase Arachidonic Acid Metabolism10 μMRBL-1 cellular assay
Cyclooxygenase Arachidonic Acid Metabolism100 μMRBL-1 cellular assay

Experimental Methodology: Self-Validating Cytokine Quantification

When assessing the efficacy of SKF 86002 on cytokine production, the protocol must distinguish between genuine kinase inhibition and compound-induced cytotoxicity. The following workflow establishes a self-validating system for evaluating IL-1β and TNF-α suppression in human monocytes.

Reagent Preparation & Causality
  • Compound Reconstitution: SKF 86002 dihydrochloride is highly sensitive to moisture.[5]. Prepare a 10 mM stock solution.

  • Vehicle Control Causality: The final assay concentration of DMSO must not exceed 0.1% (v/v). Higher concentrations can artificially suppress monocyte cytokine release or induce cell stress, skewing the IC₅₀ calculation.

Step-by-Step Protocol
  • Cell Seeding: Isolate human peripheral blood mononuclear cells (PBMCs) or utilize a monocytic cell line (e.g., THP-1). Seed at

    
     cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.
    
  • Pre-treatment (The Equilibration Phase): Add SKF 86002 at a concentration gradient (0.01 μM to 10 μM). Crucial Step: Incubate for exactly 1 hour prior to stimulation. Causality: This allows the reversible inhibitor to achieve steady-state target occupancy at the intracellular p38 ATP-binding pockets before the massive influx of ATP turnover triggered by TLR4 engagement.

  • LPS Stimulation: Introduce LPS (e.g., E. coli O111:B4) at 100 ng/mL to all wells except the negative control.

  • Incubation & Harvesting: Incubate for 4 to 24 hours (4 hours is optimal for TNF-α mRNA peak; 24 hours for accumulated IL-1β protein release). Centrifuge the plate at 1,500 rpm for 5 minutes and harvest the cell-free supernatant.

  • Self-Validation (Viability Check): Immediately perform an MTT or CellTiter-Glo assay on the remaining cells. Causality: If cell viability drops below 90% at higher drug concentrations, the observed cytokine reduction is an artifact of cell death, not specific p38 inhibition.

  • Quantification: Analyze the supernatant using target-specific ELISAs for IL-1β and TNF-α.

Workflow Step1 1. Monocyte Seeding Step2 2. Pre-treatment SKF 86002 Step1->Step2 Step3 3. LPS Stimulation Step2->Step3 Step4 4. Supernatant Harvesting Step3->Step4 Step5 5. ELISA Quantification Step4->Step5 Step6 6. IC50 Calculation Step5->Step6

Fig 2: Step-by-step experimental workflow for in vitro cytokine inhibition assessment.

Translational Perspectives

While historically utilized as an anti-inflammatory and anti-arthritic agent, the utility of SKF 86002 has expanded into neurology. Recent high-throughput screens have identified[6]. By suppressing stress-induced apoptosis and neuroinflammation independently of SMN protein upregulation, SKF 86002 represents a critical tool for validating combinatorial therapies in neurodegenerative disease models.

References

  • Adooq Bioscience. "p38-MAPK inhibitors: SKF 86002 Dihydrochloride." URL: [Link]

  • National Institutes of Health (PMC). "Identification of p38 MAPK inhibition as a neuroprotective strategy for combinatorial SMA therapy." URL: [Link]

Sources

Exploratory

The Suppression of TNF-α by SKF-86002 Dihydrochloride: A Technical Guide for Researchers

Introduction: Targeting a Key Inflammatory Mediator Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of a wide range of inflammatory and autoimmune diseases. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting a Key Inflammatory Mediator

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of a wide range of inflammatory and autoimmune diseases. Its dysregulation is implicated in conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. Consequently, the inhibition of TNF-α has become a pivotal strategy in the development of novel therapeutics.[1] SKF-86002 dihydrochloride, a cytokine-suppressive anti-inflammatory drug (CSAID), has emerged as a potent small molecule inhibitor of TNF-α production.[2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of SKF-86002, detailed protocols for its application in in-vitro models of inflammation, and a framework for the interpretation of experimental data.

SKF-86002 is a bicyclic imidazole compound that primarily functions as an inhibitor of p38 mitogen-activated protein kinase (MAPK).[2][3] The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), leading to the synthesis and release of pro-inflammatory cytokines, including TNF-α. By targeting p38 MAPK, SKF-86002 offers a powerful tool for dissecting the molecular mechanisms of inflammation and for the preclinical evaluation of anti-inflammatory compounds.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The production of TNF-α in response to inflammatory stimuli like LPS is tightly regulated by a complex network of intracellular signaling pathways. A key player in this network is the p38 MAPK cascade. SKF-86002 exerts its suppressive effects on TNF-α by directly inhibiting the kinase activity of p38 MAPK.

The signaling cascade is initiated by the recognition of LPS by Toll-like receptor 4 (TLR4) on the surface of immune cells, such as monocytes and macrophages. This recognition event triggers a series of downstream signaling events, leading to the activation of MAPK Kinase Kinases (MAP3Ks), such as TAK1 (Transforming growth factor-β-activated kinase 1). TAK1, in turn, phosphorylates and activates MAPK Kinases (MAP2Ks), specifically MKK3 and MKK6. These activated MAP2Ks then phosphorylate and activate p38 MAPK.

Activated p38 MAPK has several downstream targets that are crucial for TNF-α production. One of the most important is MAPK-activated protein kinase 2 (MAPKAPK2), which, upon phosphorylation by p38 MAPK, plays a critical role in the post-transcriptional regulation of TNF-α by stabilizing its mRNA. Additionally, p38 MAPK can influence the activity of various transcription factors that are essential for the transcription of the TNF-α gene. SKF-86002, by binding to the ATP-binding pocket of p38 MAPK, prevents the phosphorylation of its downstream substrates, thereby disrupting this entire signaling cascade and potently inhibiting the production of TNF-α.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 (MAP3K) TLR4->TAK1 Activates MKK3_6 MKK3/6 (MAP2K) TAK1->MKK3_6 Phosphorylates & Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates & Activates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors Phosphorylates & Activates TNF_mRNA TNF-α mRNA MAPKAPK2->TNF_mRNA Stabilizes SKF_86002 SKF-86002 SKF_86002->p38 Inhibits TranscriptionFactors->TNF_mRNA Promotes Transcription TNF_Protein TNF-α Protein (Translation & Secretion) TNF_mRNA->TNF_Protein Leads to G cluster_prep Cell Preparation & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Data Acquisition & Analysis start Start: THP-1 Cell Culture seed Seed THP-1 Cells in 96-well plate start->seed pma Differentiate with PMA (24-48h) seed->pma rest Resting Period (24h) pma->rest pretreat Pre-treat with SKF-86002 (1h) rest->pretreat lps Stimulate with LPS (4-6h) pretreat->lps collect Collect Supernatant lps->collect elisa Perform TNF-α ELISA collect->elisa analyze Analyze Data & Calculate IC50 elisa->analyze end_node End analyze->end_node

Figure 2: Experimental workflow for the in-vitro TNF-α suppression assay.
Step-by-Step Methodology

Materials:

  • SKF-86002 dihydrochloride

  • THP-1 cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Sterile, nuclease-free water

Procedure:

  • Cell Culture and Differentiation: a. Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium. c. Differentiate the THP-1 cells into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL. d. Incubate the cells for 24-48 hours. Adherence of the cells to the bottom of the wells indicates successful differentiation. e. After the incubation period, carefully aspirate the PMA-containing medium and wash the cells gently with 100 µL of pre-warmed PBS. f. Add 100 µL of fresh, pre-warmed culture medium to each well and incubate for a 24-hour resting period.

  • Inhibitor Treatment and LPS Stimulation: a. Prepare a stock solution of SKF-86002 dihydrochloride in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity. b. After the resting period, carefully remove the medium and add 90 µL of culture medium containing the various concentrations of SKF-86002 to the appropriate wells. Include a vehicle control (medium with DMSO only). c. Incubate the plate for 1 hour at 37°C. d. Prepare a stock solution of LPS in sterile, nuclease-free water or PBS. Dilute the LPS in culture medium to the desired final concentration (e.g., 100 ng/mL). e. Add 10 µL of the LPS solution to each well (except for the unstimulated control wells, to which 10 µL of medium should be added). f. Incubate the plate for 4-6 hours at 37°C. The optimal incubation time for peak TNF-α production may need to be determined empirically for your specific experimental setup.

  • TNF-α Quantification: a. After the stimulation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. b. Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer. c. Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions. d. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit. b. Calculate the concentration of TNF-α in each sample by interpolating from the standard curve. c. Normalize the TNF-α concentrations to the vehicle-treated, LPS-stimulated control. d. Plot the percentage of TNF-α inhibition against the log of the SKF-86002 concentration. e. Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Conclusion

SKF-86002 dihydrochloride is a valuable research tool for investigating the role of the p38 MAPK pathway in inflammation and for screening potential anti-inflammatory compounds. Its potent and specific inhibition of TNF-α production provides a clear and measurable endpoint for in-vitro assays. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can confidently and effectively utilize SKF-86002 to advance our understanding of inflammatory processes and contribute to the development of novel therapeutic strategies.

References

  • Geng, Y., et al. (1991). Effect of SK&F 86002 on cytokine production by human monocytes. Agents and Actions, 34(3-4), 313-316. Available at: [Link]

  • Lee, J. C., et al. (1988). Inhibitory effect of SK&F 86002 on monocyte IL-1 production. International Journal of Immunopharmacology, 10(7), 835-843. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SKF-86002. Retrieved from [Link]

  • Young, P. R., et al. (1994). Inhibition of interleukin-1 beta production by SKF86002: evidence of two sites of in vitro activity and of a time and system dependence. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1277-1284. Available at: [Link]

  • Griswold, D. E., et al. (1987). SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid. Biochemical Pharmacology, 36(20), 3463-3470. Available at: [Link]

  • Proctor, R. A., et al. (1996). SK&F 86002, a dual cytokine and eicosanoid inhibitor, attenuates endotoxin-induced cardiopulmonary dysfunction in the pig. Shock, 6(5), 357-364. Available at: [Link]

  • Hu, J., et al. (2013). Polo-Like Kinase 1 (PLK1) Is Involved in Toll-like Receptor (TLR)-Mediated TNF-α Production in Monocytic THP-1 Cells. PLoS ONE, 8(10), e78832. Available at: [Link]

  • O'Riordan, M., et al. (2009). TNF-a activates NF-kB in RAW264.7 cells. ResearchGate. Retrieved from [Link]

  • Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. Retrieved from [Link]

  • Wang, Y., et al. (2025). Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages. MDPI. Retrieved from [Link]

  • Jin, M. H., et al. (2013). TNF-α Decreases VEGF Secretion in Highly Polarized RPE Cells but Increases It in Non-Polarized RPE Cells Related to Crosstalk between JNK and NF-κB Pathways. PLoS ONE, 8(7), e69994. Available at: [Link]

Sources

Foundational

Decoding p38 MAPK Modulation: A Technical Guide to SKF 86002 Dihydrochloride and IL-1β Inhibition

Executive Summary In the landscape of anti-inflammatory drug development, targeting the p38 mitogen-activated protein kinase (MAPK) pathway remains a cornerstone strategy for modulating cytokine storms and chronic inflam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of anti-inflammatory drug development, targeting the p38 mitogen-activated protein kinase (MAPK) pathway remains a cornerstone strategy for modulating cytokine storms and chronic inflammation. SKF 86002 dihydrochloride has emerged as a highly valuable, orally active preclinical tool compound[1]. Unlike broad-spectrum immunosuppressants, SKF 86002 offers a sophisticated dual-mechanism: it acts as a potent, selective inhibitor of p38 MAPK—thereby halting the production of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α)—while simultaneously inhibiting the lipoxygenase and cyclooxygenase-mediated metabolism of arachidonic acid[1],[2].

This whitepaper provides an in-depth mechanistic analysis, quantitative pharmacodynamics, and a self-validating experimental workflow designed for senior researchers investigating IL-1β inhibition.

Molecular Pharmacology & Mechanism of Action

The production of IL-1β in human monocytes and macrophages is heavily reliant on the p38 MAPK signaling cascade. Upon cellular stress or exposure to pathogenic stimuli like Lipopolysaccharide (LPS), Toll-like Receptor 4 (TLR4) initiates a phosphorylation cascade that ultimately activates p38 MAPK.

SKF 86002 functions by binding directly to the ATP-binding pocket of the p38 MAPK enzyme[3]. The compound engages in specific hydrogen bonding with key amino acid residues within the active site[4]. This interaction is critical for two reasons:

  • Thermodynamic Stabilization: It stabilizes the inhibitor-enzyme complex, preventing the natural substrate (ATP) from binding.

  • Allosteric Modulation: It induces a steric conformational shift that physically hinders substrate access, resulting in a prolonged inhibitory effect on downstream signaling[4].

By neutralizing p38 MAPK, SKF 86002 prevents the subsequent phosphorylation of downstream targets such as MAPKAPK-2, ATF2, and HSP27[3]. The blockade of these transcription factors directly suppresses the mRNA transcription and subsequent translation of pro-inflammatory cytokines, most notably IL-1β[5].

Pathway Stimulus LPS / Cellular Stress Receptor TLR4 / Stress Receptors Stimulus->Receptor p38 p38 MAPK (Active) Receptor->p38 Phosphorylation Cascade Downstream MAPKAPK-2 / ATF2 p38->Downstream SKF SKF 86002 Dihydrochloride SKF->p38 ATP-competitive Inhibition Transcription IL-1β mRNA Transcription Downstream->Transcription Release IL-1β Secretion Transcription->Release

Fig 1. p38 MAPK signaling cascade and targeted ATP-competitive inhibition by SKF 86002.

Quantitative Pharmacodynamics

The efficacy of SKF 86002 is concentration-dependent and varies across its multiple targets. The dihydrochloride salt formulation is specifically utilized to enhance aqueous solubility during final assay dilutions, though its primary potency remains dictated by the core imidazothiazole structure.

Below is a consolidated summary of its inhibitory profile across standard in vitro assays:

Target / PathwayIC₅₀ ValueExperimental Model / Assay TypeReference
p38 MAP Kinase 0.1 - 1.0 μMCell-free kinase assay[2]
IL-1β Production 1.0 μMLPS-stimulated human monocytes[1],[5]
TNF-α Production 1.0 μMLPS-stimulated human monocytes[1]
5-Lipoxygenase (5-LOX) 10.0 μMRBL-1 cellular assay[2]
Cyclooxygenase (COX) 100.0 μMRBL-1 cellular assay[2]

Note: The 10- to 100-fold difference in IC₅₀ between p38 MAPK and the arachidonic acid enzymes (5-LOX/COX) allows researchers to isolate the p38-dependent IL-1β inhibition by titrating the dose to the low micromolar range (≤ 1.0 μM).

Experimental Methodology: Self-Validating Protocol for IL-1β Inhibition

To accurately assess the inhibition of IL-1β release, the experimental design must account for baseline kinase activity, solvent toxicity, and cell viability. The following protocol is engineered as a self-validating system for use with human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cell lines.

Workflow S1 1. Monocyte Seeding S2 2. SKF 86002 Pre-treatment S1->S2 S3 3. LPS Stimulation S2->S3 S4 4. 18-24h Incubation S3->S4 S5 5. ELISA & Viability Assay S4->S5

Fig 2. Self-validating in vitro workflow for assessing p38-dependent IL-1β inhibition.

Step-by-Step Methodology & Causality

Step 1: Reagent Reconstitution

  • Action: Dissolve SKF 86002 dihydrochloride in fresh, anhydrous DMSO to create a 10 mM stock solution. Store aliquots at -20°C or -80°C[1],[5].

  • Causality: Moisture-contaminated DMSO rapidly degrades the compound and induces precipitation[5]. The dihydrochloride salt improves eventual aqueous dilution, but the initial stock must be strictly anhydrous to preserve the structural integrity of the hydrophobic regions required for enzyme binding.

Step 2: Cell Seeding and Equilibration

  • Action: Seed monocytes at

    
     cells/well in a 96-well plate using pre-warmed RPMI-1640 media supplemented with 10% FBS. Rest the cells for 2-4 hours.
    
  • Causality: Pre-warming the media and allowing a resting period prevents cold-shock and mechanical shear stress, which can spontaneously activate stress kinases (including p38) and artificially elevate baseline IL-1β transcription.

Step 3: Inhibitor Pre-treatment (Crucial Step)

  • Action: Treat cells with SKF 86002 (titrated from 0.1 μM to 5.0 μM) for 1 hour prior to stimulation. Ensure final DMSO concentration in the well is <0.1%.

  • Causality: The 1-hour pre-incubation is mandatory. It provides the necessary kinetic window for the inhibitor to penetrate the cell membrane, locate the p38 MAPK enzyme, and induce the conformational changes required to lock the ATP-binding site before the massive influx of TLR4-mediated signaling begins[4].

Step 4: LPS Stimulation

  • Action: Add 100 ng/mL of LPS to the wells.

  • Causality: LPS acts as the primary agonist for TLR4, providing a robust, highly reproducible induction of the p38 pathway to drive pro-IL-1β synthesis.

Step 5: Dual-Readout Quantification (Self-Validation)

  • Action: After 18-24 hours of incubation, centrifuge the plate. Harvest the cell-free supernatant for an IL-1β specific ELISA. Immediately perform a CyQUANT or MTT viability assay on the remaining adherent cells.

  • Causality: SKF 86002 is known to inhibit cytokine production without exerting general cytotoxic effects or halting global protein synthesis[3]. Running a parallel viability assay proves that the observed drop in IL-1β is due to precise pharmacological kinase inhibition, rather than a false positive caused by compound-induced cell death.

Translational Relevance: Neuroinflammation and Beyond

While traditionally utilized in models of arthritis and endotoxemia[3], SKF 86002 has recently demonstrated profound translational value in neurodegenerative research.

Because the compound successfully crosses the blood-brain barrier, it has been deployed in in vivo models of Dementia with Lewy Bodies (DLB) and Parkinson's Disease (PD)[6]. Research indicates that systemic administration of SKF 86002 (e.g., 20 mg/kg) attenuates neuroinflammation by inhibiting microglial p38α[6]. Interestingly, this targeted microglial inhibition prevents α-synuclein-induced neurotoxicity and promotes the healthy redistribution of the p38γ isoform back to neuronal synapses, ameliorating synaptic degeneration[6]. This highlights the compound's utility not just as an anti-inflammatory agent, but as a critical tool for mapping the cross-talk between glial immune responses and neuronal survival.

References

  • [6] National Institutes of Health (NIH) / PMC. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Retrieved from[Link]

Sources

Exploratory

SKF 86002 Dihydrochloride: A Technical Guide to its Discovery, Mechanism, and Application as a Foundational Research Tool

This guide provides an in-depth exploration of SKF 86002 dihydrochloride, a compound that has played a pivotal role in our understanding of inflammatory signaling. We will journey through its initial discovery, the criti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of SKF 86002 dihydrochloride, a compound that has played a pivotal role in our understanding of inflammatory signaling. We will journey through its initial discovery, the critical re-evaluation of its mechanism of action, and its lasting impact as a cornerstone research tool for drug development professionals.

Chapter 1: The Emergence of a Novel Anti-Inflammatory Agent

The story of SKF 86002 begins in the laboratories of Smith Kline & French (SK&F) during a period of intense research into novel anti-inflammatory drugs. The initial breakthrough was published in 1987, where researchers led by D.E. Griswold described a structurally novel compound, then designated SK&F 86002, with a unique profile.[1]

Initially, its mechanism was attributed to the dual inhibition of two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LO).[1] This was a significant finding, as these pathways are responsible for the production of prostaglandins and leukotrienes, respectively—potent mediators of inflammation and pain. The in-vitro and in-vivo data suggested that by inhibiting both pathways, SK&F 86002 could offer broader anti-inflammatory activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs) which primarily target COX enzymes.[1] Further studies in 1988 and 1989 by J.C. Lee and colleagues at SK&F also highlighted its potent ability to inhibit the production of Interleukin-1 (IL-1) in human monocytes, a key pro-inflammatory cytokine.[2][3] However, the researchers noted that this IL-1 inhibition did not clearly correlate with the compound's effect on the arachidonic acid pathways, hinting that another, more fundamental mechanism was at play.[2][3]

Chapter 2: A Paradigm Shift: Identification of p38 MAPK as the Primary Target

The true breakthrough in understanding SKF 86002's function came in 1994 with a landmark paper in Nature by J.C. Lee and a team at SK&F.[4] This research fundamentally shifted the perception of SKF 86002 from a COX/LOX inhibitor to a specific inhibitor of a newly discovered protein kinase.

Using radiolabelled probes based on the pyridinyl-imidazole structure of SKF 86002, the team identified the compound's molecular target as a pair of mitogen-activated protein kinase (MAPK) homologues, which they termed "Cytokine-Suppressive Binding Proteins" (CSBPs).[4] We now know these proteins as p38α and p38β MAP kinases .

This discovery was profound. It demonstrated that the primary anti-inflammatory effect of SKF 86002 was not through the arachidonic acid pathway, but by inhibiting p38 MAPK. This kinase is a critical control point in the cellular response to stress and inflammatory stimuli, such as lipopolysaccharide (LPS).[4][5] By inhibiting p38 MAPK, SKF 86002 blocks the post-transcriptional synthesis of key inflammatory cytokines, including IL-1 and Tumor Necrosis Factor-alpha (TNF-α).[4] This finding established SKF 86002 as the prototype inhibitor for this new class of enzymes and opened up the entire p38 MAPK pathway as a major new target for anti-inflammatory drug discovery.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nuclear_cytoplasmic Transcriptional & Post-Transcriptional Regulation cluster_output Cellular Response LPS LPS / Stress Stimuli TLR4 TLR4 Receptor LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Activates Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors mRNA_Binding_Proteins mRNA Binding Proteins (e.g., TTP) MK2->mRNA_Binding_Proteins Cytokine_mRNA Cytokine mRNA (TNF-α, IL-1β) Transcription_Factors->Cytokine_mRNA ↑ Transcription mRNA_Binding_Proteins->Cytokine_mRNA Stabilizes mRNA Cytokine_Protein Cytokine Protein Synthesis & Release Cytokine_mRNA->Cytokine_Protein SKF86002 SKF 86002 SKF86002->p38 Inhibits ATP Binding Site

Figure 1. p38 MAPK signaling pathway and the inhibitory action of SKF 86002.

Chapter 3: Physicochemical and Pharmacological Properties

SKF 86002 dihydrochloride is a valuable tool for in-vitro and in-vivo studies due to its well-characterized properties.

PropertyValueSource
Full Chemical Name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride[3]
CAS Number 116339-68-5 (Dihydrochloride); 72873-74-6 (Free Base)N/A
Molecular Formula C₁₈H₁₄FN₃S · 2HClN/A
Molecular Weight 396.3 g/mol N/A
IC₅₀ (p38 MAPK) 0.1 - 1 µM[4]
IC₅₀ (LPS-induced IL-1) ~1.3 µM (Human Monocytes)[2][3]
IC₅₀ (LPS-induced TNF-α) ~1 µM (Human Monocytes)N/A
IC₅₀ (5-Lipoxygenase) ~10-40 µM (RBL-1 cells)[1]
IC₅₀ (Cyclooxygenase) ~100 µM (RBL-1 cell sonicate)[1]

Chapter 4: Chemical Synthesis Pathway

The key steps involve:

  • Thiourea Formation: Reaction of 2-aminoethanol with a thiocarbonyl source to form a hydroxyethyl thiourea intermediate.

  • Cyclization to Thiazolidine: Acid-catalyzed cyclization of the intermediate to form 2-aminothiazolidine.

  • Condensation: The critical step involves the condensation of the 2-aminothiazolidine with a suitably substituted α-bromoketone, in this case, 2-bromo-1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one. This reaction forms the fused bicyclic imidazo[2,1-b]thiazole ring system.

Synthesis_Workflow cluster_reactants Key Reactants cluster_process Reaction & Purification cluster_product Final Product ReactantA 2-Aminothiazolidine Condensation Condensation Reaction (e.g., in Ethanol, Reflux) ReactantA->Condensation ReactantB 2-bromo-1-(4-fluorophenyl) -2-(pyridin-4-yl)ethan-1-one ReactantB->Condensation Workup Aqueous Workup & Extraction Condensation->Workup Reaction Mixture Purification Chromatography Workup->Purification Crude Product Product_Base SKF 86002 (Free Base) Purification->Product_Base Purified Product Product_HCl SKF 86002 Dihydrochloride Product_Base->Product_HCl Treatment with HCl

Figure 2. Representative workflow for the synthesis of SKF 86002.

Chapter 5: Key Experimental Protocols & Methodologies

The discovery and characterization of SKF 86002 relied on robust cellular and biochemical assays. Below are representative protocols that reflect the methodologies used to validate its mechanism of action.

Protocol 1: Cellular Cytokine Inhibition Assay

This assay measures the ability of a compound to inhibit the production of inflammatory cytokines from immune cells stimulated with LPS.

Objective: To determine the IC₅₀ of SKF 86002 for TNF-α production in a macrophage cell line.

Methodology:

  • Cell Culture: Plate RAW 264.7 murine macrophage cells (or human peripheral blood mononuclear cells) in a 24-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of SKF 86002 dihydrochloride in DMSO. Perform a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a DMSO-only vehicle control.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the various concentrations of SKF 86002 or vehicle control. Incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 6-24 hours at 37°C, 5% CO₂. The incubation time can be optimized based on the cytokine being measured.

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells. Carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the log of the SKF 86002 concentration. Use a non-linear regression model (four-parameter logistic curve) to calculate the IC₅₀ value.

Protocol 2: In-Vitro p38 Kinase Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 kinase.

Objective: To determine the direct inhibitory effect of SKF 86002 on recombinant p38α MAPK.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.1% BSA).

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Kₘ of p38 for ATP (typically 50-100 µM).

    • Substrate: Use a specific p38 substrate, such as recombinant ATF2 protein.

    • Enzyme: Use purified, active recombinant human p38α MAPK.

  • Compound Dilution: Prepare a serial dilution of SKF 86002 in DMSO, then dilute further in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup (96-well plate):

    • Add recombinant p38α MAPK enzyme to each well.

    • Add the diluted SKF 86002 or DMSO vehicle control.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the ATF2 substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using a phosphospecific antibody in an ELISA format or using ADP-Glo™ Kinase Assay systems that measure ADP production.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the SKF 86002 concentration to determine the IC₅₀.

Chapter 6: Legacy and Impact on Drug Discovery

SKF 86002 itself never progressed to a clinical drug. However, its importance cannot be overstated. It served as a critical chemical probe that unlocked the p38 MAPK pathway as a therapeutic target. This discovery spurred two decades of intense research and development by numerous pharmaceutical companies to create more potent and selective p38 inhibitors for a wide range of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and COPD.

While the clinical development of p38 inhibitors has been challenging, marked by issues with toxicity and lack of efficacy in late-stage trials, the foundational knowledge gained from studying SKF 86002 and its successors has been invaluable. It has deepened our understanding of the intricate roles of stress-activated protein kinases in human disease and continues to inform the development of next-generation anti-inflammatory therapies. SKF 86002 remains a widely used and essential tool in research laboratories worldwide for validating the role of the p38 MAPK pathway in various disease models.

References

  • Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., McNulty, D., Blumenthal, M. J., Heys, J. R., Landvatter, S. W., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372(6508), 739–746. [Link][4][6][7][8]

  • Griswold, D. E., Webb, E. F., Hillegass, L., Bochnowicz, S., & Hanna, N. (1987). SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid. Biochemical pharmacology, 36(20), 3463–3470. [Link][1]

  • Lee, J. C., Laydon, J. T., McDonnell, P. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372, 739-746. [Link]

  • Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokinebio synthesis. Nature, 372(6508), 739-746. [Link]

  • Young, P. R., et al. (1994). Identification and characterization of a novel protein kinase involved in the regulation of inflammatory cytokine biosynthesis. ResearchGate. [Link]

  • Griswold, D. E., Hoffstein, S., Marshall, P. J., Webb, E. F., Hillegass, L., Bender, P. E., & Hanna, N. (1986). Inhibition of inflammatory cell infiltration by bicyclic imidazoles, SK&F 86002 and SK&F 104493. Agents and actions, 19(3-4), 249–255. [Link]

  • Lee, J. C., Griswold, D. E., Votta, B., & Hanna, N. (1988). Inhibition of monocyte IL-1 production by the anti-inflammatory compound, SK&F 86002. International journal of immunopharmacology, 10(7), 835–843. [Link][2]

  • Lee, J. C., et al. (2011). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. ResearchGate. [Link][5]

  • Gao, H., et al. (2009). High Throughput Synthesis of 2,3,6-Trisubstituted-5,6-Dihydroimidazo[2,1-b]thiazole Derivatives. ACS Combinatorial Science, 11(5), 416-420. [Link]

  • Justia Patents. (n.d.). Patents Assigned to Smith Kline & French Laboratories Limited. Retrieved from [Link]

  • Lee, J. C., Votta, B., Griswold, D. E., & Hanna, N. (1989). Inhibitory effect of SK&F 86002 on monocyte IL-1 production. Agents and actions, 27(3-4), 280–281. [Link][3]

Sources

Foundational

Unraveling Signal Transduction with SKF 86002 Dihydrochloride: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: SKF 86002 dihydrochloride (CAS: 116339-68-5) As a Senior Application Scientist, I frequently encounter challenges where r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: SKF 86002 dihydrochloride (CAS: 116339-68-5)

As a Senior Application Scientist, I frequently encounter challenges where researchers struggle to decouple complex, overlapping inflammatory cascades. SKF 86002 dihydrochloride is a highly versatile, orally active pharmacological tool that serves as a linchpin in these studies. Originally identified as a dual inhibitor of arachidonic acid metabolism, it is most prominently utilized today as a selective p38 mitogen-activated protein kinase (MAPK) inhibitor[1].

This guide provides an authoritative, in-depth analysis of SKF 86002’s mechanisms, quantitative pharmacodynamics, and self-validating experimental protocols designed to ensure high-fidelity data in your signal transduction assays.

Mechanisms of Action in Signal Transduction

SKF 86002 operates at the intersection of kinase signaling and lipid metabolism, making it uniquely suited for complex inflammatory and cardiovascular models.

A. p38 MAPK Inhibition and Steric Blockade

SKF 86002 functions as a selective p38 MAPK inhibitor by engaging in specific hydrogen bonding with key amino acid residues within the enzyme's active site[2]. This interaction stabilizes the inhibitor-enzyme complex and induces a conformational shift that sterically hinders ATP and substrate access[2]. Consequently, SKF 86002 potently blocks downstream events, including the lipopolysaccharide (LPS)-stimulated production of Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) in human monocytes[1].

B. ERK1/2 Crosstalk and Negative Regulation

In vascular smooth muscle cells (VSMCs), stimuli like Angiotensin II activate multiple MAPKs, including p38 and ERK1/2[3]. Pathway analysis reveals a critical crosstalk mechanism: p38 acts as a negative regulator of ERK1/2[3]. When researchers apply SKF 86002 to inhibit p38, Angiotensin II-stimulated ERK1/2 activation paradoxically increases by 1.5- to 2.5-fold[3]. This highlights the compound's utility in mapping compensatory kinase networks.

C. Dual Inhibition of Arachidonic Acid Metabolism

Unlike standard p38 inhibitors (e.g., SB203580), SKF 86002 also inhibits the lipoxygenase (5-LOX) and cyclooxygenase (COX) mediated metabolism of arachidonic acid. This dual capability allows researchers to simultaneously suppress cytokine-driven inflammation and eicosanoid (prostaglandin/leukotriene) synthesis.

G SKF SKF 86002 Dihydrochloride p38 p38 MAPK SKF->p38 Inhibits LOX 5-Lipoxygenase SKF->LOX COX Cyclooxygenase SKF->COX Stimulus LPS / Angiotensin II Stimulus->p38 ERK ERK1/2 Stimulus->ERK p38->ERK Neg. Regulates Cytokines IL-1 & TNF-α p38->Cytokines NHE1 NHE-1 Phosphorylation p38->NHE1 AA Arachidonic Acid AA->LOX AA->COX

Fig 1: SKF 86002 mechanism of action, highlighting p38 MAPK inhibition and ERK1/2 crosstalk.

Quantitative Pharmacodynamics

To design robust experiments, dosing must be calibrated to the specific target. The table below synthesizes the inhibitory concentrations (IC50) for SKF 86002 across its known targets.

Target / PathwayIC50 ValueAssay Type / Cell LineReference
p38 MAP Kinase 0.1 - 1.0 μMIn vitro immune complex kinase assay
IL-1 & TNF-α Production 1.0 μMLPS-stimulated human monocytes[1],
5-Lipoxygenase (5-LOX) 10.0 μMRBL-1 cells
Cyclooxygenase (COX) 100.0 μMRBL-1 cells
PGH2 Synthase 120.0 μMRat seminal vesicle[4]

Analytical Note: When targeting p38 MAPK exclusively, maintain working concentrations between 1–5 μM to avoid off-target inhibition of 5-LOX and COX, which require 10-fold to 100-fold higher concentrations.

Self-Validating Experimental Protocols

A protocol is only as good as its controls. The following methodologies incorporate critical causality checks to ensure data integrity.

Protocol A: In Vitro p38 MAPK Immune Complex Kinase Assay

The Causality Challenge: SKF 86002 is a reversible inhibitor. If cells are treated in vivo and subsequently lysed for immunoprecipitation (IP), the inhibitor is washed away during the IP process, leading to rapid p38 autophosphorylation and false-negative inhibition results[5]. The Solution: The inhibitor must be introduced directly into the in vitro kinase buffer post-IP[5].

Step-by-Step Methodology:

  • Stimulation & Lysis: Stimulate growth-arrested cells (e.g., VSMCs) with an agonist (e.g., 0.4 mol/L sorbitol or Angiotensin II) for 15 minutes[3]. Lyse cells in a buffer containing protease and phosphatase inhibitors to lock the native phosphorylation state.

  • Immunoprecipitation: Immunoprecipitate endogenous p38 from the cell lysates using a highly specific anti-p38 antibody conjugated to Protein A/G agarose beads[3]. Wash the beads thoroughly to remove endogenous ATP and kinases.

  • Inhibitor Incubation: Resuspend the beads in kinase buffer. Add 10 μM SKF 86002 directly to the reaction[5].

    • Critical Control: Run a parallel reaction using 10 μM SKF-105809 (an inactive structural analog of SKF 86002) or 1% DMSO vehicle. SKF-105809 will not inhibit phosphorylation, validating that the observed effect is due to specific kinase inhibition rather than non-specific chemical interference[3].

  • Kinase Reaction: Add ATP (including [γ-32P]ATP for autoradiography) and a specific substrate, such as a GST fusion protein containing amino acids 625 to 747 of the Na+/H+ exchanger isoform-1 (NHE-1)[3]. Incubate for 15 minutes at room temperature[3].

  • Quantification: Terminate the reaction with Laemmli buffer, resolve via SDS-PAGE, and quantify phosphorylation using autoradiography or scintillation counting.

Workflow A 1. Cell Stimulation (e.g., Ang II) B 2. Cell Lysis & p38 IP A->B C 3. Bead Wash (Removes in vivo SKF) B->C D 4. Add SKF 86002 to Kinase Buffer C->D E 5. Add ATP & NHE-1 Substrate D->E F 6. SDS-PAGE & Autoradiography E->F

Fig 2: Optimized workflow for p38 MAPK in vitro kinase assay using SKF 86002.

Protocol B: Monocyte Cytokine Inhibition Bioassay

To evaluate the downstream physiological efficacy of SKF 86002, use a whole-cell cytokine release assay.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or utilize a monocytic cell line (e.g., THP-1). Seed at

    
     cells/mL in RPMI-1640 medium.
    
  • Pre-treatment: Pre-incubate cells with 1.0 μM SKF 86002 for 1 hour at 37°C[1]. This allows the compound to penetrate the cell membrane and achieve steady-state binding within the p38 active site.

  • Stimulation: Spike the cultures with 100 ng/mL Lipopolysaccharide (LPS) to trigger the TLR4/p38 MAPK signaling cascade[1].

  • Harvest & Analysis: After 4-24 hours (depending on the cytokine kinetic profile), collect the cell-free supernatant. Quantify IL-1 and TNF-α levels using standard sandwich ELISA protocols[1],.

References

  • [3] Circulation Research - American Heart Association Journals. p38 Kinase Is a Negative Regulator of Angiotensin II Signal Transduction in Vascular Smooth Muscle Cells. Retrieved from: [Link]

  • [5] Circulation Research - American Heart Association Journals. p38 Kinase Is a Negative Regulator of Angiotensin II Signal Transduction in Vascular Smooth Muscle Cells (Methodology). Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Experimental Protocols for SKF 86002 Dihydrochloride: A Guide for Researchers

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental use of SKF 86002 dihydrochloride. This guide moves beyond a simple recitation of steps...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental use of SKF 86002 dihydrochloride. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that protocols are both reproducible and interpretable.

Introduction: Understanding SKF 86002

SKF 86002 is a potent, cell-permeable, and ATP-competitive inhibitor with significant anti-inflammatory properties.[1] It belongs to a class of compounds known as cytokine-suppressive anti-inflammatory drugs (CSAIDs). Its primary utility in research stems from its ability to modulate key inflammatory pathways, making it an invaluable tool for investigating diseases such as arthritis, autoimmune disorders, and neurodegeneration.[1][2] The core mechanism of SKF 86002 involves the inhibition of p38 mitogen-activated protein kinase (MAPK), a critical node in the cellular response to stress and inflammatory stimuli.[2][3] Additionally, it exhibits inhibitory effects on the arachidonic acid cascade by targeting cyclooxygenase (COX) and 5-lipoxygenase (5-LO) enzymes.[4] This dual-inhibitory function provides a broad-spectrum anti-inflammatory profile.[4]

Core Mechanism of Action: The p38 MAPK Signaling Axis

The p38 MAPK pathway is a central signaling cascade that translates extracellular inflammatory cues into a cellular response, primarily the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][5] Environmental stressors or inflammatory ligands, such as lipopolysaccharide (LPS), activate upstream kinases which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, leading to the synthesis and release of these potent inflammatory mediators.

SKF 86002 exerts its primary effect by binding to the ATP-binding site of p38 MAPK, preventing its activation and halting the downstream signaling cascade.[2][6] This blockade is highly effective at suppressing the transcriptional and post-transcriptional regulation of key cytokines.[2][7]

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS / Stress Upstream_Kinases Upstream Kinases (MKK3/6) LPS->Upstream_Kinases Activates p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylates Downstream Transcription Factors (e.g., ATF2, MAPKAPK-2) p38_MAPK->Downstream Phosphorylates Cytokine_mRNA Cytokine mRNA (TNF-α, IL-1β) Downstream->Cytokine_mRNA Upregulates Transcription Cytokine_Protein Cytokine Protein Release Cytokine_mRNA->Cytokine_Protein Translation SKF_86002 SKF 86002 SKF_86002->p38_MAPK Inhibits (ATP-competitive)

Caption: p38 MAPK signaling pathway and the inhibitory action of SKF 86002.

Physicochemical Properties and Reagent Preparation

Accurate and reproducible experimental results begin with the correct preparation and handling of the compound.

PropertyValueSource(s)
Chemical Name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride[3]
CAS Number 116339-68-5[3][8]
Molecular Formula C₁₆H₁₂FN₃S · 2HCl[3]
Molecular Weight 370.27 g/mol [3]
Appearance Off-white solid
Solubility Soluble in DMSO (e.g., 5-9 mg/mL)[9]
Storage Short-term (days to weeks) at 2-8°C; Long-term (months to years) at -20°C[2]
Protocol 1: Preparation of SKF 86002 Dihydrochloride Stock Solution

Rationale: A concentrated, stable stock solution in an organic solvent like DMSO is essential for minimizing the solvent concentration in the final culture medium, thereby preventing solvent-induced cellular artifacts.

Materials:

  • SKF 86002 dihydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Equilibration: Allow the SKF 86002 dihydrochloride vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Determine the required mass of SKF 86002 to prepare a high-concentration stock solution (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: 0.010 mol/L × 0.001 L × 370.27 g/mol × 1000 mg/g = 3.70 mg

  • Dissolution: Aseptically add the calculated amount of SKF 86002 to a sterile vial. Add the corresponding volume of anhydrous DMSO.

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure. Store aliquots at -20°C for long-term use.

Core Application: In Vitro Inhibition of LPS-Induced Cytokine Production

This protocol details the most common application of SKF 86002: quantifying its inhibitory effect on cytokine production in an inflammatory cell model. The use of a human monocytic cell line, such as THP-1, or freshly isolated peripheral blood mononuclear cells (PBMCs) is standard. The goal is to generate a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

workflow_cytokine_inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture & Seed Cells (e.g., THP-1 monocytes) C 3. Pre-treat Cells with SKF 86002 (1 hour) A->C B 2. Prepare Serial Dilutions of SKF 86002 B->C D 4. Stimulate with LPS (e.g., 100 ng/mL) C->D E 5. Incubate (6-24 hours) D->E F 6. Collect Supernatant E->F G 7. Quantify Cytokine (e.g., TNF-α via ELISA) F->G H 8. Analyze Data & Calculate IC50 G->H

Caption: Experimental workflow for assessing cytokine inhibition by SKF 86002.

Protocol 2: Determining the IC₅₀ of SKF 86002 in LPS-Stimulated Monocytes

Self-Validation Principle: This protocol includes essential controls: 'Vehicle + No LPS' (baseline), 'Vehicle + LPS' (maximum stimulation), and multiple concentrations of the inhibitor. This design ensures that the observed effect is due to the inhibitor and not solvent effects or other artifacts.

Materials:

  • Human monocytic cells (e.g., THP-1) or PBMCs

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep)

  • Lipopolysaccharide (LPS) from E. coli

  • SKF 86002 stock solution (10 mM in DMSO)

  • Sterile 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., Human TNF-α)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

Procedure:

  • Cell Seeding: Seed monocytes into a 96-well plate at a density of 1x10⁵ to 2x10⁵ cells per well in 100 µL of culture medium. Allow cells to adhere and rest for 2-4 hours (or overnight, depending on cell type).

  • Inhibitor Preparation: Prepare serial dilutions of the SKF 86002 stock solution in culture medium. A typical concentration range to test would be 0.01 µM to 30 µM. Prepare a 'Vehicle Control' using the same final concentration of DMSO as the highest drug concentration (typically ≤0.1%).

  • Pre-treatment: Carefully remove the medium from the cells and add 100 µL of the prepared SKF 86002 dilutions or vehicle control.

    • Causality Insight: Pre-treatment for 1 hour allows the cell-permeable inhibitor to enter the cells and engage its target (p38 MAPK) before the inflammatory stimulus is introduced.[1]

  • Stimulation: Prepare an LPS working solution in culture medium at double the final desired concentration (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add 100 µL of this LPS solution to all wells except the 'No LPS' control wells, which receive 100 µL of plain medium. The total volume is now 200 µL.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal time depends on the cytokine being measured (TNF-α peaks earlier, around 4-8 hours; IL-1β may take longer).

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.

  • Cytotoxicity Assessment (Parallel Plate): It is crucial to confirm that the inhibitor is not simply killing the cells. Set up a parallel plate and, at the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. SKF 86002 should not be significantly cytotoxic at its effective concentrations.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the collected supernatants using an ELISA kit, following the manufacturer's protocol.

  • Data Analysis: a. Calculate the percentage of inhibition for each SKF 86002 concentration relative to the 'Vehicle + LPS' control (0% inhibition) and 'Vehicle + No LPS' control (100% inhibition). b. Plot the % Inhibition versus the log of the SKF 86002 concentration. c. Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value. The expected IC₅₀ for TNF-α and IL-1β is approximately 1 µM.[1][10]

SKF 86002 [µM]Cytokine [pg/mL] (Mean ± SD)% Inhibition
0 (No LPS)e.g., 15 ± 5100%
0 (+ LPS)e.g., 1500 ± 1200%
0.1e.g., 1350 ± 98~10%
0.3e.g., 1050 ± 85~30%
1.0e.g., 765 ± 60~50%
3.0e.g., 300 ± 45~80%
10.0e.g., 165 ± 20~90%
30.0e.g., 150 ± 18>90%
Caption: Example data table for an IC₅₀ determination experiment.

Troubleshooting and Key Considerations

  • Loss of Activity: Some studies have noted that the inhibitory effect of SKF 86002 on IL-1β can diminish after prolonged exposure (>2 hours), suggesting cellular adaptation.[7] This highlights the importance of defined pre-treatment and incubation times.

  • Differential Inhibition: The IC₅₀ of SKF 86002 can vary for different cytokines. For example, it is generally more potent against IL-1β and TNF-α than against IL-6 or G-CSF.[5] This selectivity can be a useful experimental tool.

  • In Vivo Use: For in vivo studies, SKF 86002 is orally active.[1] Published studies in murine models of endotoxin shock have used oral doses around 100 mg/kg, administered 1-2 hours prior to LPS challenge.[11][12]

  • Dual Inhibition: Remember that at higher concentrations (IC₅₀ = 10-100 µM), SKF 86002 also inhibits arachidonic acid metabolism.[3][4] This can be a confounding factor if the experimental system is sensitive to prostaglandins or leukotrienes.

Conclusion

SKF 86002 dihydrochloride is a well-characterized and effective inhibitor of the p38 MAPK pathway and, secondarily, the COX/LOX pathways. Its primary utility lies in the in vitro and in vivo study of inflammation, particularly processes driven by the cytokines IL-1β and TNF-α. By following the detailed protocols and understanding the mechanistic rationale provided in this guide, researchers can confidently employ SKF 86002 to dissect inflammatory signaling pathways and explore novel therapeutic strategies.

References

  • Perregaux, D. G., et al. (1996). Inhibition of interleukin-1 beta production by SKF86002: evidence of two sites of in vitro activity and of a time and system dependence. Journal of Pharmacology and Experimental Therapeutics, 279(1), 345-354. Retrieved from [Link]

  • Kafienah, W., et al. (1990). Effect of SK&F 86002 on cytokine production by human monocytes. Agents and Actions, 31(3-4), 282-288. Retrieved from [Link]

  • de Moerlooze, L., et al. (2001). Inflammatory cytokine production in interferon-gamma-primed mice, challenged with lipopolysaccharide. Inhibition by SK&F 86002 and interleukin-1 beta-converting enzyme inhibitor. Journal of Inflammation, 49(1-2), 19-31. Retrieved from [Link]

  • Roome, N. O., et al. (1996). SK&F 86002, a dual cytokine and eicosanoid inhibitor, attenuates endotoxin-induced cardiopulmonary dysfunction in the pig. Shock, 6(5), 357-364. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). SKF 86002 | 72873-74-6. Retrieved from [Link]

  • Badger, A. M., et al. (1997). Effects of SK&F 86002 on cytokine-stimulated IL6 production in cultured neonatal mouse calvaria and SaOS2 osteoblastic cells: the role of prostaglandins and other mechanisms of action. Drugs Under Experimental and Clinical Research, 23(2), 63-70. Retrieved from [Link]

  • Griswold, D. E., et al. (1987). SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid. Biochemical Pharmacology, 36(20), 3463-3470. Retrieved from [Link]

  • Kim, M. J., et al. (2023). Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Science Translational Medicine, 15(695), eabq6089. Retrieved from [Link]

  • Howei Pharm. (n.d.). CAS 72873-74-6 SKF-86002 95%. Retrieved from [Link]

  • Edwards, C. K., et al. (1989). Protective effect of SK&F 86002, a novel dual inhibitor of arachidonic acid metabolism, in murine models of endotoxin shock: inhibition of tumor necrosis factor as a possible mechanism of action. Circulatory Shock, 27(1), 51-61. Retrieved from [Link]

  • Olajide, O. A., et al. (2021). Induction of exaggerated cytokine production in human peripheral blood mononuclear cells by a recombinant SARS-CoV-2 spike glycoprotein S1. bioRxiv. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SKF-86002 | Ligand Activity Charts. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). SKF-86002 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Mizutani, H., et al. (2014). Kinase crystal identification and ATP-competitive inhibitor screening using the fluorescent ligand SKF86002. Acta Crystallographica Section D, Biological Crystallography, 70(Pt 3), 775-784. Retrieved from [Link]

Sources

Application

Technical Application Guide: Modulating p38 MAPK and Arachidonic Acid Pathways using SKF 86002 Dihydrochloride

Mechanistic Grounding: The Dual-Action Profile of SKF 86002 SKF 86002 dihydrochloride is a structurally distinct, orally active Cytokine Suppressive Anti-Inflammatory Drug (CSAID)[1]. Unlike highly selective next-generat...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding: The Dual-Action Profile of SKF 86002

SKF 86002 dihydrochloride is a structurally distinct, orally active Cytokine Suppressive Anti-Inflammatory Drug (CSAID)[1]. Unlike highly selective next-generation kinase inhibitors, SKF 86002 is uniquely valuable in early-stage drug development and mechanistic studies due to its broad, dual-inhibitory profile.

It acts as a competitive inhibitor at the ATP-binding pocket of the p38α mitogen-activated protein kinase (MAPK), thereby halting the downstream translation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α)[2]. Concurrently, SKF 86002 directly inhibits cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, obstructing the metabolism of arachidonic acid into lipid-based inflammatory mediators (prostaglandins and leukotrienes)[3]. This makes it an exceptional tool compound for modeling comprehensive inflammatory blockade in vitro.

Pathway Stimulus LPS / Cellular Stress p38 p38 MAPK Stimulus->p38 AA Arachidonic Acid Stimulus->AA Cytokines TNF-α & IL-1β p38->Cytokines COX COX / 5-LOX AA->COX Eicosanoids Prostaglandins COX->Eicosanoids SKF SKF 86002 SKF->p38 SKF->COX

Figure 1: Dual-inhibitory mechanism of SKF 86002 on p38 MAPK and Arachidonic Acid pathways.

Reconstitution Kinetics and Storage Stability

Proper handling of SKF 86002 dihydrochloride is critical to maintain its competitive binding affinity. The compound is highly soluble in dimethyl sulfoxide (DMSO) but strictly insoluble in aqueous buffers[4].

Causality in Reconstitution: Moisture-contaminated DMSO will significantly reduce the solubility of SKF 86002, leading to micro-precipitates in your cell culture media that cause inconsistent cellular uptake and erratic dose-response curves. Always use fresh, anhydrous, sterile-filtered DMSO[4].

Table 1: Physicochemical Properties
PropertyValue / Specification
Primary Targets p38 MAPK, COX, 5-LOX
IC50 (LPS-induced Cytokines) ~1 μM[2]
Molecular Weight 370.27 g/mol (Dihydrochloride salt)
Solubility (Anhydrous DMSO) Up to 60 mg/mL (~162 mM)[4]
Solubility (Water) Insoluble[4]
Storage (Stock Solution) -80°C for up to 2 years; avoid freeze-thaw cycles[2]

Empirical Cell Culture Concentrations

The effective in vitro concentration of SKF 86002 varies heavily depending on the target pathway and the basal metabolic state of the cell line. Below is a synthesized reference of validated working concentrations.

Table 2: Validated Working Concentrations
Cell Line / ModelTarget Pathway / AssayWorking ConcentrationIncubation Time
Human Monocytes / U937 LPS-stimulated IL-1β & TNF-α production1 μM1 - 24 hours[2]
U937 Cells IL-4-induced CD23 surface expression10 μM72 hours[3]
HL-60 Cells UV-induced apoptosis inhibition10 μM1 hour pre-incubation[3]
Vascular Smooth Muscle Angiotensin II / NHE-1 phosphorylation10 μM5 - 15 minutes[5]

Validated In Vitro Methodologies

Workflow 1: Quantifying Cytokine Suppression in Monocyte/Macrophage Models

This protocol is designed to evaluate the anti-inflammatory efficacy of SKF 86002 by measuring the suppression of TNF-α and IL-1β in LPS-stimulated macrophages.

Workflow Step1 1. Cell Seeding (Macrophage/U937) Step2 2. Pre-incubation (SKF 86002, 1 hr) Step1->Step2 Step3 3. Stimulation (LPS / UV / Stress) Step2->Step3 Step4 4. Harvest (Media & Lysate) Step3->Step4 Step5 5. Quantification (ELISA / Western) Step4->Step5

Figure 2: Standardized workflow for evaluating SKF 86002 in cell-based cytokine suppression assays.

Step-by-Step Protocol:

  • Cell Seeding: Seed U937 monocytes or primary human macrophages at

    
     cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS). Allow 24 hours for cellular adherence and metabolic recovery.
    
  • Inhibitor Pre-incubation (Critical Step): Treat cells with 1 μM to 10 μM of SKF 86002. Causality: You must pre-incubate the cells for exactly 1 hour prior to stimulation[3]. Because SKF 86002 is an ATP-competitive inhibitor, this equilibration phase allows the molecule to fully occupy the p38 MAPK binding pocket before the massive influx of intracellular ATP and rapid phosphorylation cascades triggered by LPS[1].

  • Stimulation: Add 100 ng/mL of Lipopolysaccharide (LPS) directly to the media.

  • Targeted Harvesting:

    • For TNF-α: Harvest the supernatant at 4 hours post-stimulation (TNF-α is an early-response cytokine).

    • For IL-1β: Harvest the supernatant at 24 hours post-stimulation (IL-1β requires prolonged transcription and inflammasome processing)[1].

  • Quantification: Clarify the supernatant via centrifugation (10,000 x g for 5 mins) and quantify cytokine output using a standard sandwich ELISA.

Workflow 2: Evaluating p38-Mediated Stress Responses and Apoptosis

p38 MAPK is heavily implicated in cellular stress responses. SKF 86002 can be used to rescue cells from stress-induced apoptosis.

  • Seed HL-60 cells or human neutrophils in standard culture conditions.

  • Pre-incubate with 10 μM SKF 86002 for 1 hour[3].

  • Induce cellular stress via UV irradiation or osmotic shock (e.g., 0.4 M Sorbitol)[5].

  • Assess apoptosis via Annexin V/PI flow cytometry at 6 to 12 hours post-induction. Note: SKF 86002 successfully inhibits UV-induced apoptosis in specific lineages but may lack efficacy in undifferentiated HL-60 cells, highlighting the necessity of context-dependent validation[3].

System Validation and Quality Control

A rigorous experimental design must be self-validating. When utilizing SKF 86002, researchers must control for compound-induced cytotoxicity. Because p38 MAPK is integral to cell survival in certain microenvironments, prolonged exposure to its inhibitors might induce basal apoptosis.

The Causality of False Positives: If cell viability drops due to inhibitor toxicity, the resulting decrease in cytokine concentration in the media is merely an artifact of cell death, not true kinase inhibition.

  • Actionable Rule: Always run a parallel WST-8 or CellTiter-Glo viability assay alongside your ELISA.

  • Negative Control Integration: When mapping complex pathways (such as NHE-1 phosphorylation), utilize an inactive structural analog (e.g., SKF-105809) if available. This confirms that the observed phenotypic changes are strictly due to targeted p38/COX inhibition and not off-target scaffolding effects or DMSO vehicle toxicity[5].

References

  • MedChemExpress. "SKF-86002 | p38 MAPK Inhibitor". MedChemExpress.com.
  • Selleck Chemicals. "SKF-86002 | p38 MAPK inhibitor | CAS 72873-74-6". Selleckchem.com.
  • MedChemExpress. "SKF-86002 dihydrochloride | p38 MAPK Inhibitor". MedChemExpress.com.
  • Oxford Academic. "The effects of a cytokine suppressive anti-inflammatory drug on the output of prostaglandin E 2 and interleukin-1β from human fetal membranes". Molecular Human Reproduction.
  • American Heart Association Journals. "p38 Kinase Is a Negative Regulator of Angiotensin II Signal Transduction in Vascular Smooth Muscle Cells". Circulation Research.

Sources

Method

Application Note: Modulating p38 MAPK and Arachidonic Acid Pathways in HL-60 Cells using SKF 86002 Dihydrochloride

Introduction and Mechanistic Overview SKF 86002 dihydrochloride is a highly potent, orally active, dual-action pharmacological tool widely utilized in immunology and oncology research. It functions primarily as an ATP-co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

SKF 86002 dihydrochloride is a highly potent, orally active, dual-action pharmacological tool widely utilized in immunology and oncology research. It functions primarily as an ATP-competitive inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) and secondarily as an inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) [1]. By disrupting these critical signaling nodes, SKF 86002 effectively suppresses the biosynthesis of pro-inflammatory cytokines (such as TNF-α and IL-1β) and modulates stress-induced apoptosis[2].

For researchers utilizing the HL-60 human promyelocytic leukemia cell line as an in vitro model for myeloid differentiation and neutrophil function, SKF 86002 is an indispensable reagent for dissecting p38-dependent versus p38-independent signal transduction pathways.

Rationale for the HL-60 Cell Model (Causality & E-E-A-T)

As a Senior Application Scientist, I frequently observe researchers encountering false-negative results when applying p38 MAPK inhibitors to undifferentiated immortalized cell lines. It is critical to understand the biological state of the HL-60 model before applying SKF 86002:

  • Undifferentiated HL-60 Cells: In their basal promyelocytic state, HL-60 cells lack robust p38 MAPK activity. When subjected to stress (e.g., UV irradiation), these cells rely almost exclusively on the c-Jun N-terminal kinase (JNK) pathway to execute apoptosis. Consequently, treating undifferentiated HL-60 cells with SKF 86002 does not inhibit UV-induced apoptosis [1].

  • Differentiated HL-60 Cells: When HL-60 cells are differentiated into a neutrophil-like phenotype (typically via exposure to 1.25% DMSO), they undergo a fundamental signaling shift. They downregulate JNK activation and acquire formylmethionylleucylphenylalanine (fMLP)-stimulatable and stress-inducible p38 MAPK activity. In this differentiated state, SKF 86002 successfully blocks stress-induced apoptosis and cytokine release, mirroring primary human neutrophil behavior ()[3].

Understanding this causality ensures that your experimental design is biologically sound and your inhibitor assays yield interpretable data.

Signaling Pathway Visualization

G cluster_0 p38 MAPK Pathway cluster_1 Arachidonic Acid Pathway LPS LPS / UV Stress MKK MKK3 / MKK6 LPS->MKK p38 p38 MAPK MKK->p38 Cytokines TNF-α, IL-1β & Apoptosis p38->Cytokines AA Arachidonic Acid COX_LOX COX / 5-LOX AA->COX_LOX Eicosanoids Prostaglandins / Leukotrienes COX_LOX->Eicosanoids SKF SKF 86002 Dihydrochloride SKF->p38 Inhibits SKF->COX_LOX Inhibits

Figure 1: Dual inhibitory mechanism of SKF 86002 on p38 MAPK and COX/5-LOX signaling pathways.

Quantitative Data Summaries

Table 1: SKF 86002 Dihydrochloride Quantitative Inhibition Profile

Target / Pathway Assay Context IC50 / Effective Concentration
p38 MAPK (CSBP) In vitro binding / Kinase assay ~1 µM
TNF-α Production LPS-stimulated human monocytes 1 µM
IL-1β Production LPS-stimulated human monocytes 1 µM
COX / 5-LOX Arachidonic acid metabolism 10 - 100 µM

| UV-Induced Apoptosis | Differentiated HL-60 cells | 10 µM (1 hour pre-treatment) |

Data supported by and [2].

Table 2: Phenotypic Response of HL-60 Cells to SKF 86002

HL-60 Cell State Primary Stress Kinase Response to UV Stress Effect of 10 µM SKF 86002
Undifferentiated JNK High Apoptosis No inhibition

| Differentiated (1.25% DMSO) | p38 MAPK | High Apoptosis | Significant inhibition |

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . They include internal checkpoints to ensure that the cellular model is behaving correctly before the application of the inhibitor, thereby preventing artifactual data.

Protocol A: Neutrophilic Differentiation of HL-60 Cells

Causality: To study p38 MAPK-dependent processes, promyelocytic HL-60 cells must be differentiated into a neutrophil-like state. DMSO induces this granulocytic maturation.

  • Cell Seeding: Seed undifferentiated HL-60 cells at a density of

    
     cells/mL in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
    
  • Induction: Add Dimethyl Sulfoxide (DMSO) to a final concentration of 1.25% (v/v). Note: Concentrations above 1.5% are highly cytotoxic, while concentrations below 1.0% yield incomplete differentiation.

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere for 3 to 5 days without changing the media.

  • Self-Validation Step (NBT Assay): Before proceeding to drug assays, validate differentiation using a Nitroblue Tetrazolium (NBT) reduction assay. Differentiated cells acquire an oxidative burst capacity and will reduce NBT to an insoluble blue-black formazan upon stimulation with PMA. Do not proceed unless >80% of the cells are NBT-positive.

Protocol B: UV-Induced Apoptosis and p38 MAPK Inhibition

Causality: UV irradiation triggers stress-induced apoptosis. In differentiated HL-60 cells, this is mediated by p38 MAPK. SKF 86002 acts as an ATP-competitive inhibitor, preventing downstream caspase activation[3].

  • Reagent Preparation: Reconstitute SKF 86002 dihydrochloride in molecular-grade DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.

  • Cell Preparation: Harvest the differentiated HL-60 cells (from Protocol A), wash once in PBS, and resuspend at

    
     cells/mL in fresh complete RPMI-1640.
    
  • Pre-treatment: Divide cells into three groups:

    • Group 1 (Negative Control): Add vehicle (0.1% DMSO final).

    • Group 2 (Positive Control): Add vehicle (0.1% DMSO final).

    • Group 3 (Experimental): Add 10 µM SKF 86002 dihydrochloride. Incubate all groups for 1 hour at 37°C. Why pre-treat? The inhibitor must occupy the ATP-binding pocket of p38 MAPK before the stress signal initiates the kinase cascade.

  • Stress Induction: Expose Groups 2 and 3 to UV irradiation (e.g., 100 J/m² using a UV crosslinker). Leave Group 1 unexposed.

  • Incubation: Return all cells to the 37°C incubator for 4 to 6 hours.

  • Self-Validation & Analysis: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry. Group 2 must show a significant increase in apoptosis (>40%) compared to Group 1 to validate the stress induction. Group 3 should show a statistically significant reduction in apoptosis, confirming p38-dependent signaling.

Protocol C: Cytokine Release Assay (LPS Stimulation)

Causality: Lipopolysaccharide (LPS) binds to TLR4, activating the MKK3/6-p38 MAPK axis, which drives the translation of TNF-α and IL-1β. SKF 86002 blocks this pathway.

  • Seeding: Seed differentiated HL-60 cells at

    
     cells/well in a 24-well plate.
    
  • Inhibitor Pre-treatment: Treat wells with varying concentrations of SKF 86002 (0.1 µM, 1.0 µM, and 10 µM) or a 0.1% DMSO vehicle control for 1 hour.

  • Stimulation: Add 100 ng/mL of LPS (e.g., E. coli O111:B4) to the wells.

  • Incubation & Harvest: Incubate for 24 hours. Centrifuge the plate at 1,500 x g for 5 minutes to pellet the cells.

  • Quantification: Collect the cell-free supernatant and immediately quantify TNF-α and IL-1β concentrations using a standard sandwich ELISA kit.

References

  • Frasch, S. C., Nick, J. A., Fadok, V. A., Bratton, D. L., Worthen, G. S., & Henson, P. M. (1998). "p38 mitogen-activated protein kinase-dependent and -independent intracellular signal transduction pathways leading to apoptosis in human neutrophils." Journal of Biological Chemistry, 273(14), 8389-8397.[Link]

  • Griswold, D. E., Marshall, P. J., Webb, E. F., Godfrey, R., Newton, J., DiMartino, M. J., ... & Gleason, J. G. (1987). "SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid." Biochemical Pharmacology, 36(20), 3463-3470.[Link]

  • Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., ... & Adams, J. L. (1994). "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis." Nature, 372(6508), 739-746.[Link]

Sources

Application

Application Note: Evaluating SKF 86002 Dihydrochloride in Murine Endotoxin Shock Models

Introduction & Mechanistic Rationale Endotoxin shock, or severe sepsis, is driven by an uncontrolled systemic inflammatory response to bacterial lipopolysaccharide (LPS). Upon LPS binding to the Toll-like receptor 4 (TLR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Endotoxin shock, or severe sepsis, is driven by an uncontrolled systemic inflammatory response to bacterial lipopolysaccharide (LPS). Upon LPS binding to the Toll-like receptor 4 (TLR4) complex on the surface of macrophages and monocytes, a dual-pronged inflammatory cascade is rapidly initiated[1].

First, the p38 mitogen-activated protein kinase (MAPK) pathway is phosphorylated, leading to the robust transcription and translation of pro-inflammatory cytokines, most notably TNF-α, IL-1β, and IL-6[1]. Concurrently, the arachidonic acid cascade is mobilized, providing the necessary substrate for cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) to synthesize vasoactive and chemotactic eicosanoids, such as prostaglandin E2 (PGE2) and leukotrienes[2].

SKF 86002 dihydrochloride (6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride) is a structurally unique bicyclic pyridinyl imidazole[3]. Unlike highly selective next-generation p38 inhibitors, SKF 86002 functions as a highly effective dual inhibitor [4]. It competitively binds the ATP-binding pocket of p38 MAPK, while simultaneously inhibiting COX- and 5-LOX-mediated arachidonic acid metabolism[5]. This dual mechanism makes it an exceptionally powerful tool compound for murine endotoxin shock models, as it neutralizes both the cytokine storm and the lipid mediator-driven vasodilation that collectively precipitate fatal hypotensive shock[6].

Pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4 Complex (Macrophage) LPS->TLR4 Binds & Activates p38 p38 MAPK Pathway TLR4->p38 Phosphorylation Cascade AA Arachidonic Acid Cascade TLR4->AA Phospholipase A2 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Cytokines Gene Transcription COX COX / 5-LOX Enzymes AA->COX Substrate Availability Lipids Eicosanoids (PGE2, Leukotrienes) COX->Lipids Enzymatic Conversion Shock Endotoxin Shock / Sepsis Cytokines->Shock Systemic Inflammation Lipids->Shock Vasodilation / Edema SKF SKF 86002 Dihydrochloride SKF->p38 ATP-Competitive Inhibition SKF->COX Direct Enzyme Inhibition

Figure 1: Dual inhibitory mechanism of SKF 86002 on p38 MAPK and COX/5-LOX pathways in endotoxemia.

Pharmacological Profile & Quantitative Data

Before initiating in vivo studies, it is critical to understand the concentration-dependent target engagement of SKF 86002. The compound exhibits varying IC50 values across its multiple targets, necessitating careful dose selection for murine models.

Table 1: Pharmacological Profile of SKF 86002 Dihydrochloride

Target / ParameterValue / IC50Reference
p38 MAP Kinase 0.1 - 1.0 μM[3]
LPS-induced IL-1β & TNF-α 1.0 μM[4]
5-Lipoxygenase (5-LOX) 10 μM[3]
Cyclooxygenase (COX) 100 μM[3]
Standard Murine In Vivo Dose 10 - 100 mg/kg[5][7]

Experimental Protocol: Murine Endotoxin Shock (LPS) Model

Expertise & Experience Note: A self-validating experimental design requires strict control over formulation and timing. Because TNF-α peaks rapidly (1.5–2 hours post-LPS) while IL-1β and PGE2 peak later (4–6 hours), staggered tissue harvesting is mandatory to capture the full spectrum of SKF 86002's dual inhibition[2].

Reagent Preparation
  • SKF 86002 Dihydrochloride Formulation:

    • Causality for Vehicle Choice: While soluble in DMSO, high-dose oral gavage (p.o.) of DMSO causes severe gastrointestinal toxicity and barrier permeability, confounding shock phenotypes. Instead, formulate SKF 86002 as a homogeneous suspension in 0.5% Carboxymethylcellulose sodium (CMC-Na) [8].

    • Weigh the required amount of SKF 86002 and gradually add 0.5% CMC-Na to achieve a final concentration of 10 mg/mL. Vortex and sonicate briefly to ensure a uniform suspension[8].

  • LPS Preparation:

    • Dissolve Escherichia coli 0111:B4 LPS in sterile, endotoxin-free PBS to a concentration of 1-2 mg/mL. Aliquot and store at -20°C to prevent freeze-thaw degradation[2].

Step-by-Step In Vivo Workflow

Animal Subject: 8-10 week old male C57BL/6 mice (n=10 per group for survival; n=5 per group for molecular endpoints).

Group Assignments:

  • Group 1 (Sham): Vehicle (p.o.) + PBS (i.p.)

  • Group 2 (Disease Control): Vehicle (p.o.) + LPS (i.p.)

  • Group 3 (Low Dose): SKF 86002 10 mg/kg (p.o.) + LPS (i.p.)

  • Group 4 (High Dose): SKF 86002 100 mg/kg (p.o.) + LPS (i.p.)[7]

Execution Steps:

  • Prophylactic Dosing (T = -1 Hour): Administer SKF 86002 or vehicle via oral gavage. Rationale: Prophylactic administration ensures peak plasma concentration and target engagement of p38 MAPK prior to the rapid TLR4 activation sequence[9].

  • Endotoxin Challenge (T = 0 Hour): Administer LPS (10-20 mg/kg) via intraperitoneal (i.p.) injection. This dose is calibrated to induce an LD80-LD100 within 48-72 hours.

  • Phenotypic Monitoring: Monitor core body temperature via a rectal probe at 0, 2, 4, 6, 12, and 24 hours. Endotoxemia induces acute hypothermia in mice, serving as a reliable non-lethal surrogate for shock severity.

Workflow Prep Vehicle / SKF 86002 Formulation PreTreat Oral Gavage (p.o.) 10-100 mg/kg (T = -1h) Prep->PreTreat LPS LPS Challenge (i.p.) 10-20 mg/kg (T = 0h) PreTreat->LPS Monitor Survival Tracking (T = 0 to 72h) LPS->Monitor Harvest Serum / Tissue Harvest (T = 2h and 6h) LPS->Harvest

Figure 2: In vivo experimental workflow for prophylactic SKF 86002 dosing in murine endotoxin shock.

Downstream Assays & Endpoints
  • Cytokine Harvest: Euthanize the molecular sub-cohort at T=2 hours (for peak TNF-α) and T=6 hours (for peak IL-1β and PGE2)[2]. Collect blood via cardiac puncture, allow to clot for 30 minutes at room temperature, and centrifuge at 2000 x g for 10 mins to isolate serum.

  • Survival Tracking: Monitor the remaining survival cohort every 6 hours up to 72 hours to generate Kaplan-Meier survival curves[6].

Expected Outcomes & Data Interpretation

By successfully inhibiting both the p38 MAPK-driven cytokine storm and the COX/5-LOX-driven eicosanoid surge, SKF 86002 provides a profound rescue phenotype in endotoxemic mice.

Table 2: Expected Phenotypic and Molecular Outcomes

Readout ParameterTimepointDisease Control (LPS + Vehicle)SKF 86002 Treatment (100 mg/kg)
Serum TNF-α 2 Hours> 2000 pg/mL (Peak Storm)> 60% Reduction
Serum IL-1β 6 Hours> 1000 pg/mL> 50% Reduction
Serum PGE2 6 HoursHighly Elevated> 50% Reduction
Core Body Temp 12 HoursSevere Hypothermia (< 30°C)Moderate Rescue (> 34°C)
Overall Survival 72 Hours< 20% Survival60 - 80% Survival

References

  • Yang, Y., et al. (2014). "Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses." Mediators of Inflammation. Available at:[Link]

  • Zoccal, K. F., et al. (2014). "Endogenous prostaglandin E2 amplifies IL-33 production by macrophages through an E prostanoid (EP)2/EP4-cAMP-EPAC-dependent pathway." Journal of Biological Chemistry. Available at:[Link]

  • Weng, Y., et al. (2023). "Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD." Science Translational Medicine. Available at:[Link]

Sources

Method

Application Note and Protocol: SKF 86002 Dihydrochloride Solubility in DMSO

Introduction SKF 86002 is a potent, orally active, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] As a member of the cytokine-suppressive anti-inflammatory drug (CSAID) class, it de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

SKF 86002 is a potent, orally active, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] As a member of the cytokine-suppressive anti-inflammatory drug (CSAID) class, it demonstrates significant anti-inflammatory, anti-arthritic, and analgesic properties.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to p38 MAPK, which in turn blocks the phosphorylation of downstream targets and suppresses the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[4][5] SKF 86002 also inhibits the lipoxygenase and cyclooxygenase pathways.[1] Given its role in modulating critical inflammatory signaling cascades, precise and reproducible preparation of SKF 86002 dihydrochloride solutions is paramount for accurate experimental outcomes in immunology, oncology, and neurodegenerative disease research.[4] This guide provides a detailed analysis and protocol for the dissolution of SKF 86002 dihydrochloride in dimethyl sulfoxide (DMSO).

Physicochemical Properties and Solubility Analysis

A comprehensive understanding of the physicochemical properties of SKF 86002 dihydrochloride is essential for its effective use in research.

PropertyValueSource(s)
Chemical Name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride
Molecular Formula C₁₆H₁₂FN₃S · 2HCl[6]
Molecular Weight 370.27 g/mol Calculated
Appearance Off-white solid[7]
Purity ≥95-98% (HPLC)[4][7]
Solubility in DMSO 5-10 mM (approximately 1.85 - 3.70 mg/mL)[6][7]

The reported solubility of SKF 86002 (referring to the free base in some datasheets) in DMSO varies, with values cited as 5 mg/mL and 9 mg/mL.[6][7] This variability can be attributed to several factors including the specific salt form (dihydrochloride vs. free base), compound purity, temperature, and the hygroscopic nature of DMSO. It is a common laboratory observation that anhydrous DMSO enhances the solubility of many compounds.[8] For SKF 86002 dihydrochloride (MW: 370.27 g/mol ), a concentration of 10 mM is equivalent to 3.7 mg/mL, which falls within the reported solubility range. Researchers should empirically verify the solubility at their desired concentration.

Signaling Pathway Inhibition by SKF 86002

SKF 86002 exerts its effects by targeting the p38 MAPK signaling pathway, a critical cascade in the cellular response to stress and inflammatory stimuli.

SKF_86002_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor Cytokines Cytokines Cytokines->Receptor Stress Stress Stress->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK Activation Downstream_Kinases Downstream Kinases (e.g., MAPKAPK-2) p38_MAPK->Downstream_Kinases Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2) Downstream_Kinases->Transcription_Factors Activation SKF_86002 SKF 86002 SKF_86002->p38_MAPK Inhibition Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production TNF-α, IL-1 Production Gene_Expression->Cytokine_Production

Caption: Inhibition of the p38 MAPK pathway by SKF 86002.

Protocol for Preparation of a 10 mM SKF 86002 Dihydrochloride Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for subsequent serial dilutions in cell-based assays.

Materials:

  • SKF 86002 dihydrochloride (MW: 370.27 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Pre-experimental Calculations:

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

      • Mass (mg) = 10 mmol/L * 0.001 L * 370.27 g/mol * 1000 mg/g = 3.70 mg

  • Weighing the Compound:

    • Tare the sterile vial on the analytical balance.

    • Carefully weigh 3.70 mg of SKF 86002 dihydrochloride powder and transfer it to the vial.

    • Rationale: Accurate weighing is critical for achieving the target concentration and ensuring reproducibility.

  • Dissolution in DMSO:

    • Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved. A clear, particulate-free solution should be obtained.

    • Rationale: Anhydrous DMSO is recommended to maximize solubility. Vortexing provides mechanical agitation to facilitate dissolution.[9][10]

  • Verification of Solubility (Visual Inspection):

    • Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.

    • If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C.[9][11] Allow the solution to return to room temperature before use.

    • Rationale: Sonication and gentle warming can provide the necessary energy to overcome the lattice energy of the solid, aiding dissolution.[9] However, prolonged heating should be avoided to prevent compound degradation.

  • Sterilization (Optional):

    • If required for the experimental application (e.g., use in sterile cell culture), the stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

    • Rationale: This step removes any potential microbial contaminants from the stock solution.

Experimental Workflow for Stock Solution Preparation

protocol_workflow start Start calculate Calculate Mass (e.g., 3.70 mg for 1 mL of 10 mM) start->calculate weigh Weigh SKF 86002 Dihydrochloride calculate->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex for 1-2 minutes add_dmso->dissolve check_sol Visually Inspect for Clarity dissolve->check_sol sonicate Optional: Sonicate or Warm to 37°C check_sol->sonicate Particulates Present aliquot Aliquot into Single-Use Tubes check_sol->aliquot Clear sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Sources

Application

Application Notes and Protocols: SKF 86002 Dihydrochloride for the Modulation of LPS-Stimulated Monocytes

Introduction Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1][2] Upon recognition by Toll-like receptor 4 (TLR4) on the su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1][2] Upon recognition by Toll-like receptor 4 (TLR4) on the surface of monocytes, LPS triggers a signaling cascade that results in the production and release of a plethora of pro-inflammatory cytokines, including Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1][3] While this response is crucial for host defense, its dysregulation can lead to chronic inflammatory diseases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of this inflammatory cascade, making it a prime target for therapeutic intervention.[4][5]

SKF 86002 dihydrochloride is a potent, orally active small molecule inhibitor of p38 MAPK.[6][7][8] It has demonstrated significant anti-inflammatory, anti-arthritic, and analgesic properties in various preclinical models.[6][8] Notably, SKF 86002 has been shown to effectively inhibit the production of IL-1 and TNF-α in LPS-stimulated human monocytes, with a reported IC50 of approximately 1 µM for both cytokines.[6][7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of SKF 86002 dihydrochloride in studies involving LPS-stimulated monocytes. We will delve into its mechanism of action and provide comprehensive, field-proven protocols for its use and the subsequent analysis of its effects.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

SKF 86002 exerts its anti-inflammatory effects primarily through the inhibition of the p38 MAPK pathway.[6][9] In LPS-stimulated monocytes, the binding of LPS to the TLR4 receptor complex initiates a downstream signaling cascade that leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates various downstream substrates, including transcription factors and other kinases, which ultimately results in the increased transcription and translation of pro-inflammatory cytokine genes.[2][4]

SKF 86002 acts as a selective inhibitor of p38 MAPK, effectively blocking its kinase activity.[9] By preventing the phosphorylation of downstream targets, SKF 86002 disrupts the signaling cascade and leads to a significant reduction in the production of key inflammatory mediators like IL-1β and TNF-α.[9][10] The inhibitory effect of SKF 86002 on cytokine production has been shown to be dose-dependent.[11]

Signaling Pathway Diagram

LPS_SKF86002_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokine Secreted LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 SKF86002 SKF 86002 SKF86002->p38 Transcription Pro-inflammatory Gene Transcription MK2->Transcription Cytokines IL-1β, TNF-α Transcription->Cytokines

Caption: LPS signaling cascade in monocytes and the inhibitory action of SKF 86002.

Experimental Protocols

The following protocols provide a framework for investigating the effects of SKF 86002 on LPS-stimulated monocytes. These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Isolation and Culture of Human Peripheral Blood Monocytes (PBMCs)

Rationale: The purity and viability of the initial monocyte population are critical for obtaining reliable and reproducible results. This protocol utilizes density gradient centrifugation followed by plastic adherence to enrich for monocytes.

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque separating solution

  • 96-well tissue culture plates

Procedure:

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the mononuclear cell layer at the plasma-Ficoll interface.

  • Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells in a T75 flask and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow for monocyte adherence.

  • Gently wash the flask with warm PBS to remove non-adherent cells (lymphocytes).

  • Add fresh complete RPMI 1640 medium and incubate overnight.

  • The following day, detach the adherent monocytes using a cell scraper.

  • Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.

  • Resuspend the monocytes in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

Protocol 2: LPS Stimulation and SKF 86002 Treatment

Rationale: This protocol outlines the stimulation of monocytes with LPS and the concurrent treatment with SKF 86002 to assess its inhibitory effects. A dose-response curve is essential to determine the IC50 of the compound.

Materials:

  • Isolated human monocytes (from Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli O55:B5

  • SKF 86002 dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • 96-well tissue culture plates

Procedure:

  • Seed the isolated monocytes (1 x 10^5 cells/well) in a 96-well plate and allow them to adhere for 2 hours.

  • Prepare a stock solution of SKF 86002 dihydrochloride in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent-induced toxicity.

  • Prepare a working solution of LPS in complete RPMI 1640 medium at a final concentration of 100 ng/mL.[12][13]

  • Pre-treat the adhered monocytes with varying concentrations of SKF 86002 (e.g., 0.1, 1, 5, 10, 20 µM) for 1 hour prior to LPS stimulation. Include a vehicle control (DMSO) and an untreated control.

  • After the pre-treatment, add LPS to the appropriate wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants for cytokine analysis.

Experimental Workflow Diagram

Experimental_Workflow Start Isolate Human Monocytes Culture Culture and Adherence (1x10^5 cells/well) Start->Culture Pretreat Pre-treat with SKF 86002 (1 hour) Culture->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Incubate Incubate (24 hours) Stimulate->Incubate Collect Collect Supernatants Incubate->Collect Analyze Analyze Cytokine Levels (ELISA) Collect->Analyze

Caption: Workflow for assessing SKF 86002's effect on LPS-stimulated monocytes.

Protocol 3: Measurement of TNF-α and IL-1β by ELISA

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants. This protocol provides a general outline for a sandwich ELISA.

Materials:

  • Human TNF-α and IL-1β ELISA kits

  • Cell culture supernatants (from Protocol 2)

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.[14][15][16][17][18]

  • Briefly, coat a 96-well plate with the capture antibody.

  • Wash the plate and block non-specific binding sites.

  • Add the collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme-linked secondary antibody.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNF-α and IL-1β in the samples by comparing their absorbance to the standard curve.

Expected Results

The treatment of LPS-stimulated monocytes with SKF 86002 is expected to result in a dose-dependent decrease in the production of TNF-α and IL-1β. The following table summarizes the anticipated inhibitory concentrations (IC50) based on published data.

CytokineStimulantCell TypeSKF 86002 IC50Reference
IL-1 LPSHuman Monocytes1-2 µM[19]
TNF-α LPSHuman Monocytes5-8 µM[19]
IL-1 LPSHuman Monocytes1.30 +/- 1 µM[11]
IL-1 & TNF-α LPSHuman Monocytes~1 µM[6][7][8]

Note: IC50 values can vary depending on experimental conditions, including the source of monocytes, LPS concentration, and incubation time.

Conclusion

SKF 86002 dihydrochloride serves as a valuable research tool for investigating the role of the p38 MAPK pathway in inflammatory responses. The protocols outlined in this document provide a robust framework for studying the inhibitory effects of SKF 86002 on cytokine production in LPS-stimulated monocytes. By carefully following these methodologies and including appropriate controls, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of p38 MAPK inhibition in inflammatory diseases.

References

  • F.J. Escribano-López, et al. (2018). LPS-induced cytokine production in human monocytes and macrophages. Critical Reviews in Immunology, 38(3), 209-240.
  • Gagnon, L., et al. (1989). Effect of SK&F 86002 on cytokine production by human monocytes. Agents and Actions, 28(3-4), 298–304.
  • Lee, J. C., et al. (1988). Inhibition of monocyte IL-1 production by the anti-inflammatory compound, SK&F 86002. International Journal of Immunopharmacology, 10(7), 835–843.
  • Begell House. (2018). LPS-Induced Cytokine Production in Human Monocytes and Macrophages. Retrieved from [Link]

  • Wadsworth, S. A., et al. (1999). Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. The Journal of Immunology, 162(12), 7359-7366.
  • Baris, F., et al. (2020). Secondary cytokine production by primed monocytes challenged with LPS in 2D vs. 3D culture. ResearchGate. Retrieved from [Link]

  • Sabbione, F., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blunted by a Gi protein inhibitor encapsulated in liposomes. International Journal of Nanomedicine, 12, 8821–8836.
  • Perregaux, D. G., et al. (1995). Inhibition of interleukin-1 beta production by SKF86002: evidence of two sites of in vitro activity and of a time and system dependence. The Journal of Pharmacology and Experimental Therapeutics, 274(3), 1149–1158.
  • de Poot, S. A. H., et al. (2014). Granzyme K synergistically potentiates LPS-induced cytokine responses in human monocytes. Proceedings of the National Academy of Sciences, 111(16), 5979–5984.
  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Meja, K. K., et al. (2007). Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages. British Journal of Pharmacology, 150(2), 161–170.
  • Edwards, C. K., 3rd, et al. (1989). Protective effect of SK&F 86002, a novel dual inhibitor of arachidonic acid metabolism, in murine models of endotoxin shock: inhibition of tumor necrosis factor as a possible mechanism of action.
  • Knape, T., et al. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. Pharmacology, 96(3-4), 165–173.
  • Badger, A. M., et al. (1997). Effects of SK&F 86002 on Cytokine-Stimulated IL6 Production in Cultured Neonatal Mouse Calvaria and SaOS2 Osteoblastic Cells: The Role of Prostaglandins and Other Mechanisms of Action. Drugs Under Experimental and Clinical Research, 23(2), 63–70.
  • Christoforou, N., & L. A. K. (2021). p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets. JCI Insight, 6(12), e149915.
  • Goleva, E., et al. (2009).
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of (a) TNF-α, (b) IL-1β, and (c) IL-8 production in LPS-induced THP-1 by p38 and MK2 inhibitors. Retrieved from [Link]

  • Suzuki, T., et al. (2000). Comprehensive gene expression profile of LPS-stimulated human monocytes by SAGE. Blood, 96(7), 2584–2591.
  • Ruggieri, A., et al. (2021). Human monocytes respond to lipopolysaccharide (LPS) stimulation in a sex-dependent manner. Journal of Cellular and Molecular Medicine, 25(15), 7380–7391.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SKF-86002. Retrieved from [Link]

  • Griswold, D. E., et al. (1987). SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid. Biochemical Pharmacology, 36(20), 3463–3470.
  • Lee, J. C., et al. (1988). Inhibitory effect of SK&F 86002 on monocyte IL-1 production. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 17B, 835–838.
  • Selvaraj, S., et al. (2019). Glycolysis Is Required for LPS-Induced Activation and Adhesion of Human CD14+CD16− Monocytes. Frontiers in Immunology, 10, 2033.
  • Ruggieri, A., et al. (2021). Human monocytes respond to lipopolysaccharide (LPS) stimulation in a sex-dependent manner. Journal of Cellular and Molecular Medicine, 25(15), 7380-7391.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: SKF 86002 Dihydrochloride Solubility &amp; Handling Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility and stability of SKF 86002.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility and stability of SKF 86002. SKF 86002 is a potent, orally active dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and the cyclooxygenase/5-lipoxygenase (COX/5-LOX) pathways[1][2]. It is highly effective at suppressing TNF-α and IL-1 production in inflammatory models[3].

However, its physicochemical properties dictate strict handling protocols. The most common root cause of experimental failure is a fundamental misunderstanding of the chemical form being handled—specifically, the critical solubility differences between the free base and the dihydrochloride salt .

Physicochemical Properties & Solubility Data

Before troubleshooting, it is imperative to verify which form of SKF 86002 you have purchased. The salt form dictates your solvent choice.

PropertySKF 86002 (Free Base)SKF 86002 Dihydrochloride
Molecular Weight 297.35 g/mol 370.27 g/mol
Water Solubility Insoluble [4]Soluble (up to 50 mM)[5]
DMSO Solubility Soluble (~60 mg/mL)[4]Soluble (~33 mg/mL)[1]
Primary Application Organic solvent-based assaysAqueous in vitro / in vivo assays
Mechanism of Action

To understand why precise dosing and complete dissolution are critical, we must look at the compound's dual-inhibition mechanism. Incomplete dissolution leads to sub-therapeutic dosing, which may only partially block these parallel inflammatory pathways.

MOA LPS LPS / Stress Signals TLR4 Receptors (e.g., TLR4) LPS->TLR4 p38 p38 MAPK TLR4->p38 Cytokines TNF-α & IL-1 p38->Cytokines AA Arachidonic Acid COXLOX COX / 5-LOX AA->COXLOX Eicosanoids Prostaglandins & Leukotrienes COXLOX->Eicosanoids SKF SKF 86002 (Dihydrochloride) SKF->p38 SKF->COXLOX

Mechanism of Action: SKF 86002 dual inhibition of p38 MAPK and COX/5-LOX signaling pathways.

Troubleshooting FAQs

Q1: I added water to my SKF 86002 and it formed a cloudy suspension. Why? Causality: You have likely purchased the free base instead of the dihydrochloride salt. The free base lacks the ionizable groups necessary to interact with water dipoles, making it completely insoluble in aqueous environments[4]. Alternatively, if you do have the dihydrochloride salt, your water might be too basic. The dihydrochloride salt is acidic; when introduced into a neutral or slightly basic buffer, the compound deprotonates back into its hydrophobic free base form, causing immediate precipitation. Self-Validation: Check the pH of your solvent. If using the dihydrochloride salt, dissolve it first in unbuffered, ultrapure water (pH ~5.5) before slowly titrating it into your final assay buffer.

Q2: My DMSO stock of SKF 86002 dihydrochloride precipitated after a month at -20°C. How do I fix this? Causality: DMSO is highly hygroscopic. Every time you open the vial, moisture from the ambient air condenses into the solvent[1]. Because the solubility of SKF 86002 drops precipitously in the presence of water/DMSO mixtures, this moisture contamination forces the compound out of solution[4]. Furthermore, repeated freeze-thaw cycles cause localized concentration gradients that nucleate crystals. Self-Validation: To validate if your stock is salvageable, warm the aliquot to 37°C for 10 minutes and sonicate. Centrifuge the vial at 10,000 x g for 5 minutes. If a visible pellet remains, the stock has degraded or permanently crystallized and must be discarded.

Q3: How does the dihydrochloride salt affect my in vitro cell culture assays compared to the free base? Causality: The addition of a dihydrochloride salt to a weakly buffered assay system can cause a localized drop in pH. This transient acidification can stress delicate primary cells, trigger off-target apoptosis, or alter the binding kinetics of the target kinases. Self-Validation: Always measure the pH of your final culture media after adding the highest working concentration of the drug. If the pH shifts by more than 0.1 units, pre-neutralize your stock with a micro-titration of NaOH, or utilize a stronger buffering system (e.g., 25 mM HEPES) in your media.

Solubility Troubleshooting Workflow

Workflow Start Precipitation Observed CheckForm Check Compound Form Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Dihydrochloride Salt CheckForm->Salt SolventDMSO Use Anhydrous DMSO FreeBase->SolventDMSO SolventWater Use Ultrapure Water Salt->SolventWater CheckMoisture Check DMSO Moisture SolventDMSO->CheckMoisture If cloudy CheckPH Check Buffer pH (Avoid basic pH) SolventWater->CheckPH If cloudy

Decision matrix for resolving SKF 86002 solubility and precipitation issues.

Standardized Experimental Protocols
Protocol A: Preparation of a 10 mM Aqueous Stock (Dihydrochloride Only)

Use this protocol for in vivo dosing or aqueous-sensitive cell assays.

  • Equilibration: Allow the lyophilized SKF 86002 dihydrochloride vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Calculation: Calculate the required volume of Ultrapure Water (Milli-Q, 18.2 MΩ·cm). Example: For 5 mg of Dihydrochloride (MW 370.27), add 1.35 mL of water to achieve 10 mM.

  • Dissolution: Add the water to the vial. Vortex vigorously for 30 seconds.

  • Sonication: Place the vial in a heated ultrasonic water bath (37°C) for 5 minutes to ensure the disruption of micro-crystals.

  • Validation Step: Centrifuge the solution at 10,000 x g for 3 minutes. Inspect the bottom of the tube. A lack of a pellet validates complete dissolution.

  • Sterilization (Optional): Pass the solution through a 0.22 μm PTFE syringe filter. Self-Validation: Measure the UV absorbance (at λmax) of a diluted aliquot before and after filtration to ensure the compound did not bind to the filter membrane.

  • Storage: Aliquot into single-use volumes and store at -80°C for up to 6 months.

Protocol B: Preparation of a 50 mM DMSO Stock (Free Base or Dihydrochloride)

Use this protocol for long-term storage and high-throughput screening.

  • Solvent Selection: You must use newly opened, anhydrous DMSO (≥99.9% purity)[1]. Do not use DMSO that has been sitting on the benchtop.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Vortex and sonicate at room temperature until visually clear.

  • Validation Step: Centrifuge at 10,000 x g for 3 minutes to confirm the absence of insoluble particulates.

  • Moisture-Controlled Aliquoting: Divide the stock into amber, air-tight glass vials.

  • Argon Purging: Before capping, gently purge the headspace of each vial with Argon gas. This displaces moisture-rich ambient air, preventing hygroscopic degradation during storage.

  • Storage: Store at -80°C. Avoid repeated freeze-thaw cycles.

References
  • SKF-86002 | p38 MAPK Inhibitor - MedchemExpress.com. MedChemExpress. 1

  • Safety Data Sheet - Tocris Bioscience. Tocris Bioscience. 5

  • SKF-86002 | p38 MAPK inhibitor | CAS 72873-74-6 - Selleck Chemicals. Selleck Chemicals. 4

  • Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production | PLOS One. PLOS One.3

  • Cyclooxygenase | MedChemExpress (MCE) Life Science Reagents. MedChemExpress. 2

Sources

Optimization

Technical Support Center: SKF 86002 Dihydrochloride Troubleshooting &amp; Preparation Guide

Welcome to the Technical Support Center for SKF 86002 dihydrochloride . This guide is engineered for researchers and drug development professionals who require precise, reproducible methodologies for handling this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SKF 86002 dihydrochloride . This guide is engineered for researchers and drug development professionals who require precise, reproducible methodologies for handling this compound.

SKF 86002 is a potent, orally active dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and the cyclooxygenase/lipoxygenase pathways. It is widely used to block lipopolysaccharide (LPS)-stimulated IL-1 and TNF-α production ()[1].

Pathway Stimulus Stress / LPS MKK MKK3 / MKK6 Stimulus->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates Cytokines IL-1 & TNF-α p38->Cytokines Induces SKF SKF 86002 (Dihydrochloride) SKF->p38 Inhibits (IC50 ~1 µM)

Mechanism of action: SKF 86002 inhibits p38 MAPK, blocking downstream inflammatory cytokines.

Quantitative Solubility Data

A critical point of failure in many experiments is confusing the free base form of SKF 86002 with the dihydrochloride salt . The dihydrochloride modification is specifically engineered to grant aqueous solubility, making it superior for in vivo dosing and sensitive cell cultures where DMSO toxicity must be avoided.

Compound FormSolventMax SolubilityCausality & Application Notes
SKF 86002 Dihydrochloride Water ~50 mM (18.5 mg/mL)Preferred for in vivo or cell culture to completely eliminate DMSO-induced cellular stress ()[2].
SKF 86002 Dihydrochloride DMSO ~112 mM (33.3 mg/mL)Requires fresh, anhydrous DMSO. The salt is highly hygroscopic; moisture drastically reduces solubility ()[1].
SKF 86002 (Free Base)WaterInsolubleLacks the ionic salt bridge required for hydrogen bonding in aqueous media[3].
SKF 86002 (Free Base)DMSO~200 mM (60.0 mg/mL)Standard solvent for the free base form; less sensitive to atmospheric moisture than the salt[3].

Experimental Protocols: Self-Validating Dissolution Workflows

To ensure scientific integrity, do not simply add solvent and assume dissolution. Use the following self-validating protocols.

Protocol A: Aqueous Reconstitution (Recommended for Cell Culture)

Target: 50 mM Stock Solution

  • Equilibration : Allow the sealed vial of SKF 86002 dihydrochloride to reach room temperature (RT) in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation on the hygroscopic powder, which would alter the molecular weight and ruin concentration accuracy.

  • Solvent Addition : Add the calculated volume of sterile, endotoxin-free ddH₂O directly to the vial.

  • Mechanical Agitation : Vortex vigorously for 60 seconds.

  • Sonication (Critical Step) : Place the vial in an ultrasonic water bath at RT for 5–10 minutes. Causality: Sonication provides the activation energy required to break the crystalline lattice of the dihydrochloride salt, which exhibits endothermic dissolution.

  • System Validation : Hold the vial against a dark background and shine a bright light through it. The solution must be perfectly clear. If you observe Tyndall scattering (a hazy beam of light), micro-aggregates remain. Continue sonication.

  • Sterilization & Storage : Pass through a 0.22 µm PES syringe filter. Aliquot into single-use opaque tubes and store at -80°C.

Protocol B: Organic Reconstitution (For High-Concentration Storage)

Target: 100 mM Stock Solution

  • Solvent Selection : You must use newly opened, anhydrous DMSO (≥99.9% purity).

  • Dissolution : Add the anhydrous DMSO and vortex.

  • Sonication : Sonicate for 10 minutes. The dihydrochloride salt dissolves slower in DMSO than the free base.

  • Validation & Storage : Verify optical clarity. Aliquot immediately into tightly sealed tubes purged with Argon or Nitrogen gas to displace ambient moisture, and store at -20°C or -80°C.

Workflow Start SKF 86002 Dihydrochloride (Hygroscopic Powder) Decision Select Solvent based on Assay Needs Start->Decision Water Sterile ddH2O (Max 50 mM) Decision->Water In Vivo / Cell Culture DMSO Anhydrous DMSO (Max 112 mM) Decision->DMSO High Conc. Storage Sonicate Vortex & Sonicate (Crucial for complete dissolution) Water->Sonicate DMSO->Sonicate Validate Validation: Visual Check (No Tyndall scattering) Sonicate->Validate Aliquots Prepare Single-Use Aliquots (Avoid freeze-thaw) Validate->Aliquots Store Store at -20°C to -80°C (Desiccated) Aliquots->Store

Workflow for reconstituting SKF 86002 dihydrochloride in aqueous or organic solvents.

Troubleshooting & FAQs

Q: I added water to my SKF 86002, but it formed a cloudy suspension that won't dissolve. What went wrong? A: You likely have the free base form of SKF 86002 (CAS 72873-74-6), not the dihydrochloride salt (CAS 116339-68-5)[2][4]. Check your vial's Certificate of Analysis (CoA). If you have the free base, you must use DMSO or Ethanol[3]. If you confirmed it is the dihydrochloride salt, the solution requires ultrasonic treatment to overcome the initial lattice energy barrier[1].

Q: My DMSO stock of SKF 86002 dihydrochloride crashed out when I added it to my cell culture media. How do I prevent this? A: This is caused by solvent shock . When a highly concentrated DMSO stock is pipetted directly into aqueous media, the rapid diffusion of DMSO into the water leaves the hydrophobic core of the drug stranded, causing localized precipitation. Solution: Pre-dilute your DMSO stock into an intermediate volume of warmed (37°C) culture media while vortexing, then add this intermediate dilution to your cells. Alternatively, utilize the aqueous solubility of the dihydrochloride salt and prepare your primary stock in ddH₂O instead.

Q: Why did my DMSO stock lose potency and precipitate after a month at -20°C? A: SKF 86002 dihydrochloride is highly hygroscopic[1]. Every time you open the tube at room temperature, atmospheric moisture condenses inside. Because water and DMSO are miscible, the moisture integrates into the solvent. The localized polarity shift forces the compound out of solution over time. Solution: Never reuse a thawed aliquot. Always prepare single-use aliquots and discard any unused portion.

Q: Can I store the reconstituted aqueous stock at 4°C for ongoing experiments? A: It is not recommended. While the powder can be desiccated at +4°C, aqueous solutions are susceptible to hydrolysis and microbial contamination over time. For guaranteed structural integrity, store aqueous aliquots at -80°C and use them within 6 months.

References

  • Lee JC, Laydon JT, McDonnell PC, Gallagher TF, Kumar S, et al. "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis." Nature 372: 739–746 (1994). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SKF 86002 Dihydrochloride Working Concentration

Welcome to the comprehensive technical support guide for SKF 86002 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for SKF 86002 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this potent p38 MAPK inhibitor. Here, we address common challenges and provide in-depth guidance to ensure the successful optimization of its working concentration and the generation of reliable, reproducible data.

Introduction to SKF 86002 Dihydrochloride

SKF 86002 is a well-characterized, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK)[1][2][3]. The p38 MAPK pathway is a critical signaling cascade activated by cellular stressors and inflammatory cytokines, playing a pivotal role in regulating inflammatory responses, apoptosis, and cell differentiation[4][5]. By inhibiting p38 MAPK, SKF 86002 effectively suppresses the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α)[1][2][6][7]. It is important to note that SKF 86002 also exhibits inhibitory activity against lipoxygenase- and cyclooxygenase-mediated arachidonic acid metabolism, which should be considered when designing experiments and interpreting results[1][8].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SKF 86002 dihydrochloride?

A1: SKF 86002 is a reversible, ATP-competitive inhibitor that primarily targets the p38 MAP kinase. Its inhibition of p38 MAPK leads to the downstream suppression of inflammatory cytokine biosynthesis[4]. It also has known off-target effects, inhibiting 5-lipoxygenase and cyclooxygenase[4][8].

Q2: What are the recommended storage conditions for SKF 86002 dihydrochloride solid and stock solutions?

A2: For the solid powder, it is recommended to store it desiccated at +4°C for short-term storage and at -20°C for long-term storage[4]. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A stock solution in DMSO can be stable for up to 1 month at -20°C and for up to 6 months at -80°C[9].

Q3: In which solvents can I dissolve SKF 86002 dihydrochloride?

A3: SKF 86002 dihydrochloride is soluble in water (up to 50 mM) and DMSO (e.g., 5 mg/mL). For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is a common practice.

Q4: What is a typical working concentration range for in vitro experiments?

A4: The optimal concentration is highly dependent on the cell type and the specific biological question. However, a common starting range for in vitro experiments is between 1 µM and 10 µM. The IC50 for inhibiting LPS-induced IL-1 and TNF-α production in human monocytes is approximately 1 µM[1][2][7]. A concentration of 10 µM has been used to inhibit apoptosis induced by UV irradiation[2][3]. A dose-response experiment is always recommended to determine the optimal concentration for your specific system.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with SKF 86002 dihydrochloride.

Issue 1: Inconsistent or No Inhibition of p38 MAPK Activity

Possible Cause 1: Suboptimal Compound Concentration.

  • Explanation: The effective concentration of SKF 86002 is highly cell-type and context-dependent. A concentration that is effective in one cell line may be suboptimal in another.

  • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. It is crucial to test a range of concentrations (e.g., 0.1 µM to 50 µM) to identify the IC50 value in your system.

Possible Cause 2: Time-Dependent Loss of Inhibition.

  • Explanation: Studies have shown that the inhibitory effect of SKF 86002 on IL-1β production in monocytes can diminish after prolonged exposure (e.g., more than 2 hours), suggesting cellular adaptation[10].

  • Solution: Consider the kinetics of your experimental system. For short-term signaling studies, pre-incubation with SKF 86002 for 1-2 hours before stimulation is a common practice[1]. If longer-term inhibition is required, you may need to replenish the compound or consider that the cells might be adapting to the inhibitor.

Possible Cause 3: Compound Precipitation.

  • Explanation: SKF 86002, like many small molecules, can precipitate in cell culture media, especially when a concentrated stock solution is added too quickly or the final concentration exceeds its solubility in the media.

  • Solution:

    • Ensure your DMSO stock is fully dissolved before use.

    • Pre-warm the cell culture medium to 37°C before adding the compound.

    • Add the stock solution to the media dropwise while gently swirling to ensure rapid and uniform mixing.

    • Visually inspect the media for any signs of precipitation after adding the compound.

    • If precipitation persists, consider preparing a more dilute stock solution.

Possible Cause 4: Incorrect Assessment of p38 MAPK Activity.

  • Explanation: The most reliable method to assess p38 MAPK activity is to measure the phosphorylation of its direct downstream substrates, such as MAPKAPK-2 or ATF-2, rather than the phosphorylation of p38 itself. Some inhibitors, like SB203580, inhibit the kinase activity of p38 without blocking its phosphorylation by upstream kinases[1].

  • Solution: Use a validated antibody against the phosphorylated form of a known p38 substrate (e.g., Phospho-MAPKAPK-2) for your Western blot analysis to accurately determine the inhibitory effect of SKF 86002.

Issue 2: Unexpected Cellular Effects or Cytotoxicity

Possible Cause 1: Off-Target Effects.

  • Explanation: SKF 86002 is known to inhibit both 5-lipoxygenase and cyclooxygenase, with IC50 values of 10 µM and 100 µM respectively in RBL-1 cells[4]. These activities could contribute to the observed cellular phenotype.

  • Solution: Be mindful of these off-target effects when interpreting your data. If your experimental system is sensitive to changes in arachidonic acid metabolism, consider using a more selective p38 MAPK inhibitor as a control to dissect the specific contribution of p38 inhibition.

Possible Cause 2: Activation of Compensatory Signaling Pathways.

  • Explanation: The inhibition of one signaling pathway can sometimes lead to the compensatory activation of another. There is evidence that inhibiting p38 MAPK can, under certain conditions, lead to the activation of the ERK1/2 pathway[11].

  • Solution: When studying the effects of SKF 86002, it is advisable to also probe the activity of other related signaling pathways, such as the JNK and ERK pathways, to get a more complete picture of the cellular response.

Possible Cause 3: Cytotoxicity at Higher Concentrations.

  • Explanation: Like most chemical compounds, SKF 86002 can be toxic to cells at high concentrations. This can confound the interpretation of results, as observed effects may be due to general toxicity rather than specific target inhibition.

  • Solution: It is essential to perform a cytotoxicity assay in parallel with your functional assays. Determine the concentration range where SKF 86002 effectively inhibits p38 MAPK without significantly impacting cell viability.

Experimental Protocols & Data

Protocol 1: Determining the Optimal Working Concentration (Dose-Response Curve)

This protocol outlines a general workflow for determining the IC50 of SKF 86002 in a cell-based assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Compound Preparation: Prepare a 2X serial dilution of SKF 86002 in your cell culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the 2X SKF 86002 dilutions.

  • Stimulation: After a pre-incubation period with SKF 86002 (e.g., 1-2 hours), stimulate the cells with an appropriate agonist (e.g., LPS, anisomycin) to activate the p38 MAPK pathway. Include an unstimulated control.

  • Endpoint Measurement: After the desired stimulation time, lyse the cells and measure the endpoint. This could be the level of a downstream phosphorylated substrate (e.g., p-MAPKAPK-2) by Western blot or ELISA, or the production of a cytokine (e.g., IL-1β) by ELISA.

  • Data Analysis: Plot the endpoint measurement against the logarithm of the SKF 86002 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity

It is crucial to assess the cytotoxicity of SKF 86002 in your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate as you would for your functional assay.

  • Treatment: Treat the cells with a range of SKF 86002 concentrations for the same duration as your planned experiment. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

  • Cytotoxicity Assay: Use a commercially available cytotoxicity assay, such as an LDH release assay or a resazurin-based viability assay, according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the SKF 86002 concentration to determine the concentration at which it becomes toxic to your cells.

Data Presentation: Reported IC50 Values
Target/ProcessCell Type/SystemIC50 / Effective ConcentrationReference
p38 MAP KinaseIn vitro kinase assay0.1 - 1 µM[4]
IL-1 & TNF-α ProductionLPS-stimulated human monocytes~1 µM[1][2][6][7]
5-LipoxygenaseRBL-1 cells10 µM[4]
CyclooxygenaseRBL-1 cells100 µM[4]
UV-induced ApoptosisHL-60 cells10 µM (inhibitory concentration)[2][3]

Visualizing the Mechanism and Workflow

Signaling Pathway of p38 MAPK Inhibition

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress/Cytokines Stress/Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress/Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 Transcription_Factors Transcription Factors (e.g., ATF-2) p38->Transcription_Factors Cytokine_Production Pro-inflammatory Cytokine Production (IL-1, TNF-α) MAPKAPK2->Cytokine_Production Transcription_Factors->Cytokine_Production SKF86002 SKF 86002 SKF86002->p38

Caption: The p38 MAPK signaling cascade and the inhibitory action of SKF 86002.

Experimental Workflow for Optimizing Working Concentration

optimization_workflow A Prepare SKF 86002 Stock Solution (DMSO) C Perform Dose-Response (0.1 µM - 50 µM) A->C B Determine Cell Seeding Density B->C D Perform Cytotoxicity Assay in Parallel B->D E Measure p38 Activity (e.g., p-MAPKAPK-2) C->E F Measure Cell Viability D->F G Analyze Data: Calculate IC50 and CC50 E->G F->G H Select Optimal Concentration (Effective & Non-toxic) G->H

Caption: Workflow for determining the optimal working concentration of SKF 86002.

References

  • BenchChem. (2025). Technical Support Center: SB 202190 and p38 MAPK Inhibition. BenchChem.
  • Bulut, G., et al. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Tumor Biology, 39(6).
  • BenchChem. (2025). A Head-to-Head Battle of p38 Inhibitors: (aS)-PH-797804 vs. SB203580. BenchChem.
  • Bulut, G., et al. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. PubMed.
  • Shanware, N. P., et al. (2009). SB 203580 and SB 202190 are potent inhibitors of CREB Ser-108/111/114 phosphorylation by casein kinase 1.
  • Young, P. R., et al. (1994). Inhibition of interleukin-1 beta production by SKF86002: evidence of two sites of in vitro activity and of a time and system dependence. PubMed.
  • Griswold, D. E., et al. (1987). SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid. PubMed.
  • Lee, J. C., et al. (1988). Inhibitory effect of SK&F 86002 on monocyte IL-1 production. PubMed.
  • Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov. Retrieved from [Link]

  • Oncotarget. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC.
  • Calbiochem. (n.d.). SKF-86002 - CAS 72873-74-6. Retrieved from [Link]

  • Wu, J., et al. (2023). Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review. Frontiers in Pharmacology.
  • Patsnap Synapse. (2025). SKF-86002 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Zhang, Y., et al. (2016).
  • Zhang, Y., et al. (2016).
  • Roome, T., et al. (1996). SK&F 86002, a dual cytokine and eicosanoid inhibitor, attenuates endotoxin-induced cardiopulmonary dysfunction in the pig. PubMed.
  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • bioRxiv. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors.
  • Joglekar, A., et al. (2021).
  • Schett, G., et al. (2010).
  • Therapeutics, A. (2021). p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets. JCI Insight.
  • MDPI. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review.
  • BenchChem. (2025). Technical Support Center: Optimization of Oral Gavage Techniques for Retagliptin in Mice. BenchChem.
  • Thermo Fisher Scientific. (2023). Screening Protocol and Assay Conditions.
  • Nature. (2025).
  • BenchChem. (2025). troubleshooting GSK8612 inconsistent results in vitro. BenchChem.
  • BenchChem. (2025).
  • ResearchGate. (2022). A Comparative Study on In vitro Anti-cancer and In vivo Anti-angiogenic Effects of TRPC Blockers Pyr-3 and SKF-96365.
  • Merck. (n.d.). Optimizing Media Feeding Strategies. Retrieved from [Link]

  • Florida State University Office of Research. (2016). Oral Gavage in the Mouse.
  • News-Medical.Net. (2021).
  • Hycult Biotech. (n.d.). Resources. Retrieved from [Link]

Sources

Optimization

Technical Support Center: SKF 86002 Dihydrochloride In Vitro Applications

Welcome to the Technical Support Center for SKF 86002 dihydrochloride . As a potent, orally active, and ATP-competitive inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), this compound is a critical tool for inves...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SKF 86002 dihydrochloride . As a potent, orally active, and ATP-competitive inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), this compound is a critical tool for investigating inflammatory pathways, apoptosis, and cytokine production [1].

This guide is engineered for researchers and drug development professionals. It synthesizes physicochemical data with field-proven troubleshooting strategies to ensure the scientific integrity of your cell culture experiments.

I. Quantitative Specifications & Stability Data

To establish a self-validating experimental system, you must first control the physical parameters of your reagents. Below is the synthesized quantitative data for SKF 86002 dihydrochloride to guide your assay design [1, 2].

ParameterSpecification / ValueCausality & Experimental Impact
Target IC₅₀ ~1 µM (TNF-α / IL-1β production)Defines the optimal working concentration range (typically 1–10 µM in vitro) to avoid off-target cytotoxicity [3].
Stock Solubility ≥ 30–60 mg/mL in anhydrous DMSOHigh solubility in DMSO; however, moisture contamination rapidly reduces solubility, leading to micro-precipitation [2].
Aqueous Solubility Limited (Requires co-solvents/carrier)While the dihydrochloride salt is more hydrophilic than the free base, direct dissolution in cold aqueous media causes aggregation.
Powder Storage -20°C (3 years) / -80°C (Long-term)Prevents thermal degradation and ambient moisture absorption.
Stock Storage -20°C (Up to 6 months)Avoid repeated freeze-thaw cycles which introduce condensation and hydrolyze the compound [1].
II. Troubleshooting & FAQs: Culture Media Stability

Q1: My SKF 86002 stock solution is turning cloudy when I add it to my cell culture media. Why is this happening, and how do I fix it? Expert Insight: This is a classic phase-separation issue. Culture media typically sits at a physiological pH of ~7.4. When the highly concentrated DMSO stock of SKF 86002 dihydrochloride is introduced directly into cold or room-temperature media, the sudden pH shift and aqueous environment force the compound toward its less soluble free-base equilibrium.

  • Resolution: Always pre-warm your culture media to 37°C before adding the drug. Perform a serial dilution rather than a direct spike: dilute your 10 mM DMSO stock into an intermediate vehicle (e.g., media containing 0.1% BSA) before adding it to the final culture well. Ensure the final DMSO concentration in your assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Q2: How stable is SKF 86002 once diluted in complete culture media containing Fetal Bovine Serum (FBS)? Expert Insight: SKF 86002 exhibits moderate stability in aqueous culture media but is subject to high plasma protein binding. In media supplemented with 10% FBS, a significant fraction of the drug binds to bovine serum albumin (BSA) and other proteins, reducing the "free" (active) drug concentration available to cross the cell membrane and bind the p38 MAPK ATP-pocket.

  • Resolution: For prolonged assays (>24 hours), the effective concentration will drop due to both protein binding and gradual thermal degradation at 37°C. It is strictly recommended to prepare working solutions freshly on the day of the experiment [1]. If your experimental window extends beyond 48 hours, consider a media exchange with a fresh drug spike to maintain constant selective pressure.

Q3: I am losing p38 inhibitory activity over time, even though my DMSO stock is only a month old. What went wrong? Expert Insight: The most common culprit is moisture contamination in your DMSO stock. DMSO is highly hygroscopic. If the stock vial is opened repeatedly on the benchtop without being properly equilibrated to room temperature first, condensation forms inside the vial. Water alters the dielectric constant of the solvent, causing the hydrophobic core of SKF 86002 to undergo micro-precipitation that is often invisible to the naked eye [2].

  • Resolution: Always use fresh, anhydrous DMSO for reconstitution. Aliquot your stock solutions into single-use volumes (e.g., 20 µL) immediately after preparation and store them at -20°C. Discard any aliquot after its first thaw.

III. Validated Experimental Protocol: In Vitro Macrophage Assay

To ensure reproducibility, follow this standardized methodology for evaluating SKF 86002 efficacy in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or human primary monocytes) [3].

Phase 1: Preparation & Seeding

  • Culture macrophages in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells into a 96-well plate at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
    

Phase 2: Drug Pre-Incubation (Critical Step)

  • Thaw a single-use aliquot of SKF 86002 (10 mM in anhydrous DMSO).

  • Prepare a 10 µM working solution by diluting the stock 1:1000 in pre-warmed (37°C) complete media. (Final DMSO = 0.1%).

  • Aspirate old media from the cells and add 100 µL of the SKF 86002 working solution.

  • Causality Check: Pre-incubate for exactly 1 hour prior to stimulation. This temporal window is mandatory; it allows the lipophilic drug to penetrate the cell membrane and competitively occupy the ATP-binding pocket of p38 MAPK before the kinase cascade is triggered by external stress [4].

Phase 3: Stimulation & Harvest

  • Spike the wells with LPS to a final concentration of 1 µg/mL.

  • Incubate for 4 to 24 hours (depending on the target transcript/protein kinetics).

  • Harvest the cell culture supernatant. Centrifuge at 1,000 x g for 5 minutes to remove cellular debris.

  • Quantify TNF-α and IL-1β production using a standard ELISA kit.

IV. Mechanistic Pathway Visualization

Understanding the exact intervention point of SKF 86002 is vital for interpreting downstream assay results. The diagram below illustrates the signaling logic.

G Stimulus LPS / Cellular Stress Receptor Membrane Receptors (e.g., TLR4) Stimulus->Receptor KinaseCascade MKK3 / MKK6 (Upstream Kinases) Receptor->KinaseCascade p38 p38 MAPK (Active State) KinaseCascade->p38 Downstream MAPKAPK-2 / ATF2 (Transcription Factors) p38->Downstream Drug SKF 86002 (ATP-Competitive) Drug->p38 Blocks Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Downstream->Cytokines

Figure 1: Mechanism of SKF 86002 inhibiting p38 MAPK and downstream pro-inflammatory cytokines.

V. References
  • Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PLOS One. Available at:[Link]

  • p38 MAP kinase inhibition ameliorates cisplatin nephrotoxicity in mice. American Journal of Physiology-Renal Physiology. Available at:[Link]

Troubleshooting

Quantitative Pharmacodynamics: Target vs. Off-Target Profile

Welcome to the Technical Support Center for SKF 86002 dihydrochloride . This guide is designed for researchers and drug development professionals investigating p38 Mitogen-Activated Protein Kinase (MAPK) signaling, infla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SKF 86002 dihydrochloride . This guide is designed for researchers and drug development professionals investigating p38 Mitogen-Activated Protein Kinase (MAPK) signaling, inflammation, and apoptosis.

While SKF 86002 is a foundational tool compound for p38 MAPK inhibition, its complex polypharmacology often introduces experimental confounders. This guide provides mechanistic insights, quantitative data, and self-validating troubleshooting protocols to help you isolate true p38-dependent phenomena from off-target artifacts.

To design rigorous experiments, you must account for the concentration-dependent binding affinities of SKF 86002. The table below summarizes the primary and off-target interactions that dictate its cellular effects.

Target Enzyme/KinaseTarget ClassSKF 86002 IC₅₀Primary Experimental Implication
p38α / p38β MAPK Primary Target0.1 – 1.0 µMSuppression of TNF-α, IL-1β; modulation of stress-induced apoptosis[1].
CSNK1 (Casein Kinase 1) Kinase Off-Target< 100 nMAltered Wnt/β-catenin and CREB phosphorylation baselines[2].
5-Lipoxygenase (5-LOX) Enzyme Off-Target~ 10 µMSuppression of leukotriene (e.g., LTC4) synthesis[1].
Cyclooxygenase (COX-1/2) Enzyme Off-Target~ 100 µMSuppression of prostaglandin (e.g., PGE2, PGD2) synthesis[1].

Pathway Visualization: The Polypharmacology of SKF 86002

Pathway SKF SKF 86002 p38 p38 MAPK (Primary Target) SKF->p38 IC50 ~0.1-1 μM COX COX-1 / COX-2 (Off-Target) SKF->COX IC50 ~100 μM LOX 5-LOX (Off-Target) SKF->LOX IC50 ~10 μM CK1 CSNK1 (Off-Target) SKF->CK1 Nanomolar Cytokines TNF-α, IL-1β p38->Cytokines Prostaglandins PGE2, TXA2 COX->Prostaglandins Leukotrienes LTC4 LOX->Leukotrienes Wnt Wnt / CREB CK1->Wnt

SKF 86002 primary p38 MAPK inhibition vs. COX, LOX, and CSNK1 off-target pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing altered arachidonic acid metabolism in my p38-knockdown models when using SKF 86002? A: SKF 86002 is a dual-action inhibitor. Beyond p38 MAPK, it structurally interferes with the arachidonic acid cascade. demonstrated that SKF 86002 directly inhibits lipoxygenase- and cyclooxygenase-mediated metabolism[1]. Furthermore, it decreases the expression of COX-2 mRNA, leading to a profound suppression of Prostaglandin E2 (PGE2)[3]. If you observe these effects in a p38-null model, you are witnessing the direct COX/LOX off-target activity.

Q2: Are there other kinase off-targets I should account for in my phosphoproteomics data? A: Yes. While SKF 86002 is highly selective against many kinases, it potently inhibits Casein Kinase 1 (CSNK1) family members at nanomolar concentrations—often lower than the concentration required to fully inhibit p38[2]. If your phosphoproteomics data shows unexpected shifts in CREB phosphorylation or Wnt signaling baselines, this is likely a CSNK1-mediated artifact.

Q3: Does SKF 86002 block all forms of cellular apoptosis? A: No. As shown by , SKF 86002 effectively blocks stress-induced apoptosis (e.g., UV irradiation, hyperosmolarity), which is strictly p38-dependent[4]. However, it does not block anti-Fas-induced or spontaneous apoptosis, which operate via p38-independent caspase cascades[4].

Troubleshooting Guide: Resolving Experimental Confounders

Issue 1: Disentangling p38 vs. COX-1/2 Mediated Suppression of PGE2

Symptom: You apply SKF 86002 to block p38-mediated cytokine release, but you also observe a near-total collapse of PGD2, TXA2, and PGE2 levels. You cannot determine if the eicosanoid drop is due to downstream p38 signaling or direct COX inhibition. Causality: In cells like mast cells and macrophages, COX-1 and COX-2 are required to convert arachidonic acid into PGH2, the precursor for all other prostanoids. SKF 86002 directly binds and inhibits COX enzymes[5]. Solution: Implement a Prostaglandin Rescue Assay (See Protocol 1). By supplying exogenous PGH2, you bypass the COX blockade. If downstream signaling is restored, the suppression was an off-target COX artifact.

Issue 2: Unintended Wnt/CREB Signaling Baseline Shifts

Symptom: Cells treated with SKF 86002 exhibit altered CREB (Ser133) phosphorylation that does not align with your p38 pathway hypothesis. Causality: SKF 86002 binds the ATP pocket of CSNK1[2]. Solution: Implement the CSNK1 Off-Target Control Assay (See Protocol 2) using a structurally distinct p38 inhibitor (e.g., BIRB 796) that lacks CSNK1 affinity to validate the p38-dependence of your observation.

Validated Experimental Protocols

Protocol 1: Prostaglandin Rescue Assay

This self-validating workflow decouples p38-dependent inflammatory responses from COX-mediated off-target inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., human monocytes or bone marrow-derived mast cells) at

    
     cells/mL in complete culture medium.
    
  • Inhibitor Pre-treatment: Treat the experimental cohort with SKF 86002 (10 µM) and the control cohort with vehicle (DMSO, <0.1% final volume) for 1 hour at 37°C[6].

  • Rescue Introduction: To a parallel SKF 86002-treated cohort, add exogenous PGH2 (1 µM) or PGE2 (1 µM). This chemically bypasses the upstream COX inhibition[7].

  • Stimulation: Add your primary agonist (e.g., LPS at 1 µg/mL or IL-33 at 10 ng/mL) to all wells and incubate for 4 to 24 hours depending on the target analyte[5].

  • Quantification: Harvest the supernatants. Quantify target cytokines (e.g., TNF-α) and eicosanoids (e.g., TXA2, LTC4) using specific ELISAs.

  • Data Interpretation: If the addition of PGH2 restores the target output, the initial suppression was a COX-dependent off-target effect. If the output remains suppressed despite PGH2, the mechanism is truly p38-dependent.

Workflow Start 1. Stimulate Cells (e.g., LPS/IL-33) AddSKF 2. Add SKF 86002 (Inhibits p38 + COX) Start->AddSKF Measure 3. Measure Output (Cytokines & PGE2) AddSKF->Measure Rescue 4. Add Exogenous PGH2/PGE2 (Bypasses COX Inhibition) Measure->Rescue Analyze 5. Analyze Rescue Effect Rescue->Analyze p38Dep Output Remains Suppressed: p38-Dependent Mechanism Analyze->p38Dep No Rescue COXDep Output Restored: COX-Dependent Off-Target Analyze->COXDep Full/Partial Rescue

Experimental workflow to decouple p38-dependent effects from COX-mediated off-target inhibition.

Protocol 2: CSNK1 Off-Target Control Assay

Step-by-Step Methodology:

  • Parallel Treatment: Treat identical cell cohorts with either SKF 86002 (1 µM) or a highly selective p38 inhibitor (e.g., BIRB 796 at 0.1 µM) for 2 hours.

  • Lysis: Wash cells in ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving CREB phosphorylation).

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against phospho-CREB (Ser133) and total CREB[2].

  • Data Interpretation: If SKF 86002 alters CREB phosphorylation but the selective p38 inhibitor does not, the phenotype is an artifact of CSNK1 inhibition rather than p38 blockade.

References

  • Griswold DE, et al. "SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid." Biochemical Pharmacology (1987). URL:[Link]

  • Frasch SC, et al. "p38 mitogen-activated protein kinase-dependent and -independent intracellular signal transduction pathways leading to apoptosis in human neutrophils." Journal of Biological Chemistry (1998). URL:[Link]

  • Sullivan MHF. "The effects of a cytokine suppressive anti-inflammatory drug on the output of prostaglandin E2 and interleukin-1beta from human fetal membranes." Molecular Human Reproduction (2002). URL:[Link]

  • Pan D, et al. "Cyclooxygenase 1 mediates IL-33-induced extracellular signal regulated kinase activation in mast cells; Implications for aspirin sensitivity." Journal of Allergy and Clinical Immunology (2018). URL:[Link]

  • Klaeger S, et al. "The target landscape of clinical kinase drugs." Science (2017). URL:[Link]

Sources

Optimization

SKF-86002 Dihydrochloride Technical Support Center: Incubation Time Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for SKF-86002 dihydrochloride , a potent, orally active p38 mitogen-activated protein kinase (MAPK) inhibitor that also exhibits dual inhibitory action against cyclooxygenase (COX)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SKF-86002 dihydrochloride , a potent, orally active p38 mitogen-activated protein kinase (MAPK) inhibitor that also exhibits dual inhibitory action against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic datasheets. Successful kinase inhibition requires precise spatiotemporal optimization. If your compound does not have sufficient time to partition across the lipid bilayer and reach thermodynamic equilibrium with the ATP-binding pocket of p38, your downstream phenotypic readouts will fail. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols necessary to ensure robust, reproducible data.

Part 1: Causality of Incubation Time in Kinase Inhibition

SKF-86002 is an ATP-competitive inhibitor. When you stimulate cells (e.g., with LPS or UV irradiation), the upstream kinases (MKK3/MKK6) rapidly phosphorylate and activate p38 MAPK within minutes.

If SKF-86002 is added simultaneously with the stimulus, the rapid kinetics of the phosphorylation cascade will outpace the intracellular accumulation of the inhibitor. The compound requires a pre-incubation period to cross the cell membrane, accumulate in the cytoplasm, and occupy the ATP-binding sites of p38 before the activation signal arrives. Insufficient incubation leads to incomplete target engagement and false-negative results, whereas excessive incubation in serum-free conditions can trigger compensatory signaling pathways or compound degradation.

Pathway Stimulus LPS / Stress Signals Receptor TLR4 / Receptors Stimulus->Receptor MKK MKK3 / MKK6 Receptor->MKK p38 p38 MAPK MKK->p38 Targets MAPKAPK-2 / ATF2 p38->Targets SKF SKF-86002 (ATP-competitive inhibitor) SKF->p38 Inhibits Output TNF-α / IL-1β Production Targets->Output

Mechanism of SKF-86002 pre-incubation blocking p38 MAPK downstream signaling.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing partial or no inhibition of TNF-α production after a 30-minute pre-incubation with 1 μM SKF-86002. Why? A: A 30-minute incubation is often insufficient for SKF-86002 to reach optimal intracellular concentrations. While the IC50 for inhibiting LPS-stimulated human monocyte IL-1 and TNF-α production is ~1 μM[1], this value assumes equilibrium. We strongly recommend extending the pre-incubation time to 1 to 2 hours prior to stimulation. For instance, validated assays in MC/9 mast cells utilize a 2-hour pre-incubation at 10 μM to ensure >90% inhibition of p38 activity[2].

Q2: How do I validate that my incubation time was sufficient and the drug is actively working? A: This is where a self-validating experimental design is critical. Do not probe for phosphorylated p38 (p-p38) via Western blot to confirm inhibition. Because SKF-86002 is an ATP-competitive inhibitor, it does not prevent upstream MKK3/6 from phosphorylating p38; it only stops p38 from phosphorylating its downstream targets. If you probe for p-p38, levels will remain unchanged (or even increase due to the loss of negative feedback). To validate your incubation time, probe for phosphorylated MAPKAPK-2 (p-MAPKAPK-2) or p-ATF2 . A reduction in these downstream targets confirms successful target engagement.

Q3: Can I leave SKF-86002 in the culture media for 72 hours for long-term assays? A: Yes, but it depends on the biological endpoint. For acute signaling (e.g., kinase phosphorylation), short incubations (1-2h) followed by immediate stimulation are required. However, for phenotypic changes requiring transcriptional/translational shifts, long-term incubation is standard. For example, SKF-86002 (10 μM) requires a 72-hour continuous incubation to effectively prevent IL-4-induced CD23 surface expression in U937 cells[3]. Ensure your media is properly buffered and monitor for potential cytotoxicity over this extended period.

Q4: My stock solution precipitated when added to the culture media. How does this affect incubation? A: SKF-86002 dihydrochloride is highly soluble in anhydrous DMSO (up to ~60 mg/mL or ~201 mM) but is insoluble in water[4]. If you add the DMSO stock directly to cold media, or if the final DMSO concentration exceeds 0.1-0.5%, the compound will precipitate. Precipitated compound cannot enter the cells, rendering any incubation time useless. Solution: Warm the culture media to 37°C before adding the compound, and perform serial dilutions in DMSO before the final 1:1000 spike into the aqueous media.

Part 3: Quantitative Data Summary

The optimal incubation time is highly dependent on the cell type and the specific assay endpoint. Use the table below to benchmark your experimental design against validated literature parameters.

Assay Endpoint / TargetCell LineConcentrationPre-Incubation TimeResult / ObservationReference
TNF-α / IL-1 Inhibition Human Monocytes1 μM (IC50)1 - 2 hoursSuppressed pro-inflammatory cytokine release.[1]
Stress-induced Apoptosis HL-6010 μM1 hourInhibited UV-induced apoptosis.[1]
p38 Kinase Activity MC/9 (Mast Cells)1-10 μM2 hours>90% inhibition of OVA-induced p38 activity.[2]
CD23 Surface Expression U937 Cells10 μM72 hours (Continuous)Reduced IL-4-induced CD23 protein formation.[3]
Neurotoxicity / DLB Models iPS-derived NeuronsVariablePre-treatmentAmeliorated α-synuclein-induced neurodegeneration.[5]

Part 4: Self-Validating Experimental Protocol

Below is a standardized, step-by-step methodology for acute p38 MAPK inhibition using SKF-86002. This protocol includes built-in validation steps to ensure data integrity.

Materials Preparation
  • Reconstitute SKF-86002 dihydrochloride in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C (stable for up to 1 year) or -80°C (stable for 2 years)[1].

  • Prepare a vehicle control (DMSO only) to match the final DMSO concentration in the treated wells (strictly ≤ 0.1% v/v to prevent solvent toxicity).

Step-by-Step Workflow
  • Cell Seeding & Starvation: Seed cells (e.g., macrophages or monocytes) in a multi-well plate. To reduce basal p38 activation caused by serum growth factors, serum-starve the cells in 0.1% FBS media for 4-12 hours prior to the experiment.

  • Inhibitor Pre-Incubation:

    • Dilute the 10 mM SKF-86002 stock into warm (37°C) culture media to achieve your target concentration (e.g., 1 μM to 10 μM).

    • Replace the well media with the SKF-86002-containing media.

    • Incubate at 37°C for exactly 1.5 to 2 hours. This is the critical window for compound penetration and target binding.

  • Ligand Stimulation: Without removing the inhibitor, spike the stimulatory ligand (e.g., 100 ng/mL LPS) directly into the wells.

  • Harvesting:

    • For Kinase Activity (Validation): Lysis at 15-30 minutes post-stimulation using cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For Cytokine Release (Phenotype): Incubate for an additional 6-24 hours, then collect the supernatant.

  • Downstream Validation: Run a Western Blot on the 15-minute lysates. Probe for p-MAPKAPK-2 (Validation Checkpoint) and Total p38 (Loading Control). Run an ELISA on the 24-hour supernatant for TNF-α.

Workflow Step1 1. Cell Seeding Step2 2. SKF-86002 Pre-incubation (1-2h) Step1->Step2 Step3 3. Ligand Stimulation Step2->Step3 Step4 4. Lysis & Harvest Step3->Step4 Step5 5. Validation (p-MAPKAPK-2 WB) Step4->Step5

Standard in vitro workflow for SKF-86002 incubation and downstream validation.

References

  • Proceedings of the National Academy of Sciences (PNAS). Mast cell tumor necrosis factor α production is regulated by MEK kinases. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to p38 MAPK Inhibitors: SKF 86002 Dihydrochloride vs. Alternatives

The p38 mitogen-activated protein kinase (MAPK) pathway is a central axis in cellular responses to environmental stress and inflammatory cytokines[1]. For drug development professionals and researchers, selecting the rig...

Author: BenchChem Technical Support Team. Date: March 2026

The p38 mitogen-activated protein kinase (MAPK) pathway is a central axis in cellular responses to environmental stress and inflammatory cytokines[1]. For drug development professionals and researchers, selecting the right chemical probe is paramount. While SB203580 is often the default choice for p38 inhibition, SKF 86002 dihydrochloride offers unique polypharmacological advantages, particularly in complex inflammatory and neurodegenerative models[2][3]. This guide objectively compares SKF 86002 against other leading inhibitors like SB203580 and BIRB 796 (Doramapimod), providing rigorous experimental frameworks for their application.

Mechanistic Divergence: ATP-Competitive vs. Allosteric Inhibition

Understanding the structural biology and binding kinetics of these inhibitors is crucial for interpreting downstream assay results.

  • SKF 86002 & SB203580 (Pyridinyl Imidazoles): These compounds function as Type I ATP-competitive inhibitors. They bind directly to the ATP-binding pocket of the active (DFG-in) conformation of p38α and p38β[1][4]. By occupying this pocket, they sterically hinder the kinase from transferring a phosphate group to downstream substrates such as MK2 or ATF-2.

  • BIRB 796 (Diaryl Urea): Unlike the imidazoles, BIRB 796 is a Type II allosteric inhibitor. It binds to the inactive (DFG-out) conformation of p38 MAPK, inducing a slow but profound conformational shift that locks the enzyme in an inactive state, indirectly competing with ATP[1].

Pathway Stimulus Inflammatory Stimuli (LPS, TNF-α, Stress) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38 MAPK (Active DFG-in State) MKK->p38 Phosphorylation Downstream Downstream Targets (MK2, ATF-2, Hsp27) p38->Downstream Kinase Activity SKF SKF 86002 / SB203580 (ATP-Competitive) SKF->p38 Blocks ATP Pocket BIRB BIRB 796 (Allosteric DFG-out) BIRB->p38 Locks Inactive Form

p38 MAPK signaling cascade illustrating intervention points of competitive and allosteric inhibitors.

Quantitative Performance & Selectivity Profiles

When choosing an inhibitor, raw potency (IC50) must be carefully weighed against selectivity. SKF 86002 is unique because it is not strictly selective for the p38 pathway; it also exhibits inhibitory activity against 5-lipoxygenase and cyclooxygenase (COX) mediated arachidonic acid metabolism[2]. This dual action makes it an exceptional tool for studying complex, multi-pathway inflammatory diseases like arthritis, but less ideal if absolute p38 specificity is required for target validation.

Comparative Inhibitor Data
InhibitorPrimary TargetIC50 (p38α)MechanismKey Off-Target / Dual ActivityBBB Permeability
SKF 86002 p38α / p38β0.1 - 1.0 µMATP-Competitive5-Lipoxygenase (10 µM), COX (100 µM)Yes
SB203580 p38α / p38β~50 nMATP-CompetitiveMinimal at low doses; affects PKB at >3 µMModerate
BIRB 796 p38α / β / γ / δ~0.1 nM (Kd)Allosteric (DFG-out)JNK2α2 (weakly at ~100 nM)Low

Data synthesized from ,4[4], and .

Self-Validating Experimental Methodologies

A major pitfall in kinase signaling research is misinterpreting inhibitor efficacy. Because SKF 86002 and SB203580 are ATP-competitive, they do not prevent the upstream kinases (MKK3/6) from phosphorylating p38 itself. In fact, treating cells with SKF 86002 often leads to an increase in phosphorylated p38 due to the loss of negative feedback loops[5].

Therefore, a robust, self-validating protocol must measure the phosphorylation of a downstream substrate (e.g., MK2 or Hsp27) rather than phospho-p38, while simultaneously ruling out compound cytotoxicity.

Protocol: LPS-Induced Macrophage Activation Assay (Self-Validating)

Objective: Evaluate the anti-inflammatory efficacy of SKF 86002 in human monocytes while strictly validating target engagement and cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate THP-1 human monocytes (differentiated into macrophages via PMA) at

    
     cells/well in a 24-well plate.
    
  • Inhibitor Pre-treatment (Causality Check): Treat cells with vehicle (DMSO <0.1%) or SKF 86002 (0.1, 1.0, and 10 µM) for 1 hour prior to stimulation. Rationale: Pre-incubation ensures the inhibitor fully occupies the ATP-binding pocket before the rapid stress-response cascade is initiated.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to the wells. Incubate for 4 hours (for mRNA/intracellular signaling) or 24 hours (for cytokine release).

  • Parallel Viability Control (Self-Validation 1): In a duplicate plate, run an MTT or CellTiter-Glo assay. Rationale: Ensures that any observed reduction in cytokines is due to kinase inhibition, not compound-induced apoptosis or generalized toxicity.

  • Cytokine Quantification: Harvest supernatants and quantify TNF-α and IL-1β using ELISA. SKF 86002 typically inhibits LPS-induced TNF-α with an IC50 of ~1 µM[6].

  • Target Engagement Verification (Self-Validation 2): Lyse cells and perform Western blotting.

    • Critical Step: Do NOT solely probe for Phospho-p38.

    • Action: Probe for Phospho-MK2 (Thr334) or Phospho-Hsp27 (Ser82). A dose-dependent decrease in these downstream markers confirms that p38's catalytic activity is successfully blocked.

Protocol Start Seed THP-1 Macrophages Pretreat Pre-treat: SKF 86002 (0.1 - 10 µM) for 1h Start->Pretreat Stimulate Stimulate: LPS (100 ng/mL) Pretreat->Stimulate Split Split Workflow Stimulate->Split Viability Viability Assay (MTT) Rule out cytotoxicity Split->Viability ELISA ELISA (Supernatant) Measure TNF-α / IL-1β Split->ELISA Western Western Blot (Lysate) Probe: p-MK2, p-Hsp27, Total p38 Split->Western Validate Data Validation: Is p-MK2 reduced while Total p38 remains stable? Western->Validate

Self-validating experimental workflow for assessing p38 MAPK inhibitors in cell-based models.

Strategic Applications: When to Choose SKF 86002

While BIRB 796 boasts picomolar affinity and SB203580 is highly selective[4], SKF 86002 remains highly relevant for specific drug development and research applications:

  • In Vivo Neuroinflammation & Parkinson's Disease: SKF 86002 successfully crosses the blood-brain barrier. Recent studies have utilized it in transgenic mouse models of Parkinson's Disease and Dementia with Lewy Bodies to attenuate neuroinflammation and promote the protective redistribution of the p38γ isoform[3].

  • Arachidonic Acid Metabolism: Because SKF 86002 also inhibits 5-lipoxygenase and cyclooxygenase[2], it is the superior choice when modeling complex inflammatory states (like rheumatoid arthritis) where multiple eicosanoid pathways are active simultaneously, providing a broader anti-inflammatory profile than a pure p38 inhibitor.

References[8] Selleck Chemicals. "SKF-86002 | p38 MAPK inhibitor". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgtej3jptqEdyhvM7kmmmxoCWCupWSgBdTqZ4ksG073batT2IytVx6VRtiheufmobwzLaOA3Ycu9hKpGAv_zVL_IN7azS9pNZFK_32dehG7C_hvHwy-G_Dxdg28RiQP2uRrGcdbMeULFZSU6CcgA==[6] Tocris Bioscience. "SKF 86002 dihydrochloride". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqM4ba7MGkw4cH1-zT5Bq1S81hHeRX-YEttPysU07mq0TS-auZVJYUDWVNUrZUPosV3OK9jXgR_b8OQOIoMieRzjhRPl970k4VpAD0MZ5G1r8dKDQh_xcb-BAHtAkHRZmEuAhrrz6olLLQvRNo23y_dD2IWWLqFDE7[2] MedChemExpress. "SKF-86002 | p38 MAPK Inhibitor". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDrZyvEE2rg9hmluIDpXgModeYZm2PfamRJE6i0efGgY1iQhP0KcEqhXNE6xwLZSNDVl6hXyPldbpoufna6T0uxon851pI-s3G_Gpkus2J94KlhM2pi_w8K3qjoiZyyuNgv4VDrZi8mg==[4] Santa Cruz Biotechnology. "p38 Inhibitors | SCBT". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZfplqXQMPJW9CBTutzvTV0YzaU3mhRcNDdBN0i-r6t9wISzOOS2PmSnwti3iObfdkWlhJN6-MZOjVO-7bkoqoyKa535R9HDej6h2d0zm95pC-wL2qLwwNKhe9n1obVwViniE0ag==[1] Benchchem. "A Comparative Guide to p38 MAPK Inhibitors: SB203580 vs. BIRB 796 in Kinase Assays". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvLKTqlSYvh52jqztUwDFq_9EhDLnpR-3BtS7tyEU-52I5Ufj39ilRU1n7kyFnyBgUyQEsyCw_pwxM_g3hc8DioBZw2YuaR3dLkDlcui5yfbwEGI0Pr0iZRoMSlUlnwe7Hb09LQNKSPCIk1ZANfLIAcdf0FkFJhL7jMhpSblinL-cgfn6j-SzxNiTU62VRo60jXvvwuUHXWaglQqBfPahf9uoOXdhiXjoUGeQONQ==[7] PubMed. "p38 MAP kinase negatively regulates angiotensin II-mediated effects on cell cycle molecules in human coronary smooth muscle cells". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF11U2PR-9iqPgTUZVlfIkVpzCi3E45z49Mgtj0cn0zgH94Ib7HFXiUwSOUEyKZIrTsGpkdmffsZbt5UbqX_jx-wWdc515m6YVOzO_rvsVnwbCsoCJd6A913YNFlwK1gk5w_gBW[5] Columbia University. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE37CMcvkK0hivVHL73hzifvW8VO00InPa1dzLmN-PdlJW0ukOcXV6k_QcHEHpuyxm0qTbfh6vT_2f9tqJvonXm4CFmzB9g9lvC19_TefqDE5TZ08-yTAO2z49nizqJukWJuuFHAJ-WriDDhc0danqycKvE97mi[3] PubMed Central (PMC). "Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXrM0jY16QdRuxT0PnDQBwbaUudHbWIko4BFM83mXjh0UKF8vf2HaGBs1ezCFh44bridM5IWuyrAgMKKmfBhHSzIeGipR7XaZ4NJB2kbgPiEYAUDk1l8g9DoVPLVz6zCAZGEVTvoTpnZwCXBAa

Sources

Comparative

A Comparative Guide to SKF-86002 Dihydrochloride and Indomethacin for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-inflammatory research, the choice of chemical tools is paramount to elucidating complex biological pathways and developing novel th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory research, the choice of chemical tools is paramount to elucidating complex biological pathways and developing novel therapeutics. This guide provides an in-depth, objective comparison of two significant anti-inflammatory compounds: SKF-86002 dihydrochloride and indomethacin. While both molecules exhibit potent anti-inflammatory properties, their distinct mechanisms of action offer unique advantages and disadvantages for specific research applications.

At a Glance: Key Distinctions

FeatureSKF-86002 DihydrochlorideIndomethacin
Primary Target(s) p38 MAP Kinase, Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX)Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
Mechanism of Action Inhibits cytokine production (TNF-α, IL-1β) via p38 MAPK pathway; also inhibits prostaglandin and leukotriene synthesis.[1][2][3][4]Non-selective inhibitor of COX enzymes, blocking prostaglandin synthesis.[5][6][7]
Key Research Applications Studying cytokine-mediated inflammation, signal transduction, and diseases where both prostaglandin and leukotriene pathways are implicated.Widely used as a standard NSAID in various inflammation models; studying prostaglandin-mediated pain, fever, and inflammation.[6][8]
Reported IC50 Values ~1 µM for IL-1 and TNF-α production in LPS-stimulated human monocytes.[1][2][3][4]COX-1: ~18 nM - 0.1 µg/mL; COX-2: ~26 nM - 5 µg/mL.[9][10]

Unraveling the Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between SKF-86002 and indomethacin lies in their primary molecular targets. This divergence in mechanism dictates their broader physiological effects and suitability for specific experimental questions.

Indomethacin: The Archetypal COX Inhibitor

Indomethacin is a well-established non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][6][7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[6] By blocking this pathway, indomethacin effectively reduces the inflammatory cascade. However, its inhibition of the constitutively expressed COX-1 enzyme, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.[5][6]

Indomethacin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1_COX2

Caption: Indomethacin's mechanism of action.

SKF-86002: A Multi-faceted Inhibitor of Inflammatory Signaling

SKF-86002 presents a more complex mechanistic profile. It is recognized as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][11] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] By inhibiting p38 MAPK, SKF-86002 effectively suppresses the synthesis and release of these key inflammatory mediators at a post-transcriptional level.[12]

Furthermore, SKF-86002 has been shown to be a dual inhibitor of both cyclooxygenase and 5-lipoxygenase (5-LOX) pathways, thereby blocking the synthesis of both prostaglandins and leukotrienes from arachidonic acid.[2][3][13] This dual inhibition is significant as leukotrienes are potent chemoattractants for inflammatory cells.[14]

SKF86002_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_signaling Signaling Cascade cluster_arachidonic Arachidonic Acid Metabolism Stimuli Stimuli p38_MAPK p38 MAPK Stimuli->p38_MAPK Cytokine_mRNA TNF-α & IL-1β mRNA p38_MAPK->Cytokine_mRNA Cytokines TNF-α & IL-1β (Pro-inflammatory Cytokines) Cytokine_mRNA->Cytokines SKF86002 SKF-86002 SKF86002->p38_MAPK COX_5LOX COX & 5-LOX SKF86002->COX_5LOX Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_5LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_5LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation

Caption: SKF-86002's multi-target mechanism.

Comparative Efficacy: Insights from Experimental Data

The differing mechanisms of SKF-86002 and indomethacin translate to distinct efficacy profiles in various experimental models of inflammation.

Experimental ModelSKF-86002IndomethacinKey Findings
LPS-induced Cytokine Production (in vitro) Potent inhibitor of TNF-α and IL-1β production.[1][2][3][4]No direct effect on TNF-α production.[15]SKF-86002 directly targets the cytokine synthesis machinery, a pathway not directly addressed by indomethacin.
Arachidonic Acid-Induced Edema (in vivo) Effective at inhibiting edema and neutrophil infiltration.[13][16]Ineffective or may even stimulate swelling in some models.[16]This highlights the importance of the 5-LOX pathway in this model, which is targeted by SKF-86002 but not indomethacin.
Carrageenan-induced Inflammation (in vivo) Inhibits cell infiltration.[13]Reduces swelling but has less effect on cell infiltration.The dual inhibition of prostaglandin and leukotriene synthesis by SKF-86002 likely contributes to its superior effect on leukocyte migration.
Murine Endotoxin Shock Model (in vivo) Protective against mortality and decreased serum TNF levels.[15]Only partial protection observed.[15]This further supports the critical role of TNF-α in endotoxin shock and the therapeutic potential of targeting its production.

Experimental Protocols: Methodologies for Comparative Analysis

To enable rigorous comparative studies in your own laboratory, detailed protocols for key assays are provided below.

Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production

This protocol details the measurement of TNF-α and IL-1β inhibition in lipopolysaccharide (LPS)-stimulated human monocytes.

Workflow Diagram:

Caption: Workflow for in vitro cytokine inhibition assay.

Step-by-Step Methodology:

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Further purify monocytes by adherence to plastic tissue culture plates.

  • Cell Plating: Seed monocytes in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Inhibitor Treatment: Prepare serial dilutions of SKF-86002 and indomethacin in culture medium. Add the inhibitors to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the LPS-stimulated control. Determine the IC50 value for each compound.

Protocol 2: In Vivo Arachidonic Acid-Induced Mouse Ear Edema

This protocol describes a common in vivo model to assess the anti-inflammatory effects of test compounds.

Workflow Diagram:

Caption: Workflow for mouse ear edema model.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment.

  • Compound Administration: Administer SKF-86002, indomethacin, or vehicle control to groups of mice via oral gavage or intraperitoneal injection.

  • Induction of Edema: After a suitable absorption period (e.g., 30-60 minutes), apply a solution of arachidonic acid in acetone to the inner and outer surfaces of the right ear of each mouse. Apply acetone alone to the left ear as a control.

  • Measurement of Edema: At various time points after arachidonic acid application (e.g., 1, 2, and 4 hours), measure the thickness of both ears using a digital micrometer.

  • Data Analysis: The degree of edema is calculated as the difference in thickness between the right and left ears. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle-treated control group.

Concluding Perspectives for the Researcher

The choice between SKF-86002 and indomethacin should be guided by the specific research question at hand.

  • Indomethacin remains an invaluable tool and a benchmark standard for studying inflammatory processes that are primarily driven by prostaglandins. Its well-characterized, potent inhibition of COX enzymes makes it ideal for validating new anti-inflammatory agents that target this pathway.

  • SKF-86002 , with its unique ability to inhibit both cytokine production (via p38 MAPK) and the synthesis of prostaglandins and leukotrienes, offers a broader spectrum of anti-inflammatory activity.[1][2][13] This makes it particularly useful for investigating complex inflammatory diseases where multiple signaling pathways are dysregulated. It is an excellent tool for dissecting the relative contributions of cytokines versus eicosanoids in a given inflammatory response.

By understanding the distinct molecular mechanisms and experimental performance of these two compounds, researchers can make more informed decisions in their experimental design, ultimately leading to more precise and impactful scientific discoveries.

References

  • Indometacin - Wikipedia. [Link]

  • Indomethacin - StatPearls - NCBI Bookshelf - NIH. [Link]

  • SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid - PubMed. [Link]

  • What is the mechanism of Indomethacin? - Patsnap Synapse. [Link]

  • inhibition by dual inhibitor of arachidonic acid metabolism, SK&F 86002 - PubMed. [Link]

  • Indomethacin: Uses, Side Effects, Dosage, Precautions & More - CARE Hospitals. [Link]

  • Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [Link]

  • Inhibition of inflammatory cell infiltration by bicyclic imidazoles, SK&F 86002 and SK&F 104493 - PubMed. [Link]

  • Inhibition of interleukin-1 beta production by SKF86002: evidence of two sites of in vitro activity and of a time and system dependence - PubMed. [Link]

  • Indomethacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Indometacin – Knowledge and References - Taylor & Francis. [Link]

  • Indomethacin Capsules, USP 25 mg Rx only WARNING - accessdata.fda.gov. [Link]

  • Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PubMed. [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - Liang Tong Lab at Columbia University. [Link]

  • Protective effect of SK&F 86002, a novel dual inhibitor of arachidonic acid metabolism, in murine models of endotoxin shock: inhibition of tumor necrosis factor as a possible mechanism of action - PubMed. [Link]

  • Different effects of indomethacin on healing of shaft and metaphyseal fractures. [Link]

  • Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances. [Link]

  • A comparative study of benoxaprofen and indomethacin in ankylosing spondylitis - PubMed. [Link]

  • Indomethacin versus Ketorolac for the prevention of heterotopic ossification in hip arthroscopy patients - PMC. [Link]

  • Comparison of the Effects of Indomethacin, RHC80267 and R59022 on Superoxide Production by 1,oleoyl-2,acetyl Glycerol and A23187 in Human Neutrophils - PubMed. [Link]

  • Indometacin (Indomethacin) - NeoMED consensus group. [Link]

Sources

Validation

Validating p38 MAPK Inhibition by SKF 86002 Dihydrochloride: A Comparative Guide

Executive Summary SKF 86002 dihydrochloride is a foundational pharmacological tool in inflammation and kinase research. Originally identified as a dual inhibitor of arachidonic acid metabolism (COX/LOX) and cytokine prod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

SKF 86002 dihydrochloride is a foundational pharmacological tool in inflammation and kinase research. Originally identified as a dual inhibitor of arachidonic acid metabolism (COX/LOX) and cytokine production, its mechanism was later elucidated to include potent inhibition of p38 mitogen-activated protein kinase (MAPK). For drug development professionals and application scientists, SKF 86002 offers a unique profile: it bridges the gap between lipid mediator suppression and kinase-driven cytokine blockade, making it an invaluable compound for dissecting complex inflammatory networks.

Mechanism of Action & Structural Rationale

Why use the dihydrochloride salt? The base form of SKF 86002 has limited aqueous solubility, which can introduce severe variability in cell-based assays due to precipitation. The dihydrochloride salt significantly enhances solubility in aqueous buffers and DMSO, ensuring consistent bioavailability and reliable


 calculations in vitro.

Mechanistically, SKF 86002 acts as an ATP-competitive inhibitor of p38 MAPK (). Unlike highly selective next-generation kinase inhibitors, SKF 86002 simultaneously inhibits cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) (). This dual action is particularly valuable in complex disease models (e.g., rheumatoid arthritis or endotoxin shock) where both prostaglandins and cytokines (TNF-α, IL-1β) drive pathology.

Pathway Stimulus LPS / Cellular Stress MKK MKK3 / MKK6 Stimulus->MKK COX COX / LOX Stimulus->COX p38 p38 MAPK MKK->p38 Downstream MAPKAPK2 / ATF2 p38->Downstream Prostaglandins Prostaglandins COX->Prostaglandins SKF SKF 86002 (Dual Inhibitor) SKF->p38 Inhibits SKF->COX Inhibits SB SB203580 (Selective Inhibitor) SB->p38 Inhibits Cytokines TNF-α / IL-1β Downstream->Cytokines

Fig 1: Dual inhibition of p38 MAPK and COX/LOX pathways by SKF 86002.

Comparative Performance Analysis

To properly validate SKF 86002 in your assays, it must be benchmarked against other standard-of-care inhibitors.

  • SB203580 : The gold-standard ATP-competitive p38α/β inhibitor. It lacks the COX/LOX cross-reactivity of SKF 86002, making it ideal for isolating p38-specific pathways without altering lipid mediators ().

  • BIRB 796 (Doramapimod) : A highly potent, allosteric pan-p38 inhibitor. It binds the DFG-out conformation of the kinase, resulting in slow dissociation kinetics and broader isoform coverage (α, β, γ, δ) ().

Quantitative Comparison Summary
FeatureSKF 86002SB203580BIRB 796 (Doramapimod)
Primary Targets p38 MAPK, COX, 5-LOXp38α, p38βp38α, p38β, p38γ, p38δ
Mechanism ATP-competitive (Dual)ATP-competitive (Selective)Allosteric (DFG-out)
p38 IC50 (In Vitro) ~0.5 - 1.0 μM~50 nM~38 nM
Key Advantage Simultaneous block of prostaglandins & cytokinesGold-standard reference for p38α/β specific effectsPan-p38 inhibition, slow dissociation kinetics

Experimental Validation Protocols

A robust validation system must differentiate between direct kinase inhibition and downstream transcriptional effects.

Expert Insight (Causality): A common pitfall in validating p38 inhibitors is probing for phospho-p38 (Thr180/Tyr182) via Western blot. Because SKF 86002 is an ATP-competitive inhibitor, it prevents p38 from phosphorylating its substrates, but it does not prevent upstream MKK3/6 from phosphorylating p38 itself. In fact, phospho-p38 levels may remain unchanged or even increase due to the loss of negative feedback loops. Therefore, you must probe for the phosphorylation of direct downstream substrates, such as MAPKAPK2 or HSP27, to prove target engagement.

Workflow Step1 Culture Human Monocytes (THP-1) Step2 Pre-treat with SKF 86002 (0.1-10 μM) Step1->Step2 Step3 Stimulate with LPS (1 μg/mL) Step2->Step3 Step4 Harvest Supernatant & Cell Lysate Step3->Step4 Step5A ELISA (TNF-α, IL-1β) Step4->Step5A Step5B Western Blot (p-MAPKAPK2) Step4->Step5B

Fig 2: Experimental workflow for validating p38 MAPK inhibition in vitro.

Step-by-Step Methodology: Self-Validating In Vitro Assay

Objective: Confirm SKF 86002's ability to block p38-mediated cytokine release and direct kinase activity in LPS-stimulated THP-1 monocytes.

  • Cell Preparation : Seed THP-1 cells at

    
     cells/mL in RPMI-1640 supplemented with 10% FBS. Differentiate with 50 ng/mL PMA for 48 hours to induce a macrophage-like phenotype.
    
  • Compound Preparation : Reconstitute SKF 86002 dihydrochloride in anhydrous DMSO to a 10 mM stock. Prepare working dilutions (0.1 μM, 1.0 μM, 10 μM).

    • Trustworthiness Check: Keep final DMSO concentration ≤0.1% across all wells, including the vehicle control, to prevent solvent-induced cytotoxicity.

  • Pre-treatment : Add SKF 86002, SB203580 (positive control, 1 μM), or DMSO (vehicle) to the cells exactly 1 hour prior to stimulation. This allows the ATP-competitive inhibitors to equilibrate within the intracellular ATP binding pockets.

  • Stimulation : Challenge the cells with 1 μg/mL of E. coli Lipopolysaccharide (LPS) for 4 hours (for early phosphorylation events) or 24 hours (for accumulated cytokine release).

  • Harvest & Analysis :

    • Supernatant (ELISA) : Quantify TNF-α and IL-1β. SKF 86002 should yield an IC50 of approximately 1 μM for cytokine suppression.

    • Lysate (Western Blot) : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for phospho-MAPKAPK2 (Thr334) and total MAPKAPK2.

    • Viability Control : Perform an MTT or CellTiter-Glo assay on a parallel plate. This ensures that any observed reduction in cytokines is due to true kinase inhibition, not compound-induced cell death.

References

  • Griswold DE, et al. "SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid." Biochemical Pharmacology, 1987.[Link]

  • Lee JC, et al. "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis." Nature, 1994.[Link]

  • Kusuhara M, et al. "p38 Kinase is a negative regulator of angiotensin II signal transduction in vascular smooth muscle cells: effects on Na+/H+ exchange and ERK1/2." Circulation Research, 1998.[Link]

  • Davis T, et al. "Evaluating the Role of p38 MAPK in the Accelerated Cell Senescence of Werner Syndrome Fibroblasts." International Journal of Molecular Sciences, 2016.[Link]

Comparative

Comprehensive Comparison Guide: Profiling p-p38 and Downstream Signaling Post-SKF 86002 Treatment via Western Blot

Executive Summary In preclinical drug development and signal transduction research, the p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a primary target for modulating inflammation, apoptosis, and cellular stress...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and signal transduction research, the p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a primary target for modulating inflammation, apoptosis, and cellular stress responses. SKF 86002 dihydrochloride is a highly selective, prototypical p38 MAPK inhibitor widely used to delineate these pathways. However, validating its efficacy via Western blot presents a unique mechanistic challenge.

This guide provides an authoritative comparison of SKF 86002 against alternative inhibitors, elucidates the causality behind counterintuitive Western blot readouts, and establishes a self-validating experimental protocol for accurate data interpretation.

Mechanistic Causality: The "p-p38 Paradox"

As an application scientist, one of the most common pitfalls observed in kinase profiling is the misinterpretation of phosphorylated target levels. When researchers treat cells with SKF 86002 and subsequently perform a Western blot for phosphorylated p38 (p-p38 at Thr180/Tyr182), they often observe that p-p38 levels do not decrease—and in some cases, they actually increase.

The Causality Behind the Data

This phenomenon is not an experimental failure; it is a direct result of the inhibitor's mechanism of action and cellular feedback loops:

  • ATP-Competitive Binding: [1]. It binds directly to the ATP-binding pocket of the p38 enzyme. This blocks p38's catalytic activity (its ability to phosphorylate downstream targets like MAPKAPK-2 and HSP27), but it does not prevent upstream kinases (MKK3/MKK6) from phosphorylating p38 itself.

  • Loss of Negative Feedback: Active p38 normally initiates a negative feedback loop that suppresses the activity of upstream MAP3Ks. By inhibiting p38's kinase activity,[2]. Consequently, upstream kinases remain hyperactive, continuously phosphorylating p38 and leading to a paradoxical accumulation of p-p38[3][4].

The Scientific Imperative: To accurately assess the efficacy of SKF 86002, a self-validating Western blot system must include readouts for downstream substrates—specifically p-MAPKAPK-2 or p-HSP27 —rather than relying solely on p-p38[1][5].

Pathway Stress Cellular Stress / Cytokines MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK Activates p38 p38 MAPK (Total & p-p38) MKK->p38 Phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 Kinase Activity Feedback Negative Feedback Loop p38->Feedback SKF SKF 86002 / SB203580 (ATP-Competitive) SKF->p38 Blocks ATP Pocket (Does not prevent p-p38) BIRB BIRB 796 (Allosteric Inhibitor) BIRB->p38 Alters Conformation (Prevents p-p38) HSP27 HSP27 MAPKAPK2->HSP27 Phosphorylates Feedback->MKK Inhibits

Fig 1: p38 MAPK signaling cascade illustrating the distinct intervention points of SKF 86002 and BIRB 796.

Product Comparison: SKF 86002 vs. Alternative p38 Inhibitors

When designing an experiment, selecting the right inhibitor dictates the expected Western blot profile. Below is an objective comparison of SKF 86002 against other standard-of-care alternatives.

InhibitorMechanism of ActionTarget SpecificityIC₅₀ (Approx.)Expected WB Effect on p-p38Expected WB Effect on p-HSP27
SKF 86002 ATP-Competitivep38α / p38β~1 µMUnchanged or Increased Decreased
SB203580 ATP-Competitivep38α / p38β~34 nMUnchanged or Increased Decreased
BIRB 796 Allosteric (Type II)p38α/β/γ/δ~38 nMDecreased (Conformational shift prevents phosphorylation)Decreased
VX-702 ATP-Competitivep38α~4-14 nMUnchanged or Increased Decreased

Note: While SKF 86002 has a higher IC₅₀ compared to newer generation inhibitors like VX-702, it remains a highly reliable tool compound for [6] and studying [5].

Self-Validating Experimental Protocol: Western Blotting for p38 Pathway

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your results, the following protocol is engineered specifically for the preservation and detection of low-abundance phospho-proteins.

Step 1: Sample Preparation (The Critical Step)

Phosphatases are highly active upon cell lysis. If not immediately inhibited, p-p38 will be dephosphorylated within minutes, yielding false negatives.

  • Lysis Buffer: Use strict RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

  • Mandatory Additives: Add 1 mM Sodium Orthovanadate (Na₃VO₄), 10 mM Sodium Fluoride (NaF), and a commercial Phosphatase Inhibitor Cocktail immediately before use. Keep all samples on ice.

Step 2: SDS-PAGE and Transfer
  • Resolve 20–30 µg of total protein on a 10% SDS-PAGE gel.

  • Transfer: Use a PVDF membrane (0.2 µm pore size). PVDF has a higher protein binding capacity than nitrocellulose, which is crucial for capturing transient phospho-epitopes.

Step 3: Blocking (Avoiding the Casein Trap)
  • Do NOT use non-fat dry milk. Milk contains casein, a phosphoprotein that will cross-react with anti-phospho antibodies, creating massive background noise.

  • Optimal Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

Step 4: Primary Antibody Incubation

Create a self-validating multiplex by probing for both the target and the downstream effector in parallel (or via stripping/re-probing).

  • Anti-p-p38 (Thr180/Tyr182): 1:1000 dilution in 5% BSA/TBST.

  • Anti-p-HSP27 (Ser82): 1:1000 dilution in 5% BSA/TBST.

  • Anti-Total p38 & Anti-GAPDH: Used as loading controls to prove that changes in p-p38 are due to phosphorylation state, not total protein degradation.

  • Incubate overnight at 4°C on an orbital shaker.

Step 5: Detection
  • Wash 3x with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody (1:5000) in 5% BSA/TBST for 1 hour at RT.

  • Develop using Enhanced Chemiluminescence (ECL) and image immediately.

Workflow Lysis 1. Lysis RIPA + Phosphatase Inhibitors PAGE 2. SDS-PAGE Resolve Proteins Lysis->PAGE Transfer 3. Transfer PVDF Membrane PAGE->Transfer Block 4. Blocking 5% BSA (No Milk!) Transfer->Block Primary 5. Primary Ab Anti-p-p38 & Anti-p-HSP27 Block->Primary Detect 6. Detection ECL & Imaging Primary->Detect

Fig 2: Optimized Western Blot workflow for detecting phospho-proteins like p-p38 and p-HSP27.

Data Interpretation Matrix

Use the following matrix to troubleshoot and validate your Western blot results when using SKF 86002.

Experimental ConditionTotal p38 Bandp-p38 Bandp-HSP27 BandInterpretation
Unstimulated Control StrongFaint / AbsentFaint / AbsentBasal state; pathway is inactive.
Stress Inducer (e.g., LPS/Anisomycin) StrongStrong Strong Pathway successfully activated.
Stress + SKF 86002 (1-10 µM) StrongStrong (or Increased) Absent Successful Inhibition. SKF 86002 blocked kinase activity (no p-HSP27), but upstream kinases still phosphorylated p38.
Stress + SKF 86002 (1-10 µM) StrongStrongStrongFailure. Inhibitor degraded, concentration too low, or off-target resistance.
Stress + BIRB 796 (Control) StrongAbsent Absent Successful Inhibition. Allosteric shift prevented p38 phosphorylation entirely.

References

  • Title: p38 Kinase Is a Negative Regulator of Angiotensin II Signal Transduction in Vascular Smooth Muscle Cells Source: Circulation Research URL: [Link]

  • Title: Blockage of p38MAPK in astrocytes alleviates brain damage in a mouse model of embolic stroke through the CX43/AQP4 axis Source: Journal of Stroke and Cerebrovascular Diseases (PubMed) URL: [Link]

  • Title: The p38 MAPK–MK2 Axis Regulates E2F1 and FOXM1 Expression after Epirubicin Treatment Source: Clinical Cancer Research (AACR Journals) URL: [Link]

  • Title: Biphasic Regulation of p38 MAPK by Serotonin Contributes to the Efficacy of Stimulus Protocols That Induce Long-Term Synaptic Facilitation Source: eNeuro URL: [Link]

  • Title: “Go upstream, young man”: lessons learned from the p38 saga Source: Annals of the Rheumatic Diseases (PMC) URL: [Link]

Sources

Validation

confirming SKF 86002 dihydrochloride specificity in cells

An essential challenge in cellular pharmacology is deconvoluting the phenotypic effects of tool compounds that exhibit polypharmacology. SKF 86002 dihydrochloride is a classic example: originally characterized as a dual...

Author: BenchChem Technical Support Team. Date: March 2026

An essential challenge in cellular pharmacology is deconvoluting the phenotypic effects of tool compounds that exhibit polypharmacology. SKF 86002 dihydrochloride is a classic example: originally characterized as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) mediated arachidonic acid metabolism[1], it was later identified as a foundational ATP-competitive inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK)[1].

For researchers investigating the intersection of inflammatory cytokine biosynthesis and eicosanoid signaling, SKF 86002 is an invaluable tool. However, attributing a cellular response (e.g., suppression of TNF-α or apoptosis) specifically to p38 MAPK versus COX/5-LOX requires a rigorously controlled, self-validating experimental design.

This guide provides an objective comparative analysis of SKF 86002 against alternative p38 inhibitors and outlines a self-validating protocol to confirm its target-specific causality in cellular assays.

Target Profile & Mechanistic Duality

SKF 86002 operates across two distinct inflammatory signaling axes depending on the applied concentration. At low micromolar concentrations (IC₅₀ ~0.1–1 µM), it binds the ATP pocket of p38 MAPK, preventing the phosphorylation of downstream effectors like MAPKAPK-2 and ATF2[2]. At higher concentrations (IC₅₀ 10–100 µM), it directly inhibits COX and 5-LOX, halting the conversion of arachidonic acid into prostaglandins and leukotrienes[1].

G cluster_p38 p38 MAPK Axis cluster_AA Arachidonic Acid Axis Stimulus LPS / Cellular Stress MKK MKK3 / MKK6 Stimulus->MKK cPLA2 cPLA2 Stimulus->cPLA2 p38 p38 MAPK MKK->p38 MK2 MAPKAPK-2 / ATF2 p38->MK2 Cytokines TNF-α / IL-1β MK2->Cytokines AA Arachidonic Acid cPLA2->AA COX COX / 5-LOX AA->COX Eicosanoids PGE2 / LTB4 COX->Eicosanoids SKF SKF 86002 SKF->p38 IC50 ~1 µM SKF->COX IC50 10-100 µM

Diagram 1: Dual-pathway inhibition by SKF 86002 across the p38 MAPK and Arachidonic Acid axes.

Comparative Analysis: SKF 86002 vs. Alternative Inhibitors

To isolate p38-dependent phenomena, SKF 86002 must be benchmarked against highly selective, next-generation inhibitors.

  • : A structurally related pyridinylimidazole that is highly selective for p38α/β (IC₅₀ ~50 nM) and lacks the COX/5-LOX off-target effects at standard working concentrations.

  • : A diaryl urea class pan-p38 inhibitor that binds an allosteric pocket, inducing a DFG-out conformation[3][4]. It provides picomolar affinity (K_d = 0.1 nM) and exceptional kinase selectivity[5][6].

Table 1: Quantitative Comparison of p38 MAPK Tool Compounds

InhibitorPrimary Target(s)Binding Mechanismp38α IC₅₀COX / 5-LOX IC₅₀Best Application Use-Case
SKF 86002 p38, COX, 5-LOXATP-Competitive~0.1 - 1.0 µM100 µM / 10 µMDual-pathway inflammatory modeling
SB203580 p38α, p38βATP-Competitive~50 nMInactiveStandard p38α/β specific blockade
BIRB 796 Pan-p38 (α, β, γ, δ)Allosteric (DFG-out)38 nMInactiveComplete pan-isoform p38 suppression

Experimental Design: The Causality of Specificity

To confirm that a cellular response induced by SKF 86002 is specifically driven by p38 MAPK inhibition, the experimental design must integrate concentration gradients and orthogonal readouts .

The p-p38 Measurement Pitfall (Expertise Insight): A common error in kinase assay design is attempting to validate SKF 86002 or SB203580 efficacy by Western blotting for phosphorylated p38 (p-p38 at Thr180/Tyr182). Because these compounds are ATP-competitive, they occupy the catalytic pocket but do not prevent upstream MKK3/MKK6 from phosphorylating p38 itself. In fact, due to the loss of negative feedback loops, p-p38 levels often increase following inhibitor treatment. Causality Rule: You must measure the phosphorylation of downstream substrates (e.g., MAPKAPK-2 or ATF2) to confirm target engagement[2].

G cluster_treatment Pre-treatment (1 hr) cluster_readouts Orthogonal Readouts (Self-Validating) Cells THP-1 Monocytes (1x10^6 cells/mL) Veh Vehicle (0.1% DMSO) Cells->Veh SKF_low SKF 86002 (1 µM) p38 specific Cells->SKF_low SKF_high SKF 86002 (50 µM) p38 + COX/LOX Cells->SKF_high SB SB203580 (1 µM) p38 Control Cells->SB Stim LPS Stimulation (1 µg/mL) Veh->Stim SKF_low->Stim SKF_high->Stim SB->Stim WB Western Blot (p-MAPKAPK-2) Validates p38 block Stim->WB 30-60 min ELISA_Cyt ELISA (TNF-α) Phenotypic Endpoint Stim->ELISA_Cyt 18-24 hr ELISA_Eic ELISA / LC-MS (PGE2, LTB4) Validates COX/LOX block Stim->ELISA_Eic 18-24 hr

Diagram 2: Self-validating experimental workflow for deconvoluting SKF 86002 target specificity.

Self-Validating Protocol: Pathway Deconvolution in THP-1 Cells

This protocol utilizes LPS-stimulated human THP-1 monocytes, a standard model for evaluating inflammatory cytokine and eicosanoid production[2][6].

Step 1: Compound Preparation & Cell Seeding
  • Reconstitution: Dissolve SKF 86002 dihydrochloride and SB203580 in anhydrous DMSO to a stock concentration of 10 mM. Note: Moisture-contaminated DMSO significantly reduces compound solubility and stability[7].

  • Seeding: Plate THP-1 cells in RPMI-1640 medium (supplemented with 10% FBS) at a density of

    
     cells/mL in 6-well plates.
    
Step 2: Concentration-Gradient Pre-treatment

To establish causality, treat the cells 1 hour prior to stimulation with the following conditions:

  • Negative Control: 0.1% DMSO (Vehicle).

  • Condition A (p38 Specific): 1 µM SKF 86002.

  • Condition B (Dual Target): 50 µM SKF 86002.

  • Positive Control (p38 Specific): 1 µM SB203580.

Step 3: LPS Stimulation & Time-Course Harvesting
  • Stimulate all wells with 1 µg/mL Lipopolysaccharide (LPS).

  • For Kinase Activity (Western Blot): Harvest cells at 30–60 minutes post-LPS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • For Phenotypic Output (ELISA): Collect cell culture supernatants at 18–24 hours post-LPS. Centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

Step 4: Orthogonal Readouts & Data Interpretation
  • Readout 1 (p38 Axis): Perform Western blotting on the 60-minute lysates probing for Phospho-MAPKAPK-2 (Thr334) .

    • Expected Result: Both 1 µM SKF 86002 and 1 µM SB203580 should completely ablate p-MAPKAPK-2 signal compared to the vehicle control.

  • Readout 2 (Arachidonic Axis): Analyze the 24-hour supernatants for PGE₂ (COX product) and LTB₄ (5-LOX product) via competitive ELISA or LC-MS/MS.

    • Expected Result: 1 µM SKF 86002 and 1 µM SB203580 will show no significant reduction in PGE₂/LTB₄. Only the 50 µM SKF 86002 condition will suppress these eicosanoids, confirming the concentration-dependent off-target shift[1].

  • Readout 3 (Convergent Phenotype): Analyze the 24-hour supernatants for TNF-α via ELISA.

    • Expected Result: TNF-α will be suppressed across all inhibitor conditions, proving that p38 inhibition alone (achieved at 1 µM) is sufficient to block cytokine translation[1][2].

By strictly adhering to this multi-readout matrix, researchers can confidently isolate the p38-driven mechanisms of SKF 86002 from its historical COX/5-LOX artifacts, ensuring high-fidelity data suitable for publication and advanced drug development pipelines.

References

  • Griswold DE, et al. (1987). "SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid." Biochemical Pharmacology. URL: [Link]

  • Lee JC, et al. (1994). "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis." Nature. URL: [Link]

  • Boehringer Ingelheim / opnMe. "p38 MAPK inhibitor | BIRB 796." URL: [Link]

Sources

Comparative

The Evolution of CSAIDs: From Dual-Action to High-Fidelity Targeting

An in-depth technical analysis of Cytokine Suppressive Anti-Inflammatory Drugs (CSAIDs) requires moving beyond superficial metrics to understand the mechanistic and kinetic differences that dictate their in vitro and in...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Cytokine Suppressive Anti-Inflammatory Drugs (CSAIDs) requires moving beyond superficial metrics to understand the mechanistic and kinetic differences that dictate their in vitro and in vivo efficacy. This guide provides a comprehensive comparison between the prototypical CSAID, SKF 86002 dihydrochloride, and next-generation p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, designed for researchers optimizing anti-inflammatory drug development pipelines.

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) target downstream lipid mediators by inhibiting cyclooxygenase (COX) enzymes. In contrast, CSAIDs intervene upstream in the inflammatory cascade, specifically targeting the p38 MAPK pathway to halt the transcription and translation of pro-inflammatory cytokines like TNF-α and IL-1β[1].

SKF 86002 dihydrochloride serves as the structural and pharmacological prototype for this class. However, the relentless pursuit of higher potency, longer target residence time, and reduced off-target toxicity has led to the development of highly selective orthosteric inhibitors (e.g., SB203580, SB239063) and allosteric modulators (e.g., BIRB 796).

Pathway Stimulus LPS / Cellular Stress TLR4 TLR4 Receptor Stimulus->TLR4 MKK MKK3 / MKK6 TLR4->MKK Intracellular Cascade p38 p38 MAPK (α/β) MKK->p38 Phosphorylation Transcription Transcription Factors (e.g., NF-κB, AP-1) p38->Transcription Kinase Activation Cytokines TNF-α & IL-1β Production Transcription->Cytokines Gene Expression CSAID_SKF SKF 86002 / SB203580 (ATP-competitive) CSAID_SKF->p38 Orthosteric Inhibition CSAID_BIRB BIRB 796 (Allosteric) CSAID_BIRB->p38 Allosteric Inhibition

p38 MAPK signaling cascade and intervention points of representative CSAIDs.

Mechanistic Profiling: SKF 86002 vs. Newer CSAIDs

The efficacy of a CSAID is dictated by its binding kinetics and structural interaction with the kinase domain.

SKF 86002 (The Dual-Action Prototype): SKF 86002 is a bicyclic pyridinyl imidazole that acts as an ATP-competitive inhibitor of p38 MAPK with an IC50 ranging from 0.1 to 1 μM[2]. Uniquely, it is a dual-action compound; it also inhibits arachidonic acid metabolism by suppressing 5-lipoxygenase (5-LOX, IC50 = 10 μM) and cyclooxygenase (COX, IC50 = 100 μM)[2][3]. While this multi-target profile provides broad anti-inflammatory coverage, its relatively low potency at the p38 ATP-binding pocket limits its clinical viability compared to newer agents.

SB203580 & SB239063 (The Selective Orthosterics): To eliminate the off-target effects of early imidazoles, researchers developed highly specific ATP-competitive inhibitors. SB203580 achieves a highly selective IC50 of 50 nM for the p38α isoform[4]. Its successor, SB239063, further refined this profile, exhibiting an IC50 of 44 nM for p38α/β with enhanced in vivo pharmacokinetics and zero activity against γ and δ isoforms[5].

BIRB 796 / Doramapimod (The Allosteric Modulator): BIRB 796 represents a paradigm shift. Belonging to the diaryl urea class, it does not compete with ATP. Instead, it binds to a distinct allosteric site, forcing the kinase's activation loop into a "DFG-out" conformation[6]. This structural rearrangement results in exceptionally slow dissociation kinetics. Consequently, BIRB 796 demonstrates profound potency, inhibiting p38α with an IC50 of 38 nM and suppressing TNF-α production in peripheral blood mononuclear cells (PBMCs) at an IC50 of just 21 nM[7].

Quantitative Efficacy Comparison

The following table synthesizes the in vitro inhibitory concentrations (IC50) of these compounds, highlighting the generational leap in potency.

CompoundClass / Mechanismp38α IC50TNF-α Inhibition (Monocytes/PBMCs)Secondary Targets / Notes
SKF 86002 Pyridinyl imidazole (ATP-competitive)100 - 1,000 nM~1,000 nM (1 μM)5-LOX (10 μM), COX (100 μM)
SB203580 Pyridinyl imidazole (ATP-competitive)50 nM300 - 500 nMWeakly inhibits PKB phosphorylation
SB239063 Pyrimidinyl imidazole (ATP-competitive)44 nM350 nMBlood-Brain Barrier (BBB) permeable
BIRB 796 Diaryl urea (Allosteric / DFG-out)38 nM21 nMJNK2α2 (98 nM), c-Raf-1 (1.4 μM)

Data aggregated from standardized cell-free kinase assays and LPS-stimulated human monocyte/PBMC models[2][3][4][5][7].

Self-Validating Experimental Methodology: Cytokine Suppression Assay

To objectively compare the efficacy of SKF 86002 against newer CSAIDs, researchers must employ a rigorous, self-validating in vitro assay. The protocol below utilizes THP-1 human monocytic cells. Causality note: THP-1 cells are selected because they express robust Toll-Like Receptor 4 (TLR4) complexes, providing a high signal-to-noise ratio upon Lipopolysaccharide (LPS) stimulation.

Workflow CellPrep THP-1 Cell Preparation PreIncubation Compound Pre-incubation (30m) CellPrep->PreIncubation Stimulation LPS Stimulation (1 μg/mL, 18-24h) PreIncubation->Stimulation Validation Viability Assay (CellTiter-Glo) Stimulation->Validation Parallel Plate Analysis Cytokine ELISA (TNF-α / IL-1β) Stimulation->Analysis Supernatant

Self-validating workflow for LPS-induced cytokine suppression assay in THP-1 cells.

Step-by-Step Protocol:
  • Cell Seeding: Plate THP-1 cells at a density of

    
     cells/mL in 96-well plates using RPMI 1640 medium supplemented with 10% FBS.
    
  • Compound Pre-incubation: Treat cells with a serial dilution of the CSAIDs (e.g., 0.1 nM to 10 μM) for 30 minutes prior to stimulation.

    • Scientific Rationale: Pre-incubation is critical. Allosteric inhibitors like BIRB 796 have slow binding kinetics[6]. Allowing 30 minutes ensures the compound reaches thermodynamic equilibrium with the p38 kinase domain before the rapid, LPS-induced phosphorylation cascade begins.

  • LPS Challenge: Add 1 μg/mL of E. coli LPS to the wells. Incubate for 18-24 hours at 37°C in a 5% CO2 atmosphere[7].

  • Parallel Viability Validation (Critical Step): In a parallel identically treated plate, perform an ATP-based cell viability assay (e.g., CellTiter-Glo).

    • Scientific Rationale: A reduction in cytokine levels can be a false positive caused by compound cytotoxicity. By normalizing ELISA readouts against cell viability data, you guarantee that the observed IC50 reflects true pharmacological target engagement rather than cell death.

  • Quantification: Harvest the supernatant from the primary plate and quantify TNF-α and IL-1β concentrations using a commercially available sandwich ELISA. Calculate the IC50 using a four-parameter logistic non-linear regression model.

Conclusion

While SKF 86002 dihydrochloride remains a vital reference standard for dual COX/LOX and p38 MAPK inhibition, its micromolar potency is overshadowed by the nanomolar efficacy of newer CSAIDs. For researchers prioritizing orthosteric precision, SB239063 offers excellent selectivity. However, for applications requiring maximum target suppression and prolonged residence time, the allosteric mechanism of BIRB 796 currently represents the gold standard in p38 MAPK modulation.

References

Sources

Validation

Polypharmacology in Inflammation: A Comparative Dose-Response Guide to SKF 86002 Dihydrochloride

As drug development increasingly recognizes the limitations of single-target therapies in complex inflammatory diseases, polypharmacological agents like SKF 86002 dihydrochloride have regained prominence. Originally iden...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly recognizes the limitations of single-target therapies in complex inflammatory diseases, polypharmacological agents like SKF 86002 dihydrochloride have regained prominence. Originally identified as a structurally novel anti-inflammatory agent, SKF 86002 is a dual-action inhibitor targeting both the p38 mitogen-activated protein kinase (MAPK) pathway and the eicosanoid biosynthesis pathways (cyclooxygenase and 5-lipoxygenase) 1.

This guide provides a rigorous dose-response analysis of SKF 86002, objectively comparing its efficacy against the classical selective p38 inhibitor, SB203580, and detailing self-validating experimental protocols for its in vitro evaluation.

Mechanistic Grounding: The Dual-Axis Inhibition

Unlike highly selective kinase inhibitors, SKF 86002 exerts its anti-inflammatory effects through two distinct but converging pathways:

  • Cytokine Axis (p38 MAPK): It competitively binds the ATP pocket of p38 MAPK, preventing the downstream translation of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) 1.

  • Eicosanoid Axis (COX/5-LO): It simultaneously acts as an inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LO), halting the metabolism of arachidonic acid into prostaglandins and leukotrienes 2.

This dual inhibition is particularly effective in attenuating severe endotoxin-induced cardiopulmonary dysfunction, where both cytokines and eicosanoids act as critical, synergistic mediators of shock [[3]]().

Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) p38 p38 MAPK Stimulus->p38 Arachidonic Arachidonic Acid Stimulus->Arachidonic Cytokines TNF-α & IL-1 p38->Cytokines COX_5LO COX / 5-LO Arachidonic->COX_5LO Eicosanoids Prostaglandins & Leukotrienes COX_5LO->Eicosanoids SKF SKF 86002 SKF->p38 IC50: 0.1-1 µM SKF->COX_5LO IC50: 10-100 µM

Dual-axis inhibition of p38 MAPK and COX/5-LO pathways by SKF 86002.

Quantitative Comparison: SKF 86002 vs. SB203580

When designing a dose-response assay, selecting the appropriate concentration range is critical. SB203580 is a highly selective pyridinyl imidazole p38 MAPK inhibitor widely used as a chemical probe [[4]](). While SB203580 demonstrates superior potency against p38 MAPK (IC50 ~50 nM) [](), SKF 86002 offers a broader pharmacological profile that is often more translatable to complex in vivo disease models.

Comparative IC50 Values in Cell-Free and Cell-Based Assays
Target / ReadoutSKF 86002 DihydrochlorideSB203580Biological Context
p38 MAPK (Cell-Free) 0.1 - 1 µM [[1]]()50 nM Direct kinase inhibition
TNF-α / IL-1 Production 1 µM 5~0.1 - 0.5 µMLPS-stimulated human monocytes
5-Lipoxygenase (5-LO) 10 µM [[1]]()>100 µM (Inactive)RBL-1 cell supernatant 2
Cyclooxygenase (COX) 100 µM 1>100 µM (Inactive)Arachidonic acid metabolism 1

Application Insight: If your experimental goal is to isolate p38 MAPK-dependent mechanisms exclusively, SB203580 is the superior probe. However, if your objective is to model broad-spectrum anti-inflammatory efficacy—such as treating endotoxemia or complex arthritis models—SKF 86002 is highly advantageous due to its synergistic suppression of both cytokines and eicosanoids [[6]]().

Self-Validating Experimental Protocol: Monocyte Dose-Response Assay

To accurately determine the IC50 of SKF 86002 in a biologically relevant context, we utilize an LPS-stimulated human monocyte model. This protocol is specifically designed as a self-validating system with internal controls to distinguish between true pharmacological target inhibition and compound-induced cytotoxicity.

Workflow Step1 1. Cell Seeding (THP-1 Monocytes) Step2 2. Compound Titration (0.01 - 100 µM) Step1->Step2 Step3 3. LPS Stimulation (1 µg/mL) Step2->Step3 Step4 4. Viability Check (MTT/CellTiter-Glo) Step3->Step4 Parallel Plate Step5 5. Cytokine ELISA (TNF-α / IL-1) Step3->Step5 Supernatant

Step-by-step workflow for evaluating SKF 86002 dose-response in monocytes.

Step-by-Step Methodology

1. Preparation of Reagents

  • Action: Prepare a 10 mM stock of SKF 86002 dihydrochloride in anhydrous DMSO.

  • Causality: SKF 86002 is soluble in DMSO up to 60 mg/mL 5. Moisture-contaminated DMSO will significantly reduce solubility and cause micro-precipitations, leading to artificially high IC50 readouts. Always use fresh, anhydrous DMSO.

2. Cell Culture & Seeding

  • Action: Seed human monocytic cells (e.g., THP-1) at

    
     cells/mL in 96-well plates using RPMI 1640 medium supplemented with 10% FBS.
    

3. Dose Titration (Pre-treatment)

  • Action: Perform a 10-point half-log serial dilution of SKF 86002 (ranging from 0.01 µM to 100 µM). Pre-incubate cells with the compound for 1 hour prior to stimulation.

  • Causality: Pre-incubation is biologically mandatory. It allows the small molecule to equilibrate across the cell membrane and occupy the intracellular p38 ATP-binding pockets and COX/5-LO active sites before the rapid inflammatory cascade is triggered by the stimulus.

4. LPS Stimulation

  • Action: Add 1 µg/mL Lipopolysaccharide (LPS) to the wells. Incubate for 4 hours (optimal for early TNF-α release) or 24 hours (optimal for IL-1β release).

5. Orthogonal Validation (Crucial Step)

  • Action: Run a parallel plate to assess cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo) or MTT.

  • Trustworthiness: Because SKF 86002 requires high concentrations (up to 100 µM) to fully inhibit COX 1, you must prove that the reduction in cytokine/eicosanoid levels is due to genuine target inhibition, not compound-induced cell death. The viability data serves to normalize the ELISA data, ensuring experimental integrity.

6. Quantification & Analysis

  • Action: Harvest the supernatant and quantify TNF-α and IL-1 using standard sandwich ELISA. Plot the dose-response curve using a 4-parameter logistic (4PL) regression to calculate the exact IC50.

References

  • BuyersGuideChem. "Supplier CAS No 72873-74-6". Available at:[Link]

  • PubMed (NIH). "SK&F 86002, a dual cytokine and eicosanoid inhibitor, attenuates endotoxin-induced cardiopulmonary dysfunction in the pig". Available at: [Link]

Sources

Comparative

validating the anti-inflammatory effect of SKF 86002 dihydrochloride in vivo

An in-depth technical guide for researchers and drug development professionals on validating the in vivo efficacy of SKF 86002 dihydrochloride, a dual-action anti-inflammatory agent. Introduction: The Rationale for Dual-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on validating the in vivo efficacy of SKF 86002 dihydrochloride, a dual-action anti-inflammatory agent.

Introduction: The Rationale for Dual-Pathway Inhibition

In the landscape of preclinical drug development, targeting a single inflammatory node often results in compensatory upregulation by parallel pathways. SKF 86002 dihydrochloride is a structurally novel, orally active Cytokine Suppressive Anti-Inflammatory Drug (CSAID) that circumvents this issue through a dual mechanism of action[1].

Unlike classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that solely target arachidonic acid metabolism, or highly selective kinase inhibitors that only block cytokine signaling, SKF 86002 simultaneously inhibits p38 mitogen-activated protein kinase (MAPK) and cyclooxygenase/5-lipoxygenase (COX/5-LOX) [2]. The dihydrochloride salt formulation is specifically chosen for in vivo applications because it significantly enhances aqueous solubility, ensuring consistent gastrointestinal absorption and reducing pharmacokinetic variability during oral administration.

Mechanism of Action: Mapping the Signaling Blockade

The therapeutic superiority of SKF 86002 in complex inflammatory models lies in its ability to arrest two distinct cascades:

  • The Kinase Axis: By binding to the ATP pocket of p38 MAPK, it prevents the downstream transcription and translation of pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)[1][3].

  • The Lipid Axis: It directly inhibits COX and 5-LOX, halting the conversion of arachidonic acid into prostaglandins (e.g., PGE2) and leukotrienes, which are primary drivers of vasodilation and edema[1].

MOA Stim Inflammatory Stimuli (e.g., LPS, Adjuvant) p38 p38 MAPK Pathway Stim->p38 AA Arachidonic Acid Pathway (COX / 5-LOX) Stim->AA Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) p38->Cytokines Eicosanoids Prostaglandins & Leukotrienes (PGE2, LTB4) AA->Eicosanoids SKF SKF 86002 Dihydrochloride SKF->p38 Inhibits SKF->AA Inhibits

Diagram 1: Dual inhibition of p38 MAPK and Arachidonic Acid pathways by SKF 86002.

Comparative Analysis: SKF 86002 vs. Selective Alternatives

To objectively evaluate SKF 86002, we must benchmark it against gold-standard selective inhibitors: SB203580 (a highly specific p38 MAPK inhibitor) and Indomethacin (a classical non-selective COX inhibitor).

While SB203580 is excellent for precise in vitro kinase mapping, its lack of COX inhibition means it cannot fully suppress acute eicosanoid-driven edema in vivo. Conversely, Indomethacin aggressively reduces swelling but fails to halt the underlying cytokine storm driving tissue destruction. SKF 86002 bridges this gap, making it highly effective for polyarthritis and systemic inflammation models[2][4].

Pharmacological FeatureSKF 86002 DihydrochlorideSB203580Indomethacin
Primary Target(s) p38 MAPK, COX, 5-LOXp38 MAPKCOX-1, COX-2
p38 MAPK IC50 0.1 - 1.0 μM~0.05 μMN/A
COX Inhibition Yes (IC50 ~100 μM)NoYes (IC50 < 1 μM)
Cytokine Suppression High (IL-1β, TNF-α)[2]High (IL-1β, TNF-α)Low / None
Prostaglandin Suppression Yes (PGE2 reduction)[1]NoYes
Ideal In Vivo Application Complex systemic inflammation, Adjuvant-Induced Arthritis[2]Specific kinase pathway mappingClassical acute pain/edema models

In Vivo Experimental Design: A Self-Validating Protocol

To rigorously validate the efficacy of SKF 86002 dihydrochloride, the experimental protocol must be self-validating . This means the workflow must measure both the macroscopic phenotypic outcome (swelling) and the microscopic biochemical cause (target engagement). If paw edema decreases but PGE2 and IL-1β remain high, the phenotypic result is an artifact. Only when both physical and biochemical markers drop is the mechanism validated.

The optimal model for this is Adjuvant-Induced Arthritis (AIA) in Lewis Rats , as the pathology relies heavily on both cytokine and eicosanoid networks[2].

Workflow G 1. Animal Grouping (Lewis Rats) D 2. Oral Dosing (10-90 mg/kg SKF 86002) G->D I 3. Disease Induction (CFA Injection) D->I M 4. Dual Validation (Plethysmometry & Assays) I->M A 5. Target Synthesis (Correlate Phenotype & Biomarkers) M->A

Diagram 2: Self-validating in vivo workflow for evaluating SKF 86002 efficacy.

Step-by-Step Methodology

Step 1: Baseline Establishment & Grouping

  • Action: Acclimate male Lewis rats (150-200g) for 7 days. Measure baseline hind paw volumes using a water displacement plethysmometer.

  • Causality: Establishing a strict baseline is critical to calculate the exact percentage of edema inhibition later. Lewis rats are chosen due to their high susceptibility to T-cell mediated autoimmune responses triggered by adjuvants.

Step 2: Compound Formulation and Prophylactic Dosing

  • Action: Dissolve SKF 86002 dihydrochloride in a standard vehicle (e.g., 0.5% methylcellulose or saline). Administer orally (p.o.) via gavage at doses of 10, 30, and 90 mg/kg daily, starting on Day -1[2].

  • Causality: Prophylactic dosing ensures steady-state plasma concentrations are achieved before the inflammatory insult. The dihydrochloride salt ensures the compound remains in solution in the acidic gastric environment, maximizing bioavailability.

Step 3: Disease Induction

  • Action: On Day 0, inject 0.1 mL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw.

  • Causality: CFA contains heat-killed Mycobacterium tuberculosis, which robustly activates Toll-Like Receptors (TLRs). This forces the activation of the exact pathways SKF 86002 targets: TLRs trigger p38 MAPK (releasing TNF-α/IL-1β) and upregulate COX-2 (releasing PGE2)[1][3].

Step 4: Macroscopic Validation (Phenotypic Efficacy)

  • Action: Measure the injected (primary) and non-injected (secondary) paw volumes on Days 4, 10, 14, and 21.

  • Causality: Primary swelling (Days 1-4) is largely COX-driven (edema). Secondary swelling (Days 10-21) is p38/cytokine-driven (systemic polyarthritis). SKF 86002 should significantly attenuate both phases compared to vehicle controls[2].

Step 5: Microscopic Validation (Target Engagement)

  • Action: On Day 22, sacrifice the animals. Collect serum and synovial fluid.

    • Run an ELISA to quantify IL-1β and TNF-α levels.

    • Run LC-MS/MS or specific ELISAs to quantify PGE2 levels.

  • Causality: This is the self-validating anchor. A dose-dependent reduction in IL-1β proves p38 MAPK inhibition, while a concurrent reduction in PGE2 proves COX inhibition[1]. If Indomethacin was used as a control, you would observe PGE2 reduction without a significant drop in IL-1β.

Conclusion

Validating SKF 86002 dihydrochloride in vivo requires an experimental design that respects its dual-inhibitory nature. By utilizing a polyarthritic model and a self-validating protocol that measures both physical edema and discrete biochemical markers (cytokines and eicosanoids), researchers can definitively map the compound's comprehensive blockade of the inflammatory cascade.

References

  • National Institutes of Health (NIH). Drugs to Block Cytokine Signaling for the Prevention and Treatment of Inflammation-Induced Preterm Birth. Retrieved from:[Link]

  • National Institutes of Health (NIH). Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Retrieved from:[Link]

  • Oxford Academic. The effects of a cytokine suppressive anti-inflammatory drug on the output of prostaglandin E2 and interleukin-1β from human fetal membranes. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling SKF 86002 dihydrochloride

As a Senior Application Scientist, I have structured this operational guide to move beyond basic safety data sheets. Handling highly potent pharmacological agents like SKF 86002 dihydrochloride requires an understanding...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this operational guide to move beyond basic safety data sheets. Handling highly potent pharmacological agents like SKF 86002 dihydrochloride requires an understanding of why certain precautions are necessary. This guide provides a self-validating system of operational protocols, ensuring that your experimental integrity and personal safety are maintained at the highest standards.

Hazard Profile & Mechanistic Causality

SKF 86002 dihydrochloride is a highly potent, dual-action pharmacological inhibitor targeting p38 mitogen-activated protein kinase (MAPK) and the cyclooxygenase/lipoxygenase (COX/LOX) arachidonic acid pathways[1][2].

The Causative Risk: Under the Globally Harmonized System (GHS), this compound is classified for acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[3][4]. However, the true occupational hazard lies in its biological mechanism. Accidental systemic exposure—whether via inhalation of aerosolized powder or transdermal absorption—can lead to unintended suppression of your baseline immune functions. By inhibiting p38 MAPK, the compound blocks the biosynthesis of critical pro-inflammatory cytokines, including Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) [5]. Concurrently, its inhibition of COX and LOX pathways halts the production of prostaglandins and leukotrienes [2]. Unprotected handling directly risks localized or systemic immunosuppression.

Mechanism SKF SKF 86002 Dihydrochloride p38 p38 MAPK SKF->p38 Inhibits COX Cyclooxygenase (COX) SKF->COX Inhibits LOX Lipoxygenase (LOX) SKF->LOX Inhibits Cytokines IL-1 & TNF-α p38->Cytokines Blocks Synthesis PG Prostaglandins COX->PG Blocks Synthesis LT Leukotrienes LOX->LT Blocks Synthesis Immune Baseline Immune/Inflammatory Response Cytokines->Immune Suppresses PG->Immune Suppresses LT->Immune Suppresses

Fig 1. Mechanistic pathway of SKF 86002 illustrating the suppression of baseline immune responses.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with the dihydrochloride salt form (which is highly prone to static-induced aerosolization) and its common reconstitution solvents, the following PPE matrix must be strictly adhered to[4][6].

Protection CategoryEquipment SpecificationCausative Rationale & Operational Context
Respiratory N95/FFP2 Particulate RespiratorThe dihydrochloride salt forms fine dust. Prevents inhalation (H335) of micro-particles during weighing[4].
Hand (Dry) Single Nitrile Gloves (≥0.11 mm)Prevents direct dermal contact (H315) with the solid compound[3].
Hand (Wet) Double Nitrile GlovesCritical: When reconstituting in DMSO, double-gloving is required. DMSO is a transdermal carrier that will rapidly transport dissolved SKF 86002 through the skin barrier if a single glove is compromised.
Eye Chemical Safety GogglesProtects against corneal irritation (H319) from airborne dust or solvent splashing during reconstitution[4].
Body Impervious Lab Coat & Closed ShoesPrevents accumulation of chemical dust on personal clothing and protects against accidental solvent spills[6].

Operational Workflows: Handling & Reconstitution

The following step-by-step methodology ensures a self-validating workflow where each step inherently minimizes the risk of the subsequent step.

Workflow Prep 1. Preparation Fume Hood & PPE Weigh 2. Weighing Anti-static Tools Prep->Weigh Recon 3. Reconstitution DMSO/Buffer Weigh->Recon Decon 4. Decontamination 70% EtOH Wash Recon->Decon Waste 5. Disposal Chemical Waste Decon->Waste

Fig 2. Step-by-step operational workflow for the safe handling and reconstitution of SKF 86002.

Step-by-Step Methodology:

  • Environmental Preparation: Conduct all open-container handling within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 80-100 fpm. Ensure the workspace is cleared of incompatible materials[3][6].

  • Static Mitigation & Weighing: SKF 86002 dihydrochloride powder holds a static charge, causing it to "jump" and aerosolize. Use anti-static weighing boats and grounded, stainless-steel spatulas. Weigh the exact required mass directly into the final reconstitution vial to eliminate transfer losses and secondary exposure risks.

  • Reconstitution Dynamics: SKF 86002 is typically reconstituted in Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution[1].

    • Action: Slowly add the solvent down the inner wall of the vial to prevent powder displacement.

    • Causality: DMSO generates a slight exothermic reaction upon hydration; adding it slowly prevents micro-boiling and aerosolization of the dissolved active pharmaceutical ingredient (API).

  • Aliquoting & Sealing: Cap the master vial immediately. Vortex gently. Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles, which degrade the compound and increase handling frequency.

  • Decontamination: Wipe down the balance, spatulas, and hood surfaces with a 70% Ethanol solution, followed by a mild detergent wash, as the dihydrochloride salt is water-soluble[6].

Spill Management & Disposal Protocols

Spill Response:

  • Solid Spill: Do not sweep. Sweeping generates hazardous aerosols. Cover the spilled powder with damp absorbent paper to suppress dust formation. Carefully scoop the material into a hazardous waste container[4].

  • Liquid Spill (DMSO Stock): Absorb with finely-powdered liquid-binding material (e.g., diatomite or universal binders). Decontaminate the surface by scrubbing with alcohol, followed by soap and water[4].

Disposal Plan: SKF 86002 must not be discharged into the environment or municipal drains[3][6].

  • Protocol: Dissolve or mix the residual compound with a combustible solvent. Dispose of via a licensed chemical waste disposal facility for incineration in a unit equipped with an afterburner and scrubber to neutralize toxic combustion byproducts[6].

References

  • Lee, J. C., Laydon, J. T., McDonnell, P. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372(6508), 739-746. Retrieved from[Link]

  • Griswold, D. E., Marshall, P. J., Webb, E. F., et al. (1987). SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid. Biochemical Pharmacology, 36(20), 3463-3470. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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